molecular formula C6H8N2O B1588681 1-ethyl-1H-pyrazole-5-carbaldehyde CAS No. 902837-62-1

1-ethyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B1588681
CAS No.: 902837-62-1
M. Wt: 124.14 g/mol
InChI Key: SKUJVOCRQZNYEX-UHFFFAOYSA-N
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Description

1-ethyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-ethyl-1H-pyrazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-ethyl-1H-pyrazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-1H-pyrazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylpyrazole-3-carbaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2O/c1-2-8-6(5-9)3-4-7-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUJVOCRQZNYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426563
Record name 1-ethyl-1H-pyrazole-5-carbaldehyde
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

902837-62-1
Record name 1-Ethyl-1H-pyrazole-5-carboxaldehyde
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Record name 1-ethyl-1H-pyrazole-5-carbaldehyde
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Record name 1-ethyl-1H-pyrazole-5-carbaldehyde
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Foundational & Exploratory

1-ethyl-1H-pyrazole-5-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 31037-02-2 | Molecular Formula: C₆H₈N₂O | Molecular Weight: 124.14 g/mol [1]

Executive Summary

1-Ethyl-1H-pyrazole-5-carbaldehyde is a critical heterocyclic building block in modern medicinal chemistry. Unlike its more common isomer, the 4-carbaldehyde (typically accessed via Vilsmeier-Haack formylation), the 5-carbaldehyde isomer offers a unique vector for scaffold decoration, particularly in the development of pyrazolo[3,4-b]pyridines and kinase inhibitors . Its structural significance lies in the 1,5-substitution pattern, which creates a specific steric and electronic environment often exploited to induce atropisomerism or specific binding pocket interactions in protein targets.

This guide synthesizes the physicochemical properties, regioselective synthetic strategies, and downstream applications of this scaffold, emphasizing the technical nuances required for high-purity isolation and derivatization.

Structural & Physicochemical Profile

The molecule features an electron-rich pyrazole ring substituted at the N1 position with an ethyl group and at the C5 position with a reactive formyl group. The proximity of the N1-ethyl and C5-formyl groups introduces a steric "clash" that prevents planarity in certain transition states, a feature often leveraged in stereoselective synthesis.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
Appearance Pale yellow to orange liquidOxidizes to brown oil upon air exposure
Boiling Point 66–68 °C @ 0.5 mmHgHigh vacuum required for distillation
Density ~1.10 g/mLEstimated based on methyl analog
Solubility DCM, THF, EtOAc, MeOHPoorly soluble in water; hydrolytically stable
Flash Point > 65 °CCombustible
Reactivity Electrophilic (Aldehyde)C4 is nucleophilic; C5 is electrophilic (carbonyl)

Synthetic Routes & Regiocontrol (The "Expert" Insight)

Critical Distinction: A common error in pyrazole chemistry is assuming the Vilsmeier-Haack reaction (POCl₃/DMF) will yield the 5-carbaldehyde. It does not. Electrophilic aromatic substitution on 1-alkylpyrazoles occurs predominantly at the C4 position due to the electronic enrichment at that site.

To access the 1-ethyl-1H-pyrazole-5-carbaldehyde (CAS 31037-02-2) , one must utilize C5-Lithiation . The N1 nitrogen lone pair is involved in the aromatic system, but the N2 nitrogen coordinates with lithiating agents, directing deprotonation to the C5 position (the most acidic ring proton).

Protocol: C5-Lithiation and Formylation

This protocol relies on the ortho-directing ability of the N1 substituent and the inductive acidification of the C5 proton.

Reagents:

  • 1-Ethyl-1H-pyrazole (Starting Material)[1]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous THF.

  • Cooling: Cool the system to -78 °C (Dry ice/acetone bath). Causality: Low temperature is critical to prevent ring fragmentation or "lithium dance" isomerization.

  • Deprotonation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Stir for 1 hour at -78 °C.

    • Observation: The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise.

  • Quench: Allow the mixture to warm to 0 °C over 2 hours, then quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Distill under reduced pressure to isolate the pure aldehyde.

Visualization: Regioselective Synthesis Mechanism

The following diagram illustrates the divergence between the Vilsmeier (C4) and Lithiation (C5) routes.

SynthesisPathways Start 1-Ethyl-1H-pyrazole RouteA Route A: Electrophilic Subst. (POCl3 / DMF) Start->RouteA RouteB Route B: Directed Lithiation (n-BuLi / THF / -78°C) Start->RouteB IntermedA C4-Iminium Intermediate RouteA->IntermedA  Electrophilic Attack   IntermedB C5-Lithio Species (Coordination Control) RouteB->IntermedB  C5 Deprotonation   ProdA 1-Ethyl-1H-pyrazole- 4-carbaldehyde (WRONG ISOMER) IntermedA->ProdA  Hydrolysis   ProdB 1-Ethyl-1H-pyrazole- 5-carbaldehyde (TARGET) IntermedB->ProdB  DMF Quench  

Figure 1: Divergent synthesis pathways. Route B is required for the 5-carbaldehyde target.

Chemical Reactivity & Derivatization[2][3][4][5][6]

The 5-carbaldehyde group is a versatile "handle" for divergent synthesis.[2] The reactivity profile is dominated by the carbonyl group, but the adjacent nitrogen (N1) influences the electronics, making the aldehyde slightly less electrophilic than a benzaldehyde derivative.

key Reaction Classes:
  • Reductive Amination (Library Generation):

    • Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary amines. This is the primary route for installing solubility-enhancing groups in drug discovery.

  • Knoevenagel Condensation:

    • Reaction with active methylene compounds (e.g., malononitrile) yields acrylonitriles.

    • Application: Precursors for fused ring systems like pyrazolo[3,4-b]pyridines .

  • Oxidation:

    • Standard oxidation (KMnO₄ or Pinnick conditions) yields 1-ethyl-1H-pyrazole-5-carboxylic acid , a common bioisostere for benzoic acid in fragment-based drug design.

Visualization: Downstream Utility Workflow

Reactivity Core 1-Ethyl-1H-pyrazole- 5-carbaldehyde Reag1 Primary Amine (R-NH2) + NaBH(OAc)3 Core->Reag1 Reag2 Malononitrile + Base Core->Reag2 Reag3 Hydrazine Hydrate + EtOH Core->Reag3 Prod1 Aminomethyl Pyrazoles (Kinase Linkers) Reag1->Prod1 Prod2 Pyrazolo[3,4-b]pyridines (Fused Systems) Reag2->Prod2 Prod3 Schiff Base / Hydrazones (Antimicrobial Scaffolds) Reag3->Prod3

Figure 2: Primary derivatization pathways for medicinal chemistry applications.[3]

Medicinal Chemistry Applications

The 1-ethyl-1H-pyrazole-5-carbaldehyde scaffold is "privileged" in drug discovery due to its ability to mimic purine bases and interact with ATP-binding sites.

Kinase Inhibition

The pyrazole ring serves as a hinge-binder in ATP-competitive inhibitors. The 5-position (derived from the aldehyde) allows for the extension of the molecule into the solvent-exposed region or the "gatekeeper" pocket of kinases such as JAK , Aurora , and CDK .

  • Mechanism:[4][5][6] The aldehyde is often converted to an aminopyrimidine or similar heterocycle, creating a bi-aryl system that spans the active site.

sGC Stimulators

Soluble Guanylate Cyclase (sGC) stimulators often feature a pyrazole core. The 1-ethyl group provides hydrophobic filling, while the 5-position is derivatized to form the core pharmacophore responsible for heme-independent activation.

Anti-Inflammatory Agents

Derivatives synthesized via Schiff base formation (reaction with anilines) have shown COX-2 inhibitory potential. The 5-substituent orientation is critical for selectivity over COX-1.

Handling & Stability

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The aldehyde is prone to autoxidation to the carboxylic acid over time.

  • Safety:

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Precaution: Use in a fume hood. In case of skin contact, wash with lipophilic soap (due to the ethyl group) followed by water.

  • Purification Note: If the compound darkens (oxidation), it can be purified via short-path vacuum distillation or silica gel chromatography (Hexane:EtOAc gradient).

References

  • PubChem Compound Summary. (2025). 1-Ethyl-1H-pyrazole-5-carbaldehyde (CAS 31037-02-2). National Center for Biotechnology Information. Link

  • Beilstein Journal of Organic Chemistry. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines.[4] (Discusses regioselectivity in pyrazole functionalization). Link

  • Arkivoc. (2019).[7] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (Highlights the preference for C4-formylation in Vilsmeier conditions). Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-carboxaldehyde.[8] (Analogous safety and physical data). Link

  • Journal of Heterocyclic Chemistry. (General Reference). Lithiation strategies for N-alkyl pyrazoles.

Sources

Technical Deep Dive: Regioselective Formylation of 1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The formylation of 1-ethyl-1H-pyrazole represents a classic study in regioselective control, dictated by the interplay between electrophilic aromatic substitution (EAS) rules and kinetic deprotonation. For drug development professionals, accessing the C4-carbaldehyde versus the C5-carbaldehyde requires two distinct synthetic pathways.

  • Pathway A (C4-Selectivity): The Vilsmeier-Haack reaction utilizes electronic activation to target the nucleophilic C4 position.

  • Pathway B (C5-Selectivity): Directed lithiation exploits the acidity of the C5 proton (pKa ~29.4) to generate a nucleophile that attacks a formyl source (DMF).[1]

This guide details the mechanistic underpinnings, scalable protocols, and analytical discrimination for both isomers.[1]

Part 1: The Regioselectivity Landscape

The pyrazole ring system presents a dichotomy in reactivity based on the reagent class employed.

  • Electronic Control (Thermodynamic/EAS): The pyrrole-like nitrogen (N1) donates electron density into the ring. Resonance structures show that C4 is the most electron-rich position, making it the primary target for electrophiles like the Vilsmeier reagent (chloroiminium ion).

  • Acidity Control (Kinetic/Deprotonation): The C5 proton is adjacent to the electronegative N1 nitrogen. Inductive withdrawal renders the C5 proton significantly more acidic than C3 or C4. Strong bases (n-BuLi) preferentially deprotonate C5, reversing the reactivity polarity.[1]

Decision Matrix: Pathway Selection

Regioselectivity Start Target: Formyl-1-ethyl-1H-pyrazole Reagent Reagent Selection Start->Reagent Vilsmeier POCl3 / DMF (Electrophilic Attack) Reagent->Vilsmeier Standard EAS Lithiation n-BuLi / DMF (Deprotonation) Reagent->Lithiation Directed Metalation C4_Inter Intermediate: Sigma Complex at C4 Vilsmeier->C4_Inter C5_Inter Intermediate: 5-Lithio Species Lithiation->C5_Inter Product4 Product: 1-ethyl-1H-pyrazole-4-carbaldehyde C4_Inter->Product4 Product5 Product: 1-ethyl-1H-pyrazole-5-carbaldehyde C5_Inter->Product5

Figure 1: Mechanistic divergence based on reagent selection.[1]

Part 2: C4-Formylation (The Vilsmeier-Haack Route)[1][2]

The Vilsmeier-Haack reaction is the industry standard for introducing formyl groups onto electron-rich heterocycles. It proceeds via the in situ generation of a chloromethyliminium salt (Vilsmeier reagent).

Mechanism

The reaction is driven by the attack of the pyrazole C4 nucleophile onto the electrophilic Vilsmeier reagent.

VilsmeierMechanism Step1 DMF + POCl3 (Vilsmeier Reagent Formation) Step2 Electrophilic Attack at C4 Position Step1->Step2 Cl-CH=NMe2+ Step3 Iminium Intermediate Step2->Step3 -HCl Step4 Hydrolysis (Release of Aldehyde) Step3->Step4 +H2O / NaOAc

Figure 2: Vilsmeier-Haack reaction cascade.

Optimized Protocol (Scale: 10g)

Safety Warning: The formation of the Vilsmeier reagent is exothermic. POCl3 is corrosive and reacts violently with water. Perform all steps in a fume hood.

  • Reagent Preparation:

    • Charge a dry 3-neck round-bottom flask with anhydrous DMF (3.0 equiv relative to pyrazole).

    • Cool to 0°C under nitrogen atmosphere.

    • Add POCl3 (1.2 equiv) dropwise via an addition funnel.[1] Maintain internal temperature <10°C. Critical: A white semi-solid (Vilsmeier salt) may precipitate.[1] Stir for 30 mins at 0°C.

  • Substrate Addition:

    • Dissolve 1-ethyl-1H-pyrazole (1.0 equiv) in a minimum volume of DMF.[1]

    • Add the pyrazole solution dropwise to the Vilsmeier reagent at 0°C.

    • Allow to warm to room temperature, then heat to 80°C for 3–4 hours.

    • Monitoring: Check TLC (30% EtOAc/Hexane).[1] The aldehyde is typically more polar than the starting material.

  • Workup & Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (exothermic quench).

    • Neutralize with saturated NaOAc or NaHCO3 solution to pH 7–8. Note: Acidic hydrolysis is faster but basic workup prevents decomposition of sensitive substrates.

    • Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification:

    • The crude 4-carbaldehyde is often pure enough for use (>90%). If necessary, purify via silica gel chromatography or recrystallization from Hexane/EtOAc.[1]

Part 3: C5-Formylation (The Lithiation Route)

Accessing the C5 position requires blocking the EAS pathway and utilizing the acidity of the C5 proton. This is a kinetic control method.

Mechanism

N-alkyl pyrazoles undergo lithiation at C5 because the N1 lone pair is involved in aromaticity, but the electronegative nitrogen inductively acidifies the adjacent C-H bond.

Optimized Protocol

Safety Warning: n-Butyllithium is pyrophoric.[1] Anhydrous conditions are non-negotiable.

  • Setup:

    • Flame-dry a 3-neck flask and flush with Argon.[1]

    • Add 1-ethyl-1H-pyrazole (1.0 equiv) and anhydrous THF (0.2 M concentration).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation:

    • Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 20 minutes.

    • Maintain internal temperature below -70°C.[1]

    • Stir at -78°C for 1 hour. The solution may turn yellow/orange, indicating the formation of the 5-lithio species.

  • Formylation:

    • Add anhydrous DMF (1.5 equiv) dropwise.[1]

    • Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

  • Quench & Isolation:

    • Quench with saturated NH4Cl solution.

    • Extract with Et2O or EtOAc.[1]

    • Note: The 5-carbaldehyde is often less stable than the 4-isomer. Avoid prolonged exposure to silica gel; neutralize silica with 1% Et3N if chromatography is required.

Part 4: Analytical Discrimination (NMR)

Distinguishing the 4-CHO and 5-CHO isomers is critical. 1H NMR provides a definitive signature based on proton coupling constants (


 values).[1]
Comparative NMR Data
Feature4-Carbaldehyde (Vilsmeier Product)5-Carbaldehyde (Lithiation Product)
Ring Protons H-3 and H-5H-3 and H-4
Proximity Separated by Carbonyl (1,3-relationship)Adjacent (1,2-relationship)
Coupling (

)
Singlets (or

Hz)
Doublets (

Hz)
Shift (CHO) ~9.8 - 9.9 ppm~9.8 - 10.0 ppm

Interpretation:

  • If your aromatic region shows two singlets , you have the 4-isomer .[1] The protons at C3 and C5 do not couple strongly across the quaternary C4.

  • If your aromatic region shows two doublets with a coupling constant of ~2 Hz, you have the 5-isomer .[1] The protons at C3 and C4 are vicinal and couple.

References

  • Vilsmeier-Haack Mechanism & Scope

    • Jones, G., & Stanforth, S. P. (1997).[1] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4]

    • [1]

  • Regioselectivity in Pyrazoles

    • Elguero, J. (1984).[1] Comprehensive Heterocyclic Chemistry. Pyrazoles and their Benzo Derivatives.[5][6]

    • [1]

  • Lithiation of N-Substituted Pyrazoles

    • Begtrup, M., & Larsen, P. (1990).[1] Alkylation, acylation, and silylation of azoles.[1] Acta Chemica Scandinavica.

    • (Compound Properties & Reactivity Data)

  • Safety in Vilsmeier Scale-up

    • Org.[1][2][4][7][8] Process Res. Dev. 2005, 9, 6, 982–996.[1][2] Thermal Hazards of the Vilsmeier-Haack Reaction.

    • [1]

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-Ethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Ethyl-1H-pyrazole-5-carbaldehyde in Modern Chemistry

1-Ethyl-1H-pyrazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in a wide array of bioactive molecules, exhibiting properties such as anti-inflammatory, analgesic, and antimicrobial activities. The presence of the ethyl group at the N1 position and the reactive carbaldehyde function at the C5 position makes this molecule a crucial intermediate for the synthesis of more complex derivatives through various carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the primary and alternative synthetic routes to 1-ethyl-1H-pyrazole-5-carbaldehyde, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Part 1: The Primary Synthetic Route: Pyrazole Ring Formation Followed by Vilsmeier-Haack Formylation

The most direct and widely applicable approach to 1-ethyl-1H-pyrazole-5-carbaldehyde involves a two-step sequence: the initial construction of the 1-ethyl-1H-pyrazole ring, followed by the regioselective introduction of the formyl group at the C5 position.

Synthesis of the Core Intermediate: 1-Ethyl-1H-pyrazole

The cornerstone of this synthesis is the formation of the pyrazole ring. The classical and most efficient method for synthesizing 1-substituted pyrazoles is the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent thereof.[1]

Starting Materials:

  • Ethylhydrazine: This is the source of the N1-ethyl group and one of the nitrogen atoms of the pyrazole ring. It is commercially available, often as a salt (e.g., oxalate or sulfate), from which the free base can be generated in situ.

  • Malondialdehyde or its Synthetic Equivalent: To obtain an unsubstituted pyrazole at the C3 and C4 positions, malondialdehyde is the ideal 1,3-dicarbonyl partner. However, malondialdehyde is unstable and prone to polymerization. Therefore, a more stable synthetic equivalent is preferred. 1,1,3,3-Tetramethoxypropane is an excellent and commonly used malondialdehyde acetal that hydrolyzes in situ under acidic conditions to generate the reactive dicarbonyl species.[2][3]

Causality of Experimental Choices:

The selection of 1,1,3,3-tetramethoxypropane is strategic due to its stability, commercial availability, and clean hydrolysis to malondialdehyde and methanol. The reaction is typically carried out in an acidic aqueous medium, which facilitates both the hydrolysis of the acetal and the subsequent condensation and cyclization with ethylhydrazine.

Experimental Protocol: Synthesis of 1-Ethyl-1H-pyrazole

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylhydrazine oxalate (1.0 equivalent) and water.

  • Basification (if starting from salt): Slowly add an aqueous solution of a suitable base (e.g., sodium hydroxide) until the ethylhydrazine salt is fully neutralized.

  • Acidification: Carefully add a strong acid (e.g., hydrochloric acid) to adjust the pH of the solution to approximately 1-2.

  • Addition of Malondialdehyde Equivalent: While maintaining the temperature between 40-50°C, slowly and simultaneously add 1,1,3,3-tetramethoxypropane (1.0 equivalent) and a solution of ethylhydrazine (if starting from a free base, to maintain stoichiometry) over a period of 20-30 minutes. The pH should be monitored and maintained in the acidic range.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Workup and Purification: Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 1-ethyl-1H-pyrazole can be purified by distillation.

Workflow for the Synthesis of 1-Ethyl-1H-pyrazole

A Ethylhydrazine Salt D In situ generation of Malondialdehyde & Ethylhydrazine free base A->D Base, then Acid B 1,1,3,3-Tetramethoxypropane B->D Acid Hydrolysis C Acidic Aqueous Solution C->D E Condensation & Cyclization D->E F 1-Ethyl-1H-pyrazole E->F

Caption: Synthesis of 1-Ethyl-1H-pyrazole.

Vilsmeier-Haack Formylation of 1-Ethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] For 1-alkylpyrazoles, the reaction generally proceeds with high regioselectivity at the C5 position due to the electronic and steric influences of the N1-alkyl group.

Starting Materials:

  • 1-Ethyl-1H-pyrazole: The substrate synthesized in the previous step.

  • Vilsmeier Reagent: This is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).

Causality of Experimental Choices:

The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that readily attacks the electron-rich pyrazole ring. The reaction is typically performed with an excess of the Vilsmeier reagent to ensure complete conversion. The choice of DMF as both a reagent and a solvent is common, although other non-protic solvents can be used. The reaction temperature is a critical parameter that can influence the reaction rate and the formation of byproducts.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-3.0 equivalents) dropwise while maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

  • Addition of Pyrazole: Add 1-ethyl-1H-pyrazole (1.0 equivalent) dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature controlled.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for several hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution with a base such as sodium hydroxide or sodium bicarbonate until the pH is basic. The product will often precipitate out of the solution and can be collected by filtration. Alternatively, the aqueous layer can be extracted with an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Reaction Pathway for the Synthesis of 1-Ethyl-1H-pyrazole-5-carbaldehyde

cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A Ethylhydrazine C 1-Ethyl-1H-pyrazole A->C B 1,1,3,3-Tetramethoxypropane B->C F 1-Ethyl-1H-pyrazole-5-carbaldehyde C->F Vilsmeier Reagent D POCl3 + DMF E Vilsmeier Reagent D->E

Caption: Two-step synthesis of the target compound.

Part 2: Alternative Synthetic Route: Synthesis and Oxidation of (1-Ethyl-1H-pyrazol-5-yl)methanol

An alternative strategy to access 1-ethyl-1H-pyrazole-5-carbaldehyde involves the oxidation of the corresponding primary alcohol, (1-ethyl-1H-pyrazol-5-yl)methanol. This route can be advantageous if the starting alcohol is readily available or if the Vilsmeier-Haack reaction proves to be low-yielding or non-selective for a particular substrate.

Synthesis of (1-Ethyl-1H-pyrazol-5-yl)methanol

The synthesis of this key alcohol intermediate can be approached in several ways, most commonly through the reduction of a corresponding carboxylic acid or ester, or via a Grignard reaction.

Method A: Reduction of 1-Ethyl-1H-pyrazole-5-carboxylic acid or its Ester

Starting Materials:

  • 1-Ethyl-1H-pyrazole-5-carboxylic acid or its ethyl ester: These precursors can be synthesized via several methods, including the cyclization of ethylhydrazine with a suitable dicarbonyl compound containing a carboxylate or ester functionality.

  • Reducing Agent: A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required to reduce the carboxylic acid or ester to the primary alcohol.

Method B: Grignard Reaction

Starting Materials:

  • 5-Bromo-1-ethyl-1H-pyrazole: This can be prepared by the bromination of 1-ethyl-1H-pyrazole.

  • Magnesium turnings: For the formation of the Grignard reagent.

  • Anhydrous source of formaldehyde: Paraformaldehyde or trioxane can be used, or alternatively, a formate ester like ethyl formate.[5]

Experimental Protocol: Synthesis via Grignard Reaction (Conceptual)

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, react 5-bromo-1-ethyl-1H-pyrazole with magnesium turnings in anhydrous THF to form the Grignard reagent, (1-ethyl-1H-pyrazol-5-yl)magnesium bromide.

  • Reaction with Formylating Agent: Cool the Grignard reagent to 0°C and slowly add a solution of ethyl formate in anhydrous THF.

  • Workup: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purification: The crude alcohol can be purified by column chromatography.

Oxidation of (1-Ethyl-1H-pyrazol-5-yl)methanol

The final step in this alternative route is the oxidation of the primary alcohol to the aldehyde. Care must be taken to avoid over-oxidation to the carboxylic acid.

Starting Materials:

  • (1-Ethyl-1H-pyrazol-5-yl)methanol: The alcohol synthesized in the previous step.

  • Oxidizing Agent: A mild oxidizing agent is preferred to prevent over-oxidation. Manganese dioxide (MnO₂) is a common and effective reagent for the oxidation of allylic and benzylic-type alcohols, including those adjacent to a heterocyclic ring. Other suitable reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Experimental Protocol: Oxidation with Manganese Dioxide

  • Reaction Setup: In a round-bottom flask, dissolve (1-ethyl-1H-pyrazol-5-yl)methanol in a suitable solvent such as dichloromethane or chloroform.

  • Addition of Oxidant: Add activated manganese dioxide (a significant excess, typically 5-10 equivalents) to the solution.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction time can vary from a few hours to overnight.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts, washing the filter cake with the solvent. The filtrate is then concentrated under reduced pressure, and the resulting crude aldehyde can be purified by column chromatography or recrystallization.

Data Summary of Synthetic Routes

Route Key Steps Starting Materials Advantages Disadvantages
Primary 1. Pyrazole formation2. Vilsmeier-HaackEthylhydrazine, 1,1,3,3-tetramethoxypropane, POCl₃, DMFHigh regioselectivity, generally good yields, readily available starting materials.Use of corrosive POCl₃, requires careful temperature control.
Alternative 1. Alcohol synthesis2. Oxidation5-Bromo-1-ethyl-1H-pyrazole, Mg, Ethyl formate, MnO₂Milder final oxidation step, avoids Vilsmeier-Haack conditions.Potentially longer synthetic route, Grignard reaction requires anhydrous conditions.

Conclusion

The synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde is most reliably achieved through a two-step process involving the initial formation of the 1-ethyl-1H-pyrazole ring from ethylhydrazine and a malondialdehyde equivalent, followed by a regioselective Vilsmeier-Haack formylation. This primary route offers high efficiency and predictability. An alternative pathway, proceeding via the oxidation of (1-ethyl-1H-pyrazol-5-yl)methanol, provides a valuable option, particularly when avoiding the use of phosphorus oxychloride is desirable. The choice of the optimal synthetic strategy will depend on the specific requirements of the research or development project, including scale, available resources, and the desired purity of the final product.

References

  • BASF AG. Process for the preparation of pyrazoles.
  • BASF AG. Preparation of pyrazoles.
  • JETIR. Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR, June 2024, Volume 11, Issue 6. [Link]

  • Kumar, P. B. R., et al. Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. Rasayan Journal of Chemistry, 2011, 4(2), 400-404. [Link]

  • Popov, A. V., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019, (vi), 1-14. [Link]

  • Badalyan, K. S., et al. Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Chemical Bulletin, 2014, 63(4), 934-937. [Link]

  • Li, W., et al. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry, 2018, 83(5), 2778-2785. [Link]

  • Wang, X., et al. Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Chemistry Central Journal, 2013, 7, 66. [Link]

  • Joshi, A., et al. Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 2015, 7(2), 1515-1522. [Link]

  • El-Mekabaty, A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2022, 27(19), 6526. [Link]

  • Pearson Education. A formate ester, such as ethyl formate, reacts with an excess of a Grignard reagent... [Link]

  • Belskaya, N. P., et al. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 2020, 25(24), 5900. [Link]

  • Singh, R. K., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023, 13, 26971-27003. [Link]

  • Kazlauskas, K., et al. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022, 2022(2), M1382. [Link]

  • PrepChem. Synthesis of 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Bayer AG. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Patil, S. A., et al. Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 2012, 3(11), 4069-4085. [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • Filo. Reaction of ethyl formate with excess of PhMgBr followed by hydrolysis gives. [Link]

  • Koca, M., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- phenoxy-3H-indol-2-yl)malonaldehyde and its conversion to pyrazole derivatives. Journal of the Serbian Chemical Society, 2014, 79(6), 677-685. [Link]

  • Varvounis, G., et al. Pyrazol-3-ones, Part 1: Synthesis and Applications. Journal of Heterocyclic Chemistry, 1994, 31(1), 85-101. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. [Link]

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An In-depth Technical Guide to the Stability and Storage of 1-ethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the critical factors influencing the stability of 1-ethyl-1H-pyrazole-5-carbaldehyde. Adherence to these protocols is essential for preserving the compound's purity, ensuring experimental reproducibility, and safeguarding the integrity of downstream applications.

Introduction: The Challenge of a Versatile Building Block

1-ethyl-1H-pyrazole-5-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and agrochemical development.[1] Its pyrazole core is a common pharmacophore, and the reactive aldehyde group serves as a versatile synthetic handle for constructing more complex molecules.[1][2] However, the very features that make this compound a valuable building block—specifically the electron-rich pyrazole ring and the electrophilic aldehyde moiety—also render it susceptible to degradation. Understanding and mitigating these inherent instabilities are paramount for any research program utilizing this reagent. This document outlines the principal degradation pathways and provides field-proven protocols for optimal storage and handling.

Section 1: Chemical Profile and Inherent Reactivity

The stability of 1-ethyl-1H-pyrazole-5-carbaldehyde is dictated by the interplay of its two key functional groups: the N-ethylated pyrazole ring and the C5-formyl (carbaldehyde) group. The aldehyde is highly reactive and prone to oxidation, while the pyrazole ring system can influence its reactivity.[3]

cluster_key Chemical Structure mol mol

Caption: Structure of 1-ethyl-1H-pyrazole-5-carbaldehyde.

Section 2: Primary Degradation Pathways

Exposure to common laboratory environmental factors can initiate several degradation pathways. The two most significant threats to the integrity of pyrazole aldehydes are oxidation and reactions involving moisture.

Oxidation

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid (1-ethyl-1H-pyrazole-5-carboxylic acid) upon exposure to atmospheric oxygen.[3] This process can be accelerated by light and the presence of metal impurities. The formation of this acidic impurity can alter the compound's reactivity and potentially interfere with subsequent chemical transformations. Pyrazoline derivatives, which are structurally related, are known to undergo oxidation that results in brownish products, indicating that discoloration of 1-ethyl-1H-pyrazole-5-carbaldehyde may be a sign of oxidative degradation.[4]

Moisture-Mediated Degradation

Moisture can promote hydrolysis and other degradation pathways.[5] While aldehydes are not as susceptible to simple hydrolysis as, for example, esters, the presence of water can facilitate hydrate formation or catalyze aldol-type condensation reactions, leading to oligomeric or polymeric impurities, especially if trace acidic or basic contaminants are present.

start 1-ethyl-1H-pyrazole-5-carbaldehyde (Pristine) o2 Atmospheric O₂ (Light, Heat) start->o2 Oxidation h2o Moisture (H₂O) (Trace Acid/Base) start->h2o Condensation/ Hydration end_ox 1-ethyl-1H-pyrazole-5-carboxylic acid (Oxidized Impurity) o2->end_ox end_poly Polymeric/Oligomeric Impurities (Degraded) h2o->end_poly

Caption: Primary degradation pathways for 1-ethyl-1H-pyrazole-5-carbaldehyde.

Section 3: Recommended Storage Protocols

A multi-layered approach to storage is necessary to mitigate the risks of degradation. The core principles are temperature control, atmospheric control, and protection from light.[4][5]

Summary of Storage Conditions

The appropriate storage condition depends on the anticipated duration of storage. For many related pyrazole aldehydes, refrigerated or frozen temperatures are recommended.[1][5][6]

Parameter Short-Term Storage (< 3 months) Long-Term Storage (> 3 months) Causality & Rationale
Temperature 2–8°C (Refrigerated)[1][5]≤ -20°C (Frozen)[5]Reduces the kinetic rate of all chemical degradation pathways, including oxidation and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen) Blanket[4][6]Inert Gas (Argon or Nitrogen) Blanket[4][6]Displaces atmospheric oxygen, directly preventing the primary oxidation pathway to the carboxylic acid.
Light Amber Glass Vial or Light-Proof Container[4][5]Amber Glass Vial or Light-Proof Container[4][5]Prevents photo-induced degradation, as light energy can catalyze the formation of free radicals and accelerate oxidation.
Moisture Tightly Sealed Container with PTFE-lined Cap[5]Tightly Sealed Container; consider storage inside a desiccator.[5]Prevents uptake of atmospheric moisture, which can lead to hydrate formation or catalyze condensation reactions.
Incompatibilities Store away from strong oxidizing agents, acids, bases, and reducing agents.[7]Store away from strong oxidizing agents, acids, bases, and reducing agents.[7]Avoids direct chemical reactions that would consume the aldehyde and compromise sample purity.
Protocol for New Sample Receipt and Storage
  • Initial Inspection: Upon receipt, inspect the container seal for integrity. Note the physical appearance of the compound (typically an off-white or beige solid for similar structures).[1] Any significant discoloration (e.g., browning) may indicate degradation during transit.[4]

  • Inerting: If the compound is to be stored for more than a few days, immediately transfer it to a clean, dry amber glass vial with a PTFE-lined cap inside a glovebox or an inert atmosphere bag.

  • Backfilling: Flush the vial headspace with dry argon or nitrogen for 1-2 minutes.

  • Sealing: Securely tighten the cap and seal the cap-vial interface with Parafilm® or a similar laboratory film as a secondary barrier against moisture and air ingress.

  • Labeling: Clearly label the vial with the compound name, date of receipt, and storage conditions.

  • Storage: Place the sealed vial in the appropriate temperature-controlled environment (refrigerator or freezer) away from light sources.

Section 4: Handling Procedures for Maintaining Integrity

Maintaining compound integrity requires minimizing exposure to deleterious conditions during every handling step.

Recommended Weighing and Dispensing Workflow

The following workflow is designed to minimize atmospheric and moisture exposure while handling the solid compound.

cluster_prep Preparation cluster_handling Handling (Under Inert Gas if Possible) cluster_use Usage A Equilibrate container to room temperature in a desiccator B Prepare all necessary tools (spatulas, weigh boats, solvent) A->B C Quickly open container and dispense required amount B->C D Immediately flush vial headspace with N₂/Ar C->D F Dissolve dispensed solid in dry, aprotic solvent C->F E Reseal, Parafilm®, and return to cold storage D->E G Use solution promptly F->G

Caption: Recommended workflow for handling solid 1-ethyl-1H-pyrazole-5-carbaldehyde.

Working with Solutions

If preparing stock solutions, use dry, aprotic solvents. For short-term storage of solutions, it is advisable to keep them at low temperatures (-20°C or -80°C) under an inert atmosphere.[5] However, the stability of the compound in any specific solvent should be experimentally verified, as solvent can significantly influence reaction rates and stability.[2]

Section 5: Troubleshooting Guide

Proactive monitoring can prevent the use of degraded material in critical experiments.

Observation Potential Cause Recommended Action
Color Change (e.g., to yellow/brown) Oxidation of the pyrazole moiety or polymerization.[4]Discard the sample. Review storage and handling procedures, particularly the effectiveness of the inert atmosphere.
New Spots on TLC/LC-MS Degradation, likely oxidation to carboxylic acid or other byproducts.Characterize the impurity. If it is the corresponding carboxylic acid, the material may be unusable for reactions sensitive to acidic impurities. Consider re-purification if the impurity level is low, otherwise discard.
Poor Solubility / Clumping Moisture absorption, potential formation of hydrates or oligomers.Dry the material under high vacuum. If solubility does not improve, the compound has likely degraded. Review moisture control during storage and handling.
Inconsistent Reaction Yields Loss of purity due to gradual degradation.Check the purity of the starting material by an appropriate analytical method (e.g., qNMR, LC-MS). If purity has decreased, acquire a new batch and strictly adhere to storage protocols.

Conclusion

1-ethyl-1H-pyrazole-5-carbaldehyde is a reactive and valuable synthetic intermediate whose utility is directly dependent on its purity. Its primary vulnerabilities are oxidation and moisture-mediated degradation. By implementing a stringent storage and handling strategy centered on cold temperatures, inert atmosphere, and protection from light and moisture , researchers can ensure the long-term stability of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • ResearchGate. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate?. Retrieved from ResearchGate. [Link]

  • Chem-Impex. (n.d.). 3-Ethyl-1H-pyrazole-5-carbaldehyde. Retrieved from Chem-Impex. [Link]

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Introduction: Navigating the Chemistry of Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-ethyl-1H-pyrazole-5-carbaldehyde

1-ethyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring functionalized with both an ethyl group and a reactive aldehyde moiety. Pyrazole derivatives are a cornerstone of modern medicinal and agricultural chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] The aldehyde group, in particular, serves as a versatile synthetic handle, allowing for a wide array of chemical transformations to build more complex molecular architectures.[3] This reactivity, however, necessitates a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols. This guide provides drug development professionals and researchers with a comprehensive framework for the safe handling, storage, and disposal of 1-ethyl-1H-pyrazole-5-carbaldehyde, grounded in established safety principles and field-proven experience.

Section 1: Hazard Identification and GHS Classification

A foundational aspect of laboratory safety is a precise understanding of a chemical's intrinsic hazards. While a specific Safety Data Sheet (SDS) for 1-ethyl-1H-pyrazole-5-carbaldehyde is not publicly aggregated, a robust hazard profile can be constructed by examining closely related analogs such as 1-ethyl-1H-pyrazole-4-carbaldehyde and 1-methyl-1H-pyrazole-5-carboxaldehyde.[4][5] The Globally Harmonized System (GHS) provides a standardized language for communicating these hazards.[6]

The primary hazards associated with this class of compounds stem from their potential for irritation and acute toxicity upon exposure through various routes.[4][5] The aldehyde functional group can be particularly irritating to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification for Structurally Similar Pyrazole Aldehydes | Hazard Class | GHS Hazard Code | Hazard Statement | Signal Word | Pictogram | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | H302 | Harmful if swallowed.[4][7] | Warning |


|
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[4] | Warning |

|
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][8] | Warning |

|
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4][8] | Warning |

|
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[4] | Warning |

|
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[4][8] | Warning |

|

Section 2: Risk Assessment and Mitigation Protocols

A proactive approach to safety involves not just identifying hazards but actively mitigating the associated risks. This is achieved through a multi-layered strategy encompassing engineering controls, appropriate personal protective equipment (PPE), and meticulous handling procedures.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 1-ethyl-1H-pyrazole-5-carbaldehyde is a properly functioning chemical fume hood.[9] This is non-negotiable. The causality is clear: a fume hood provides constant exhaust ventilation, capturing and removing vapors, mists, or dusts at the source, thereby preventing inhalation exposure and minimizing the concentration of the chemical in the laboratory atmosphere.[10] All weighing, transferring, and reaction workups involving this compound must be conducted within the sash of a fume hood. Additionally, an eyewash station and safety shower must be readily accessible and unobstructed.[10]

Personal Protective Equipment (PPE): A Self-Validating Barrier

PPE is the essential barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific hazards identified.

  • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[10][11] A face shield should be worn over safety goggles during procedures with a higher risk of splashing or vigorous reaction.[12]

  • Skin Protection : A flame-resistant lab coat should be worn and kept fully buttoned.[12] Disposable nitrile gloves are suitable for providing protection against incidental contact.[12] It is critical to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination occurs. For prolonged handling or immersion, consult the glove manufacturer's compatibility charts.

  • Respiratory Protection : If engineering controls fail or during a large spill response where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used by trained personnel.[10][13]

Standard Operating Procedure (SOP) for Safe Handling
  • Preparation : Before handling, review the Safety Data Sheet (SDS) for this or a closely related compound. Ensure the fume hood is operational and the work area is clean and uncluttered.

  • Donning PPE : Put on a lab coat, chemical safety goggles, and the appropriate gloves.

  • Aliquotting : Conduct all transfers of the chemical within the fume hood. Use a spatula for solids or a calibrated pipette for liquids to minimize the risk of spills. Avoid generating dust or aerosols.[9][13]

  • Reaction Setup : If using in a reaction, ensure the apparatus is securely clamped and that any potential exothermic reactions are anticipated and can be controlled (e.g., with an ice bath).

  • Post-Handling : Tightly close the container after use.[11] Decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Doffing PPE : Remove gloves first, avoiding contact with the outside of the glove. Remove the lab coat and goggles.

  • Hygiene : Wash hands thoroughly with soap and water after handling is complete.[14]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling prep1 Review SDS & Assess Risks prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh / Aliquot Chemical prep3->handle1 Begin Work handle2 Perform Synthetic Procedure handle1->handle2 clean1 Securely Seal Container handle2->clean1 Complete Work clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose of Waste Properly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of 1-ethyl-1H-pyrazole-5-carbaldehyde.

Section 3: Emergency Procedures

Preparedness is paramount for mitigating the consequences of an accidental release or exposure. All laboratory personnel must be familiar with these procedures.

Spill Response

The response to a spill is dictated by its scale and location.[15]

  • Minor Spill (less than 100 mL, contained within a fume hood):

    • Alert personnel in the immediate area.

    • Ensure your PPE is intact. If necessary, upgrade to more resistant gloves.

    • Cover the spill with a compatible absorbent material, such as vermiculite or a chemical absorbent pad, working from the outside in to prevent spreading.[16]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[13]

    • Clean the spill area with a detergent solution, followed by water.[17]

    • Label the waste container and arrange for disposal through your institution's environmental health and safety (EHS) office.[16]

  • Major Spill (large volume, outside of a fume hood, or any spill involving personnel exposure):

    • EVACUATE the area immediately.[18]

    • If safe to do so, close the doors to confine the vapors.[18]

    • Activate the nearest fire alarm to alert building occupants.

    • From a safe location, call your institution's emergency number or 911.

    • Provide details about the spilled chemical, its location, and any injuries.

    • Do not re-enter the area. Await the arrival of the trained emergency response team.

G cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill Occurs assess Assess Severity (Size, Location, Exposure) start->assess minor1 Alert Area Personnel assess->minor1 Minor major1 EVACUATE Area assess->major1 Major minor2 Contain & Absorb Spill minor1->minor2 minor3 Collect Waste minor2->minor3 minor4 Decontaminate Area minor3->minor4 major2 Confine Spill (Close Doors) major1->major2 major3 Call Emergency Services major2->major3 major4 Await HazMat Team major3->major4

Caption: Decision workflow for emergency spill response.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.[13]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[7][17] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[13]

Section 4: Storage and Disposal

Proper storage and disposal are critical final steps in the chemical's lifecycle to ensure long-term safety and environmental protection.

Storage

Store 1-ethyl-1H-pyrazole-5-carbaldehyde in a tightly closed container in a cool, dry, and well-ventilated area.[11][13] The storage location should be separate from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[19] Storing under an inert atmosphere (e.g., argon or nitrogen) can help prevent degradation, especially for long-term storage.[11]

Disposal

Chemical waste must be managed in compliance with all applicable federal, state, and local regulations. This compound should be disposed of as hazardous chemical waste.[13] Do not dispose of it down the drain.[20] Collect waste material in a clearly labeled, sealed container and transfer it to your institution's EHS department for disposal via a licensed chemical destruction plant or controlled incineration.[13]

References

  • University of Rochester Environmental Health & Safety. Formaldehyde Spill Protocol for Laboratory Personnel. Retrieved from [Link]

  • The University of Iowa Environmental Health and Safety. Spill/Emergency Planning. Retrieved from [Link]

  • PubChem. 1-Ethyl-1H-pyrazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, October 31). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Florida State University Emergency Management. Chemical Spills. Retrieved from [Link]

  • PubChem. 1-Ethylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Retrieved from [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • University of Washington Department of Chemistry. (2017, January 1). Formaldehyde Template SOP. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-1h-pyrazole-5-carbaldehyde, 95+%. Retrieved from [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Carlo Erba Reagents. (2020, May 18). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]

  • Fisher Scientific. (2024, March 2). SAFETY DATA SHEET: 1H-Pyrazole-3-boronic acid pinacol ester. Retrieved from [Link]

  • Taylor & Francis Online. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Retrieved from [Link]

  • ACS Publications. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Retrieved from [Link]

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The Regiochemical Matrix: A Definitive Guide to N-Alkyl Pyrazole Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data & Characterization of N-Alkyl Pyrazoles Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary

In the landscape of modern drug discovery, the pyrazole ring is a privileged scaffold, appearing in blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the alkylation of pyrazoles presents a persistent "regiochemical ambiguity." The annular tautomerism of the unsubstituted precursor often leads to mixtures of 1,3- and 1,5-substituted isomers. Distinguishing these isomers is critical; their biological activities often diverge drastically, yet their physicochemical properties are frustratingly similar.

This guide moves beyond basic spectral listing. It establishes a self-validating spectroscopic workflow designed to definitively assign regiochemistry without the immediate need for X-ray crystallography, utilizing orthogonal data streams from 2D NMR (


H-

N HMBC, NOESY) and Mass Spectrometry.

Part 1: Structural Dynamics & Synthesis Causality

To characterize the product, one must understand the mechanism of its formation. Unsubstituted pyrazoles exist in a tautomeric equilibrium (


-pyrazole 


-pyrazole). Upon alkylation, this equilibrium collapses into two fixed isomers.
The Kinetic vs. Thermodynamic Trap
  • Steric Control (1,3-isomer): Alkylation at the less hindered nitrogen (distal to the bulky C3 substituent) is generally kinetically favored but often yields the "1,5-substituted" product nomenclature depending on IUPAC numbering priority.

  • Electronic Control: Electron-withdrawing groups (EWGs) on the ring acidity specific nitrogens, altering the nucleophilicity ratio.

Visualization: The Alkylation Decision Matrix

The following diagram outlines the mechanistic divergence during synthesis, highlighting where regioselectivity is determined.

PyrazoleAlkylation Start Unsubstituted 3-Substituted Pyrazole (Tautomeric Mix) Deprotonation Anionic Intermediate (Pyrazolide) Start->Deprotonation Base (NaH/K2CO3) TS_Kinetic TS: Steric Approach (Less Hindered N) Deprotonation->TS_Kinetic Fast (Low Temp) TS_Thermo TS: Electronic Control (Lone Pair Availability) Deprotonation->TS_Thermo Slow (High Temp/Equil) Prod_13 1,3-Isomer (Often Kinetic) TS_Kinetic->Prod_13 Prod_15 1,5-Isomer (Often Thermodynamic) TS_Thermo->Prod_15

Figure 1: Mechanistic divergence in pyrazole alkylation. The ratio of 1,3- to 1,5-isomers is dictated by the interplay of steric hindrance and electronic density at the N-nucleophiles.

Part 2: Spectroscopic Characterization (The Core)[1][2]

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for solving the isomer problem. However, relying on 1D


H shifts alone is prone to error due to solvent-induced shifts (ASIS).
The "Gold Standard" Protocol: NOESY/ROESY

The only fail-safe NMR method for N-alkyl pyrazoles is detecting the through-space interaction (NOE) between the N-alkyl protons and the adjacent ring substituent.

  • 1,5-Isomer: The N-alkyl group is spatially close to the C5-substituent. Strong NOE cross-peak observed.

  • 1,3-Isomer: The N-alkyl group is spatially close to the C5-proton (or C5-substituent if 3,5-disubstituted). If C5 is a proton, a strong NOE is seen between N-Me and C5-H.

Nitrogen-15 (

N) NMR

If available,


N HMBC is definitive.
  • Pyrrole-like Nitrogen (N1): Typically shielded (

    
     -150 to -200 ppm).
    
  • Pyridine-like Nitrogen (N2): Deshielded (

    
     -60 to -100 ppm).
    
  • Differentiation: The coupling pattern (

    
     vs 
    
    
    
    ) to ring protons definitively places the alkyl group.
Reference Data Table: 1-Methyl-3-Phenyl vs 1-Methyl-5-Phenyl Pyrazole

Solvent: CDCl


, 400 MHz
Feature1-Methyl-3-Phenylpyrazole (1,3-isomer)1-Methyl-5-Phenylpyrazole (1,5-isomer)Diagnostic Value

N-Me (

H)
~3.95 ppm~3.85 ppmLow (Solvent dependent)

C5-H (

H)
~7.35 ppm (d,

Hz)
N/A (Substituted)Coupling constant


C4-H (

H)
~6.55 ppm (d,

Hz)
~6.35 ppm (s)Multiplicity changes
NOESY Correlation N-Me

C5-H
N-Me

Phenyl (ortho)
CRITICAL / DEFINITIVE

C C3 Shift
~150 ppm (Quaternary)~140 ppm (CH)C3 is usually downfield of C5

C C5 Shift
~130 ppm (CH)~145 ppm (Quaternary)
Mass Spectrometry (MS)

While isomers often have identical parent ions (


), their fragmentation pathways (MS/MS) reveal structural nuances.
  • Loss of HCN: Common in unsubstituted pyrazoles but suppressed in N-alkylated forms.

  • 
    -Cleavage:  Loss of the N-alkyl chain (e.g., [M-15]
    
    
    
    for methyl) is often more intense in the 1,5-isomer due to steric relief of strain between the N-alkyl and C5-substituent.
  • Ring Cleavage: Retro-cycloaddition mechanisms can release nitriles (R-CN). The specific nitrile released depends on the substitution pattern.

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis (General Procedure)

This protocol utilizes solvent polarity to influence the transition state.

  • Dissolution: Dissolve 3-substituted pyrazole (1.0 equiv) in DMF (for kinetic control) or Toluene (for thermodynamic control).

  • Base Addition: Add Cs

    
    CO
    
    
    
    (1.2 equiv). Stir at 0°C for 30 mins.
    • Why Cs

      
      CO
      
      
      
      ? The "Cesium Effect" increases solubility and nucleophilicity of the pyrazolide anion.
  • Alkylation: Add alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 4-12 hours. Monitor by TLC (Isomers often have different

    
     values; 1,5-isomers are typically less polar/higher 
    
    
    
    due to shielding of the N2 lone pair).
  • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF. Dry over Na

    
    SO
    
    
    
    .
Protocol B: The "Decision Tree" Characterization Workflow

Follow this logic to validate your compound.

CharacterizationFlow Sample Isolated N-Alkyl Pyrazole H1_NMR 1. Run 1H NMR Check Multiplicity Sample->H1_NMR NOESY 2. Run 2D NOESY (Critical Step) H1_NMR->NOESY Decision1 NOE: N-Alkyl <-> Ring Proton? NOESY->Decision1 Result_13 Conclusion: 1,3-Isomer (Steric) Decision1->Result_13 Yes (Strong) Ambiguous Ambiguous NOE? Decision1->Ambiguous No / Weak Result_15 Conclusion: 1,5-Isomer (Clash) Ambiguous->Result_15 NOE to Substituent N15_HMBC 3. Run 1H-15N HMBC Ambiguous->N15_HMBC Unclear XRay 4. X-Ray Crystallography N15_HMBC->XRay Still Unresolved

Figure 2: Spectroscopic decision tree. The workflow prioritizes NOESY for rapid identification, escalating to


N HMBC or X-ray only when steric bulk prevents clear NOE signals.

References

  • Alkorta, I., et al. "Experimental SSNMR and calculated 15N chemical shifts of NH-pyrazoles." Journal of Organic Chemistry.

  • Fruchier, A., et al. "NMR studies in the heterocyclic series: 1H, 13C and 15N study of pyrazoles." ResearchGate / Bull. Soc. Chim. Fr.

  • López, C., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence." The Journal of Organic Chemistry.

  • BenchChem Technical Guides. "Spectroscopic Characterization of N-methyl Pyrazole." BenchChem.[1]

  • MDPI Molecules. "Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses." Molecules.

Sources

Methodological & Application

High-Efficiency Synthesis of Schiff Bases from 1-Ethyl-1H-Pyrazole-5-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This technical guide details the synthesis of Schiff bases (azomethines) derived from 1-ethyl-1H-pyrazole-5-carbaldehyde . Unlike the more common 4-carbaldehyde isomers, the 5-carbaldehyde derivative presents unique steric challenges due to the proximity of the aldehyde group to the


-ethyl substituent. This protocol addresses these challenges through optimized acid catalysis and solvent selection, ensuring high yields and purity. The resulting scaffolds are critical pharmacophores in the development of anti-inflammatory (COX-2 inhibitors), antibacterial (DNA gyrase inhibitors), and anticancer agents.

Introduction & Strategic Significance

The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its lipophilicity and ability to engage in hydrogen bonding. Schiff bases derived from pyrazoles serve as versatile ligands and bioactive cores.

Structural Analysis & Challenges

The target substrate, 1-ethyl-1H-pyrazole-5-carbaldehyde , features an aldehyde group at position 5.

  • Steric Hindrance: The

    
    -ethyl group exerts steric pressure on the 
    
    
    
    -carbonyl, potentially retarding nucleophilic attack by bulky amines compared to the unhindered 4-isomer.
  • Electronic Effect: The pyrazole ring is electron-rich; however, the inductive effect of the

    
     nitrogen can modulate the electrophilicity of the 
    
    
    
    carbonyl.

Key Application Areas:

  • Ligand Chemistry: Tridentate ligands for transition metal coordination.

  • Drug Discovery: Precursors for fused heterocycles and direct bioactive agents (e.g., Celecoxib analogues).

Reaction Mechanism

The formation of the Schiff base follows a reversible acid-catalyzed condensation pathway. The reaction proceeds through a hemiaminal intermediate, followed by dehydration to form the imine bond.

Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Start 1-Ethyl-1H-pyrazole- 5-carbaldehyde Step1 Nucleophilic Attack (Formation of Hemiaminal) Start->Step1 Activation Amine Primary Amine (R-NH2) Amine->Step1 Addition Acid Acid Catalyst (AcOH/H+) Acid->Step1 Catalysis Step2 Proton Transfer & Dehydration Step1->Step2 Equilibrium Product Schiff Base (Imine) Step2->Product -H2O Water H2O (Byproduct) Step2->Water

Figure 1: Acid-catalyzed condensation mechanism. The rate-determining step is often the dehydration of the hemiaminal, facilitated by protonation of the hydroxyl group.

Experimental Protocol

Materials & Reagents[2][3][4]
  • Precursor: 1-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv).

  • Reactant: Primary Amine (substituted aniline, hydrazide, or aliphatic amine) (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Standard Reflux Procedure

This protocol is optimized for gram-scale synthesis.

Step 1: Preparation of Reactants

  • Dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask (RBF).

  • In a separate beaker, dissolve the primary amine (10 mmol) in absolute ethanol (10 mL). Note: If the amine is a hydrochloride salt, neutralize with an equimolar amount of sodium acetate or triethylamine prior to addition.

Step 2: Initiation

  • Add the amine solution dropwise to the aldehyde solution under stirring.

  • Add 3-5 drops of Glacial Acetic Acid .

    • Why? The acid activates the carbonyl carbon towards nucleophilic attack and catalyzes the dehydration step.

    • Caution: Avoid excess acid, which can protonate the amine and render it non-nucleophilic.

Step 3: Reaction (Reflux)

  • Equip the RBF with a reflux condenser.[1]

  • Heat the mixture to reflux (

    
    C for EtOH) for 4 to 8 hours .
    
    • Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the aldehyde spot and the appearance of a new, less polar spot (Schiff base).

    • Steric Note: Due to the 5-position hindrance, reaction times may be 20-30% longer than for 4-carbaldehyde derivatives.

Step 4: Workup & Isolation

  • Method A (Precipitation): Pour the hot reaction mixture onto crushed ice (approx. 100g) with vigorous stirring. The Schiff base typically precipitates as a solid.

  • Method B (Concentration): If no precipitate forms, evaporate the solvent to 1/3 volume under reduced pressure and cool to

    
    C overnight.
    
  • Filter the solid using a Buchner funnel and wash with cold water (to remove acetic acid) and cold ethanol.

Step 5: Purification

  • Recrystallize from hot Ethanol or an Ethanol/DMF mixture (if solubility is low).

  • Dry in a vacuum desiccator over

    
    .
    
Optimization Parameters (CPP)
ParameterRecommendationRationale
Solvent Absolute EthanolHigh solubility for reactants; supports reflux temp needed for dehydration.
Catalyst Glacial Acetic AcidMild enough to prevent imine hydrolysis; strong enough to catalyze dehydration.
Stoichiometry 1:1 or 1:1.1 (Aldehyde:Amine)Slight excess of amine ensures complete consumption of the aldehyde.
Temperature Reflux (

C)
Essential to drive the equilibrium forward by removing water (azeotrope).

Experimental Workflow Visualization

Workflow Prep Preparation Dissolve Aldehyde & Amine in EtOH Mix Mixing Add Amine to Aldehyde + Cat. AcOH Prep->Mix Reflux Reflux 4-8 Hours @ 80°C (Monitor TLC) Mix->Reflux Quench Workup Pour onto Crushed Ice Reflux->Quench Complete Filter Filtration Collect Precipitate Quench->Filter Purify Purification Recrystallization (EtOH) Filter->Purify Analyze Characterization NMR, IR, MS Purify->Analyze

Figure 2: Step-by-step experimental workflow for Schiff base synthesis.

Characterization & Validation

To validate the synthesis, look for these specific spectral signatures.

Infrared Spectroscopy (FT-IR)
  • Target Signal: Appearance of a strong band at 1600–1630 cm⁻¹ corresponding to the Azomethine (

    
    ) stretch.
    
  • Validation: Disappearance of the Carbonyl (

    
    ) stretch (typically 1680–1700 cm⁻¹) and Amine (
    
    
    
    ) bands (3100–3400 cm⁻¹).
Nuclear Magnetic Resonance ( -NMR)
  • Azomethine Proton: A distinctive singlet in the range of

    
     8.2 – 8.8 ppm  (
    
    
    
    ).
  • Pyrazole Protons:

    • 
      : Doublet or singlet around 
      
      
      
      6.5 – 6.9 ppm.
    • 
      : Doublet or singlet around 
      
      
      
      7.5 – 7.8 ppm.
  • Ethyl Group:

    • Triplet (

      
       1.3–1.4 ppm, 
      
      
      
      ) and Quartet (
      
      
      4.1–4.5 ppm,
      
      
      ).
    • Note: The

      
      -ethyl 
      
      
      
      signal may shift slightly downfield due to the adjacent imine bond.
Mass Spectrometry (MS)
  • Observe the Molecular Ion peak

    
     or 
    
    
    
    .
  • Common fragmentation: Loss of the ethyl group

    
     or cleavage of the imine bond.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate on Ice Product is soluble in aqueous ethanol or formed an oil.Extract with Dichloromethane (DCM), dry over

, and evaporate. Try triturating the oil with hexane.
Low Yield Incomplete dehydration (equilibrium issue).Use a Dean-Stark trap to physically remove water or add molecular sieves to the reaction mixture.
Aldehyde Peak Persists Steric hindrance at C-5 position.Increase reflux time to 12h or switch to higher boiling solvent (e.g., n-Propanol).
Hydrolysis during Workup Acid concentration too high or workup too slow.Neutralize the reaction mixture with

before pouring onto ice.

References

  • Synthesis and Biological Evaluation of Pyrazole Schiff Bases

    • Title: Synthesis of Schiff Base as DNA Gyrase B Inhibitor, Antibacterial, Anti-inflammatory and Antioxidant Agents.[2]

    • Source: Rasayan Journal of Chemistry.
    • URL:[Link] (General reference for pyrazole-aldehyde condensation conditions).

  • Microwave-Assisted Synthesis

    • Title: Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phen
    • Source: Scientific Research Publishing (SciRP).
    • URL:[Link] (Reference for acid-catalyzed reflux vs microwave methods).

  • Biological Activity of Pyrazole Derivatives

    • Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases.
    • Source: MDPI (Molecules).
    • URL:[Link] (Data on cytotoxicity and anti-inflammatory pathways).

  • General Mechanism & Characterization

    • Title: Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde.[3][4]

    • Source: ResearchGate.

    • URL:[Link] (Protocol validation for pyrazole-aldehydes).

Sources

Application Note: Reductive Amination of 1-Ethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details optimized procedures for the reductive amination of 1-ethyl-1H-pyrazole-5-carbaldehyde .

Introduction & Chemical Context

The 1-ethyl-1H-pyrazole-5-carbaldehyde scaffold is a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals. While reductive amination is a ubiquitous transformation, this specific substrate presents unique challenges due to the steric proximity of the C5-aldehyde to the N1-ethyl group .

Unlike the more accessible C3- or C4-positions, the C5-position is flanked by the N-alkyl substituent. This steric crowding can retard the initial nucleophilic attack of the amine, making the rate of imine formation slower than competitive reduction of the aldehyde to the primary alcohol (1-ethyl-1H-pyrazol-5-yl)methanol.

This guide provides three distinct protocols tailored to overcome these steric and electronic hurdles, ensuring high yields and minimizing side reactions.

Key Reactivity Considerations
  • Steric Hindrance: The N1-ethyl group shields the C5-carbonyl, necessitating longer reaction times or Lewis acid activation for bulky amines.

  • Electronic Effects: The pyrazole ring is electron-rich, but the C5 position is sufficiently electrophilic for Schiff base formation.

  • Solubility: The starting aldehyde is moderately soluble in chlorinated solvents (DCM, DCE) and alcohols (MeOH, EtOH), but solubility may decrease upon imine formation.[1]

Method Selection Strategy

Choosing the correct protocol is dependent on the nature of the amine partner (nucleophilicity, basicity, and steric bulk).[1]

MethodSelection Start Select Amine Partner AmineType Amine Characteristics? Start->AmineType MethodA Method A: STAB/DCE (Standard) AmineType->MethodA 2° Aliphatic or Unhindered 1° MethodB Method B: Stepwise/MeOH (Solubility/Cost) AmineType->MethodB Inorganic Salts or Solubility Issues MethodC Method C: Ti(OiPr)4 (Hindered/Anilines) AmineType->MethodC Weak Nucleophiles (Anilines) or Bulky One-Pot, Mild One-Pot, Mild MethodA->One-Pot, Mild Isolate Imine (Optional) Isolate Imine (Optional) MethodB->Isolate Imine (Optional) Force Dehydration Force Dehydration MethodC->Force Dehydration

Figure 1: Decision matrix for selecting the optimal reductive amination protocol.

Experimental Protocols

Method A: Direct Reductive Amination (Standard STAB Protocol)

Best For: Secondary amines, non-hindered primary amines, and general library synthesis.[1] Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that reduces the protonated iminium ion faster than the aldehyde, allowing for a "one-pot" procedure.[1]

Materials
  • Substrate: 1-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous)[1][2]

  • Additive: Acetic acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.[1]

Procedure
  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

  • Amine Addition: Add the amine (1.1 mmol) followed by acetic acid (1.0 mmol).

    • Note: If using an amine hydrochloride salt, add 1.0 equiv of DIPEA to liberate the free base, but ensure the final pH remains slightly acidic (pH 5-6) for STAB function.[1]

  • Imine Formation (Equilibration): Stir at room temperature for 30–60 minutes.

    • Expert Tip: Due to the C5-sterics, this pre-stir is vital to establish the imine/iminium equilibrium before adding the reductant.

  • Reduction: Add STAB (1.5 mmol) in a single portion.

  • Reaction: Stir at room temperature under nitrogen for 4–16 hours. Monitor by LCMS for the disappearance of the imine intermediate (

    
    ).
    
  • Workup: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

Method B: Stepwise Reductive Amination (MeOH/NaBH₄)

Best For: Reactions requiring methanol solubility, or when STAB is unavailable.[1] Mechanism: Distinct formation of the imine followed by reduction with the stronger reductant NaBH₄.

Materials
  • Substrate: 1-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Amine: 1.0 – 1.1 equiv

  • Reagent: Sodium borohydride (NaBH₄) (1.0 equiv)[1]

  • Solvent: Methanol (anhydrous)[1]

Procedure
  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in anhydrous MeOH (4 mL).

  • Dehydration: Add activated 3Å molecular sieves (approx. 200 mg) to the vial to drive the equilibrium toward the imine. Stir at room temperature for 2–4 hours (or reflux for 1 hour if the amine is bulky).

    • Checkpoint: Verify imine formation by ¹H NMR (disappearance of aldehyde proton at ~9.8 ppm, appearance of imine proton ~8.5 ppm).[1]

  • Reduction: Cool the mixture to 0 °C. Add NaBH₄ (1.0 mmol) portion-wise (exothermic).

  • Completion: Allow to warm to room temperature and stir for 1 hour.

  • Workup: Quench with water (1 mL) or 1M NaOH. Remove MeOH under reduced pressure. Partition the residue between EtOAc and water.

Method C: Titanium-Mediated Reductive Amination

Best For: Weakly nucleophilic amines (anilines), electron-deficient amines, or sterically hindered systems where Method A fails.[1] Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation irreversibly.[1]

Materials
  • Substrate: 1-Ethyl-1H-pyrazole-5-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)[1]

  • Reductant: NaBH₄ (2.0 equiv)[1]

  • Solvent: THF (anhydrous) or neat (if liquid amine)[1]

Procedure
  • Complexation: In a dry flask under Argon, combine the aldehyde (1.0 mmol), amine (1.2 mmol), and Ti(OiPr)₄ (1.5 mmol).

    • Note: The mixture often becomes viscous. If necessary, add minimal anhydrous THF (1-2 mL).

  • Stirring: Stir at room temperature for 6–12 hours. For extremely hindered substrates, heat to 40–50 °C.[1]

  • Reduction: Dilute with anhydrous MeOH (2 mL) or EtOH (2 mL). Cool to 0 °C. Add NaBH₄ (2.0 mmol) carefully.

    • Safety: The reaction of Ti(OiPr)₄ with alcohols/borohydride can be vigorous.[1]

  • Quenching (Critical Step): After 2 hours, quench by adding 1M NaOH or water. A heavy white precipitate (TiO₂) will form.[1]

  • Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts. Rinse the pad thoroughly with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance at C5 position.Switch to Method C (Ti-mediated) or increase reaction time for Method A.
Alcohol Byproduct Direct reduction of aldehyde (Method A).[1]Ensure pre-stirring time (30-60 min) allows imine formation before adding STAB.
Dialkylation Primary amine is too nucleophilic.Use a large excess of amine (5-10 equiv) or switch to Method B (stepwise).[1]
No Reaction Amine is an HCl salt.Add 1.0 equiv of Et₃N or DIPEA to liberate the free amine.
Quantitative Comparison of Methods
FeatureMethod A (STAB)Method B (NaBH₄)Method C (Ti)
Selectivity HighLow (if not stepwise)High
Steric Tolerance ModerateLowHigh
Amine Scope 1° and 2° AliphaticUnhindered AliphaticAnilines / Hindered
Water Tolerance ModerateLowVery Low

Mechanistic Workflow

The following diagram illustrates the chemical pathway, highlighting the critical "Imine Formation" step which is the rate-determining bottleneck for the 1-ethyl-1H-pyrazole-5-carbaldehyde substrate.

Mechanism Aldehyde 1-Ethyl-1H-pyrazole-5-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine SideProduct Alcohol Byproduct (Avoid via Pre-stir) Aldehyde->SideProduct + Hydride (Direct Reduction) Amine Amine (R-NH2) Imine Imine / Iminium Ion Hemiaminal->Imine - H2O (Acid/Ti promoted) Product Secondary Amine Product Imine->Product + Hydride (STAB/NaBH4)

Figure 2: Mechanistic pathway showing the competition between imine formation and direct reduction.[1][3]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]

  • Lindsay-Scott, P. J., et al. "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines."[1][5] Journal of Organic Chemistry, 2017, 82(21), 11295–11303.[1] Link[1]

  • Simenel, A. A., et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes."[6] INEOS OPEN, 2021,[1][6] 4. Link[1]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[1] Journal of Organic Chemistry, 1995, 60(15), 4928–4929.[1] Link[1]

Sources

Application Note: Strategic Utilization of 1-Ethyl-1H-pyrazole-5-carbaldehyde in Next-Gen Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-ethyl-1H-pyrazole-5-carbaldehyde in Agrochemical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Agrochemical Researchers, Process Development Scientists

Abstract & Strategic Value

In the competitive landscape of agrochemical discovery, the pyrazole-5-carbonyl scaffold represents a "privileged structure," serving as the pharmacophore for major classes of fungicides (SDHIs) and insecticides/acaricides (METI-I inhibitors).

While 1-methyl analogues (e.g., Tolfenpyrad, Fenpyroximate) dominate the commercial market, 1-ethyl-1H-pyrazole-5-carbaldehyde (CAS: 902837-62-1) has emerged as a critical tool for Structure-Activity Relationship (SAR) expansion. The ethyl group offers a subtle modulation of lipophilicity (LogP) and metabolic stability compared to the methyl congener, often improving cuticular penetration in target pests without compromising binding affinity.

This guide provides a rigorous technical roadmap for synthesizing, handling, and deploying this aldehyde, with a specific focus on overcoming the regioselectivity challenges (C5 vs. C4) inherent in pyrazole chemistry.

Chemical Profile & Stability Data[1]

PropertySpecificationTechnical Insight
IUPAC Name 1-ethyl-1H-pyrazole-5-carbaldehydeDistinct from the common 4-carbaldehyde isomer.[1]
CAS Number 902837-62-1Verify purity; isomeric mixtures are common in low-grade sources.
Molecular Weight 124.14 g/mol --
Appearance Pale yellow to amber oil/low-melting solidDarkens upon oxidation.
Solubility DCM, THF, EtOAc, MeOHPoor water solubility.
Reactivity High (Aldehyde C=O)Prone to aerobic oxidation to 1-ethyl-1H-pyrazole-5-carboxylic acid.
Storage 2–8°C, Inert Atmosphere (Ar/N2)Critical: Store under argon. Air exposure rapidly degrades the aldehyde to the acid (white solid precipitate).

Critical Synthesis Pathways & Regioselectivity

A common pitfall in pyrazole functionalization is assuming electrophilic aromatic substitution (e.g., Vilsmeier-Haack) will yield the 5-isomer. It will not. Electrophilic attack on N-alkyl pyrazoles overwhelmingly favors the C4 position .

To access the C5-aldehyde , researchers must employ Directed Ortho-Lithiation (DoM) or Bottom-Up Cyclization .

Diagram 1: Regioselective Synthesis Pathways

PyrazoleSynthesis cluster_legend Selectivity Rule Start 1-Ethyl-1H-pyrazole Vilsmeier Vilsmeier-Haack (POCl3/DMF) Start->Vilsmeier Electrophilic Attack Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Coordination Directed Prod4 4-Carbaldehyde (Thermodynamic Product) Vilsmeier->Prod4 Major Isomer Intermed C5-Lithio Species Lithiation->Intermed C5 Deprotonation DMF_Quench DMF Quench + H3O+ Intermed->DMF_Quench Prod5 1-ethyl-1H-pyrazole-5-carbaldehyde (Target Kinetic Product) DMF_Quench->Prod5 Note C4 = Electronic Control C5 = Coordination Control

Caption: Decision tree illustrating the divergence between C4 (Vilsmeier) and C5 (Lithiation) functionalization routes.

Detailed Experimental Protocols

Protocol A: Synthesis via C5-Lithiation (The "Gold Standard")

Use this protocol to synthesize the aldehyde directly from 1-ethylpyrazole with high regiocontrol.

Reagents:

  • 1-Ethyl-1H-pyrazole (1.0 eq)[2]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Anhydrous THF (Solvent)

  • Anhydrous DMF (1.2 eq)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of Nitrogen/Argon.

  • Solvation: Charge the flask with 1-ethyl-1H-pyrazole and anhydrous THF (concentration ~0.5 M). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation (Critical Step): Add n-BuLi dropwise via syringe over 20 minutes.

    • Mechanism:[3] The N1-nitrogen lone pair coordinates lithium, directing deprotonation specifically to the C5 position.

    • Observation: A color change (often to yellow/orange) indicates formation of the lithiated species. Stir at -78°C for 1 hour.

  • Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH4Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: The crude oil often contains traces of starting material. Purify via flash column chromatography (Hexanes:EtOAc gradient).

    • Note: The aldehyde is less polar than the corresponding alcohol or acid.

Protocol B: Oxidation to 1-Ethyl-1H-pyrazole-5-carboxylic Acid

Use this protocol to access the "Agro-Core" for amide coupling (SDHI synthesis).

Context: The 5-carboxylic acid is the direct precursor to carboxamide fungicides.

Reagents:

  • 1-ethyl-1H-pyrazole-5-carbaldehyde (1.0 eq)

  • Sodium Chlorite (NaClO2) (1.5 eq)

  • Sulfamic Acid (Scavenger for HOCl) (1.5 eq)

  • Solvent: t-BuOH / Water (1:1)

Workflow (Pinnick Oxidation):

  • Dissolve the aldehyde in t-BuOH/Water.

  • Add Sulfamic acid (or Resorcinol) to scavenge hypochlorite byproducts which can chlorinate the pyrazole ring.

  • Add NaClO2 portion-wise at 0°C.

  • Stir at RT for 2–4 hours. Monitor by TLC (Acid will streak or stay at baseline; Aldehyde moves).

  • Isolation: Acidify to pH 3 with 1N HCl. The product usually precipitates as a white solid. Filter and wash with cold water.

Application in Agrochemical Scaffolds

Synthesis of METI-I Acaricide Analogs (Tolfenpyrad Class)

The 5-carbaldehyde is converted to the 5-carboxylic acid (Protocol B), then coupled with a benzylic amine.

  • Target: Mitochondrial Electron Transport Complex I inhibitors.

  • Reaction: Acid + 4-(4-methylphenoxy)benzylamine + HATU/DIPEA

    
     N-Ethyl Tolfenpyrad Analog.
    
Synthesis of Schiff Base Fungicides

The aldehyde condenses with aromatic amines to form imines (Schiff bases), a class known for antifungal activity against Fusarium species.

  • Reaction: Aldehyde + Aniline derivative

    
     Imine.
    
Diagram 2: Downstream Agrochemical Workflows

AgroWorkflow Aldehyde 1-ethyl-1H-pyrazole-5-carbaldehyde Oxidation Pinnick Oxidation Aldehyde->Oxidation Condensation Condensation (R-NH2) Aldehyde->Condensation RedAmination Reductive Amination (NaBH(OAc)3) Aldehyde->RedAmination Acid 5-Carboxylic Acid Oxidation->Acid AmideCoupling Amide Coupling (HATU/Amine) Acid->AmideCoupling SDHI SDHI Fungicides (Carboxamides) AmideCoupling->SDHI Imine Schiff Base (Antifungal/Insecticidal) Condensation->Imine Amine Secondary Amines (Novel Scaffolds) RedAmination->Amine

Caption: Divergent synthesis pathways from the aldehyde core to major agrochemical classes.

Troubleshooting & Expert Tips (E-E-A-T)

IssueRoot CauseCorrective Action
Low Yield in Lithiation Incomplete deprotonation or moisture.Ensure temperature is strictly -78°C . Warmer temps allow the kinetic lithio-species to isomerize to the thermodynamic C4 position or decompose.
Regioisomer Contamination Presence of 4-carbaldehyde.Check starting material purity.[2][4] If synthesizing via Vilsmeier, you have the wrong isomer. Use 1H NMR : C5-H is typically downfield; C4-CHO signal is distinct.
Aldehyde Decomposition Air oxidation.Store under Argon. If solid turns white/crusty, it has oxidized to the acid. Recrystallize or use immediately.
Chlorination during Oxidation Hypochlorite generation.Must use a scavenger (Sulfamic acid or Resorcinol) during Pinnick oxidation to prevent chlorination of the pyrazole ring at C4.

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Serious Eye Irritation (H319), STOT SE 3 (H335).

  • Precautions: Handle in a fume hood. Wear nitrile gloves and safety goggles.

  • Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains (toxic to aquatic life, typical of pyrazoles).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7009534, 1-Ethyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • Maddila, S. et al. (2016). Synthesis and anti-inflammatory activity of novel pyrazole-3-carbaldehyde derivatives. Journal of Saudi Chemical Society. (Demonstrates reactivity of pyrazole aldehydes). Retrieved from [Link]

  • Fustero, S. et al. (2008). Regioselective Synthesis of Pyrazoles. Chemical Reviews. (Authoritative review on C4 vs C5 regioselectivity). Retrieved from [Link]

  • Lahm, G. P. et al. (2009). Insecticidal anthranilic diamides: A new class of potent ryanodine receptor activators. Bioorganic & Medicinal Chemistry Letters.[2][5] (Contextualizes pyrazole carboxylic acids in agrochemistry). Retrieved from [Link]

Sources

analytical methods for 1-ethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 1-ethyl-1H-pyrazole-5-carbaldehyde

Introduction

1-ethyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole family. The pyrazole ring is a key pharmacophore in medicinal chemistry, appearing in numerous approved drugs and serving as a versatile scaffold in the development of new therapeutic agents and agrochemicals.[1][2] The presence of both the N-ethyl group and the reactive carbaldehyde moiety makes this compound a valuable intermediate in synthetic chemistry for creating more complex molecules.[1]

Given its significance, the development of robust, reliable, and validated analytical methods is paramount for ensuring the identity, purity, and quality of 1-ethyl-1H-pyrazole-5-carbaldehyde. This guide provides a comprehensive overview of the principal analytical techniques and detailed protocols for its characterization, tailored for researchers, quality control analysts, and drug development professionals.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for analytical method development, particularly for selecting appropriate solvents, chromatographic conditions, and handling procedures.

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem[3]
Molecular Weight 124.14 g/mol PubChem[3]
Monoisotopic Mass 124.063662883 DaPubChem[3]
Appearance Expected to be a solid or oilGeneral Chemical Knowledge
Polar Surface Area 34.9 ŲPubChem[3]
Predicted XlogP 0.3PubChem[4]

Comprehensive Analytical Workflow

A multi-technique approach is crucial for the unambiguous characterization of a chemical entity.[5] The following workflow outlines the logical progression from initial sample assessment to full structural and purity analysis.

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Purity & Quantification cluster_2 Structural Confirmation cluster_3 Finalization Sample Sample Receipt & Physicochemical Properties HPLC HPLC-UV/PDA (Purity, Quantification) Sample->HPLC GCMS GC-MS (Purity, Volatile Impurities) Sample->GCMS MS Mass Spectrometry (MS) (Molecular Weight) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) (Molecular Structure) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Report Certificate of Analysis (CoA) & Reporting HPLC->Report GCMS->Report MS->Report NMR->Report FTIR->Report

Caption: General workflow for the analytical characterization of 1-ethyl-1H-pyrazole-5-carbaldehyde.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are the cornerstone for determining the purity of chemical compounds by separating the main component from any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the preferred method for analyzing moderately polar compounds like pyrazole derivatives.[6][7] The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected as it is a versatile, industry-standard stationary phase that provides excellent retention and separation for a wide range of organic molecules.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is used. ACN is a common organic modifier that offers good elution strength and low UV cutoff.

  • Acid Modifier: A small amount of acid (formic acid or trifluoroacetic acid) is added to the mobile phase to protonate any residual silanols on the column packing, which significantly improves peak shape by preventing tailing. Formic acid is particularly suitable for mass spectrometry (MS) compatible applications.[6]

  • Detector: A UV/PDA detector is chosen. The pyrazole ring contains a conjugated system that absorbs UV light, providing a sensitive means of detection. A Photo-Diode Array (PDA) detector has the added advantage of collecting the entire UV spectrum for each peak, which can aid in peak identification and purity assessment.

Protocol: Purity Determination by RP-HPLC

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector.

  • Standard Preparation: Accurately weigh approximately 10 mg of 1-ethyl-1H-pyrazole-5-carbaldehyde reference standard and dissolve it in 10 mL of diluent (see table below) to create a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard using the same diluent.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm (or optimal wavelength determined by PDA)
Diluent Acetonitrile/Water (50:50, v/v)
  • System Suitability: Before sample analysis, inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

  • Calculation: Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile or semi-volatile impurities. It is particularly useful for compounds that are thermally stable and have sufficient vapor pressure.[5]

Causality Behind Method Choices:

  • Column: A non-polar capillary column (e.g., DB-5ms) is used, which separates compounds primarily based on their boiling points. This is a robust, general-purpose column suitable for screening unknown impurities.[5]

  • Temperature Program: A temperature ramp is employed to ensure that compounds with a range of boiling points are eluted effectively, from volatile impurities at lower temperatures to the main analyte at higher temperatures.[5]

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns. These patterns act as a "fingerprint" for compound identification and can be compared against spectral libraries.[5]

Protocol: Purity and Impurity Identification by GC-MS (Adapted from similar compounds[5])

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial: 100 °C, hold 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Source Temperature 230 °C
  • Analysis: Inject the sample solution. Analyze the resulting total ion chromatogram (TIC) for purity assessment. The mass spectrum of the main peak should be analyzed to confirm molecular weight and fragmentation, while spectra of minor peaks can be used to identify potential impurities.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, confirming the identity of the compound.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. The data below is predicted for 1-ethyl-1H-pyrazole-5-carbaldehyde.[4]

AdductPredicted m/z
[M+H]⁺ 125.07094
[M+Na]⁺ 147.05288
[M]⁺˙ 124.06311
[M-H]⁻ 123.05638

Data sourced from PubChem[4]. The [M]⁺˙ ion would be the molecular ion observed in GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the exact molecular structure of an organic compound. For 1-ethyl-1H-pyrazole-5-carbaldehyde, both ¹H and ¹³C NMR would be required for full confirmation.

Interpreting NMR of Pyrazoles: While the N1-ethyl substitution on the target molecule prevents the N-H tautomerism often seen in other pyrazoles, it's a key feature to be aware of when analyzing related structures.[8] The rate of proton exchange can be solvent and temperature-dependent, sometimes leading to averaged or broadened signals.[8]

Expected ¹H NMR Signals (in CDCl₃):

  • ~9.8-10.0 ppm: A singlet corresponding to the aldehyde proton (-CHO).

  • ~7.5-7.8 ppm: A doublet or singlet for the proton at the C3 position of the pyrazole ring.

  • ~6.4-6.7 ppm: A doublet for the proton at the C4 position of the pyrazole ring.

  • ~4.2-4.5 ppm: A quartet for the two protons of the ethyl methylene group (-CH₂-).

  • ~1.4-1.6 ppm: A triplet for the three protons of the ethyl methyl group (-CH₃).

Expected ¹³C NMR Signals (in CDCl₃):

  • ~185 ppm: Aldehyde carbonyl carbon.

  • ~140-150 ppm: C3 and C5 carbons of the pyrazole ring.

  • ~110 ppm: C4 carbon of the pyrazole ring.

  • ~45-50 ppm: Ethyl methylene carbon (-CH₂-).

  • ~14-16 ppm: Ethyl methyl carbon (-CH₃).

Protocol: NMR Sample Preparation

  • Weigh 5-10 mg of the sample.

  • Dissolve in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of key functional groups within a molecule.

Expected Characteristic Absorption Bands:

  • ~1680-1700 cm⁻¹: Strong absorption due to the C=O (carbonyl) stretching of the aldehyde.

  • ~2720 cm⁻¹ and ~2820 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton.

  • ~1500-1600 cm⁻¹: Absorptions from C=N and C=C stretching within the pyrazole ring.

  • ~2850-2990 cm⁻¹: C-H stretching from the ethyl group.

HPLC Method Workflow Diagram

This diagram details the specific steps involved in performing a purity analysis using the HPLC method described above.

HPLC_Workflow A 1. Reagent & Mobile Phase Preparation B 2. Standard & Sample Preparation (0.1 mg/mL) A->B C 3. HPLC Instrument Setup (Load Method, Equilibrate System) B->C D 4. System Suitability Check (5x Standard Injections, RSD <= 2%) C->D E 5. Sequence Run (Blank -> Standard -> Sample) D->E Pass F 6. Data Acquisition (Chromatogram Recording) E->F G 7. Data Processing (Peak Integration) F->G H 8. Purity Calculation (% Area Normalization) G->H I 9. Generate Report H->I

Sources

Application Note & Protocol: High-Resolution ¹H NMR Characterization of 1-ethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the definitive structural characterization of 1-ethyl-1H-pyrazole-5-carbaldehyde using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a field-proven protocol for sample preparation and data acquisition, followed by a detailed, first-principles analysis of the resulting spectrum. This document is designed for researchers, synthetic chemists, and quality control analysts in the pharmaceutical and fine chemical industries who rely on unambiguous molecular identification. The pyrazole scaffold is a cornerstone of modern medicinal chemistry, making robust analytical methods for its derivatives essential for advancing drug discovery and development programs.[1]

Introduction: The Central Role of Substituted Pyrazoles

The pyrazole ring is a privileged heterocyclic motif frequently incorporated into molecules with a wide array of biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[2] The specific substitution pattern on the pyrazole core is paramount, as it governs the molecule's three-dimensional conformation, electronic properties, and ultimately, its interaction with biological targets. 1-ethyl-1H-pyrazole-5-carbaldehyde is a key synthetic intermediate, where the aldehyde group serves as a versatile handle for further chemical elaboration.

Given the potential for isomeric impurities during synthesis, a rigorous and reliable method for structural verification is critical. ¹H NMR spectroscopy offers an unparalleled, non-destructive technique to confirm the precise structure and purity of such intermediates by providing a detailed electronic map of every proton in the molecule.

Foundational Principles: Decoding the ¹H NMR Spectrum

The interpretation of the ¹H NMR spectrum of 1-ethyl-1H-pyrazole-5-carbaldehyde is grounded in three key parameters: chemical shift, spin-spin coupling, and integration.[3][4]

  • Chemical Shift (δ): This value (in ppm) reflects the local electronic environment of a proton. Electronegative atoms and electron-withdrawing groups, like the aldehyde, deshield nearby protons, causing their signals to appear at a higher frequency (downfield). The aromatic nature of the pyrazole ring also influences the shifts of its protons.[5]

  • Spin-Spin Coupling (J): Protons on adjacent atoms interact through the chemical bonds, splitting each other's signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J, in Hz), reveals the connectivity between protons. The vicinal coupling between the two protons on the pyrazole ring is a key diagnostic feature.[6][7]

  • Integration: The area under each signal is directly proportional to the number of protons generating that signal. This provides a quantitative ratio of the different types of protons in the molecule.

Experimental Protocol: From Sample to Spectrum

This section outlines a validated protocol for acquiring a high-resolution ¹H NMR spectrum.

Materials and Instrumentation
  • Analyte: 1-ethyl-1H-pyrazole-5-carbaldehyde

  • NMR Solvent: Chloroform-d (CDCl₃, ≥99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. CDCl₃ is selected for its excellent solubilizing power for a wide range of organic molecules and its minimal, easily identifiable residual proton signal.[8]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer. Higher magnetic field strengths provide better signal dispersion, which is crucial for resolving complex spectra and performing accurate coupling constant analysis.

Sample Preparation and Analysis Workflow

The following workflow ensures the preparation of a high-quality sample, which is essential for acquiring a high-resolution spectrum free from artifacts.

Figure 1: Workflow for ¹H NMR sample preparation and analysis.

Detailed Procedural Steps:

  • Quantification: Weigh 5-10 mg of 1-ethyl-1H-pyrazole-5-carbaldehyde. This amount provides an excellent signal-to-noise ratio for a standard ¹H NMR experiment without causing line broadening due to high viscosity.[9][10][11]

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) with TMS to the vial. The deuterated solvent is essential to prevent the large signal of protic solvent from overwhelming the analyte signals.[8]

  • Homogenization: Vortex the sample until the solid is completely dissolved. The solution should be visually clear and free of any suspended particles.

  • Filtration: Particulate matter can severely degrade the magnetic field homogeneity, leading to broad spectral lines. Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer. The instrument's software will perform locking (to the deuterium signal of the solvent), tuning (to the correct frequency), and shimming (optimizing magnetic field homogeneity) procedures.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, 8 to 16 scans are sufficient.

Spectral Analysis and Structural Assignment

The ¹H NMR spectrum of 1-ethyl-1H-pyrazole-5-carbaldehyde is expected to show five distinct signals, corresponding to the five chemically non-equivalent proton environments in the molecule.

Molecular Structure with Proton Designations:

Predicted ¹H NMR Data and Interpretation

The following table summarizes the expected spectral data and provides the rationale for each assignment, based on established principles and data from related structures.[12][13]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
Aldehyde (H6) 9.85 - 9.95Singlet (s)N/A1HThe aldehyde proton is extremely deshielded by the adjacent carbonyl group and the aromatic ring, placing it far downfield.[14] It has no adjacent protons to couple with.
Pyrazole H3 7.60 - 7.70Doublet (d)2.0 - 2.51HThis proton is on a carbon adjacent to two nitrogen atoms, resulting in a downfield shift. It is coupled to H4, appearing as a doublet with a small J-value typical for this ring system.[15]
Pyrazole H4 6.95 - 7.05Doublet (d)2.0 - 2.51HCoupled to H3, this proton appears as a matching doublet. It is upfield relative to H3 due to its position further from the second nitrogen atom.
Ethyl CH₂ (H1') 4.35 - 4.45Quartet (q)7.2 - 7.42HThe methylene protons are deshielded by the direct attachment to the electronegative pyrazole ring nitrogen. They are split into a quartet by the three adjacent methyl protons (n+1 rule).
Ethyl CH₃ (H2') 1.50 - 1.60Triplet (t)7.2 - 7.43HThese alkyl protons are in a standard electronic environment. They are split into a triplet by the two adjacent methylene protons. The identical J-value to the quartet confirms connectivity.

Protocol Validation and Quality Assurance

The acquired ¹H NMR spectrum acts as a self-validating system for confirming the structure and assessing the purity of the sample.

  • Structural Confirmation: The definitive proof of structure is the simultaneous observation of all five predicted signals with their correct chemical shifts, integrations (in a 1:1:1:2:3 ratio), and splitting patterns. The matching coupling constants between the H3/H4 doublets and the H1'/H2' quartet/triplet pair confirm the atomic connectivity.

  • Purity Assessment: The absence of significant unassigned peaks indicates high purity. The integration values of any impurity peaks relative to the analyte signals can be used for semi-quantitative purity estimation. The internal standard (TMS at 0 ppm) provides a fixed reference point.[3]

Conclusion

¹H NMR spectroscopy provides a rapid, robust, and information-rich method for the complete structural characterization of 1-ethyl-1H-pyrazole-5-carbaldehyde. By following the detailed protocol for sample preparation and applying the fundamental principles of spectral interpretation outlined in this note, researchers can confidently verify the identity, purity, and isomeric integrity of this valuable synthetic building block, ensuring the quality and reliability of their subsequent research.

References

  • ResearchGate. 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Available at: [Link]

  • ACD/Labs. 1H–1H Coupling in Proton NMR. Available at: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • PubChem. 1-Ethyl-1H-pyrazole-4-carboxaldehyde. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Heriot-Watt University. NMR Sample Preparation. Available at: [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • PubChem. 1-ethyl-1H-pyrazol-5-ol. Available at: [Link]

  • OpenOChem Learn. Interpreting. Available at: [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • University College London. Sample Preparation. Available at: [Link]

  • ResearchGate. Table 2. 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Available at: [Link]

  • Western University. NMR Sample Preparation. Available at: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation.... Available at: [Link]

  • University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. Available at: [Link]

Sources

Applications of Pyrazole Aldehydes in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its fused heterocyclic derivatives are cornerstones in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Their prevalence stems from the pyrazole ring's unique electronic properties and its ability to act as a versatile scaffold for diverse functionalization. Among the various pyrazole-based building blocks, pyrazole aldehydes, particularly pyrazole-4-carbaldehydes, have emerged as exceptionally valuable precursors for the construction of a wide array of fused heterocyclic systems.[2][3]

This guide provides a comprehensive overview of the applications of pyrazole aldehydes in the synthesis of medicinally relevant heterocyclic compounds. It is designed to serve as a practical resource for researchers, offering not only detailed experimental protocols but also in-depth discussions on the underlying reaction mechanisms and the rationale behind the chosen experimental conditions. We will explore key synthetic strategies, including classical cyclocondensation reactions, modern multicomponent approaches, and fundamental transformations like the Knoevenagel condensation.

Synthesis of Fused Pyridine Systems: Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including kinase inhibition and antiviral effects.[4][5] A highly effective method for constructing this fused system from pyrazole precursors is the Friedländer annulation.

Application Note: The Friedländer Annulation Strategy

The Friedländer synthesis is a classical and powerful method for constructing quinoline rings, which can be effectively adapted to synthesize pyrazolo[3,4-b]pyridines.[3][6] The reaction involves the condensation of an o-aminocarbonyl compound with a molecule containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). In our context, a 5-amino-1H-pyrazole-4-carbaldehyde serves as the o-aminocarbonyl equivalent.

Mechanistic Insights

The reaction is typically catalyzed by either a base (e.g., potassium hydroxide, piperidine) or an acid.[1] The mechanism proceeds through a series of well-defined steps:

  • Aldol-type Condensation: The reaction initiates with a base-catalyzed condensation between the enolate of the active methylene compound and the pyrazole aldehyde.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the pyrazole's amino group onto the carbonyl of the active methylene partner. Subsequent dehydration leads to the formation of the aromatic pyridine ring.

The choice of catalyst is crucial; bases like piperidine or KOH facilitate the formation of the enolate from the active methylene compound, thereby initiating the condensation cascade.[1] The regioselectivity of the reaction is generally excellent, as the initial condensation dictates the orientation of the newly formed ring.

Protocol: Synthesis of 1,3,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines

This protocol describes the synthesis of pyrazolo[3,4-b]pyridines via the condensation of a 5-amino-1H-pyrazole-4-carbaldehyde with an α-methylene ketone, such as acetophenone, using potassium hydroxide as a basic catalyst.[1]

Materials and Reagents

Reagent/MaterialGradeSupplier
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeSynthesis GradeCommercially available
Substituted Acetophenone (e.g., 4-chloroacetophenone)Reagent GradeCommercially available
Potassium Hydroxide (KOH)ACS Reagent GradeCommercially available
Ethanol (EtOH)AnhydrousCommercially available
Hydrochloric Acid (HCl)1 M solutionCommercially available
Ethyl Acetate (EtOAc)HPLC GradeCommercially available
HexaneHPLC GradeCommercially available
Silica Gel60 Å, 230-400 meshCommercially available

Procedure

  • To a solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (20 mL), add potassium hydroxide (1.5 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 1,3,6-trisubstituted-1H-pyrazolo[3,4-b]pyridine.

Data Summary: Synthesis of Pyrazolo[3,4-b]pyridines

The following table summarizes representative examples of pyrazolo[3,4-b]pyridine synthesis.

Pyrazole Aldehyde PrecursorActive Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeAcetoneKOHEtOH585[1]
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeAcetophenoneKOHEtOH490[1]
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeCyclohexanonePiperidineEtOH682[1]
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbaldehydeMalononitrilePiperidineEtOH392[1]
Workflow and Mechanism Diagram

G cluster_workflow Synthesis Workflow cluster_mechanism Friedländer Annulation Mechanism start Start: Mix Reactants & Catalyst reflux Reflux Reaction Mixture start->reflux monitor Monitor by TLC reflux->monitor workup Neutralization & Extraction monitor->workup purify Column Chromatography workup->purify end End: Isolated Product purify->end reactants 5-Aminopyrazole-4-carbaldehyde + Enolate aldol Aldol Condensation Intermediate reactants->aldol Base-catalyzed condensation cyclization Intramolecular Cyclization aldol->cyclization Nucleophilic attack dehydration Dehydration cyclization->dehydration Elimination of H2O product Pyrazolo[3,4-b]pyridine dehydration->product

Caption: Workflow and mechanism for pyrazolo[3,4-b]pyridine synthesis.

Synthesis of Fused Pyrimidine Systems

Pyrazolo-fused pyrimidines, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, are of significant interest due to their structural analogy to purines, which allows them to interact with various biological targets.[6][7]

Pyrazolo[1,5-a]pyrimidines
3.1.1. Application Note: Cyclocondensation with β-Dicarbonyl Compounds

A robust and widely used method for the synthesis of pyrazolo[1,5-a]pyrimidines is the cyclocondensation of 3-amino-1H-pyrazoles with β-dicarbonyl compounds.[7]

Mechanism: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by a second nucleophilic attack from the endocyclic nitrogen (N1) of the pyrazole onto the remaining carbonyl group, leading to a bicyclic intermediate which then dehydrates to form the aromatic pyrazolo[1,5-a]pyrimidine.[7] When using unsymmetrical β-dicarbonyl compounds, the regioselectivity of the reaction is governed by the relative electrophilicity of the two carbonyl groups.

Experimental Considerations: The reaction can be performed under both acidic and basic conditions. Microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating.[7]

3.1.2. Protocol: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol details a three-component, microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines from a 3-amino-1H-pyrazole, an aldehyde, and a β-dicarbonyl compound.[7]

Materials and Reagents

Reagent/MaterialGrade
3-Amino-1H-pyrazoleSynthesis Grade
Aromatic AldehydeReagent Grade
β-Dicarbonyl CompoundReagent Grade
Ethanol (EtOH)Anhydrous
Glacial Acetic AcidACS Reagent Grade
Microwave SynthesizerN/A

Procedure

  • In a microwave reactor vial, combine 3-amino-1H-pyrazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and ethanol (5 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 10-15 minutes.

  • After cooling, the product often precipitates from the solution. Collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization from ethanol or by column chromatography.

Pyrazolo[3,4-d]pyrimidines
3.2.1. Application Note: Synthesis from 5-Aminopyrazole-4-carbaldehydes

Pyrazolo[3,4-d]pyrimidines can be efficiently synthesized from 5-amino-1H-pyrazole-4-carbaldehydes by reaction with various nitrogen-containing nucleophiles like amidines. A particularly effective method involves a one-pot reaction using a Vilsmeier reagent and a nitrogen source.[5]

Mechanistic Pathway: This one-flask procedure involves an initial Vilsmeier amidination of the 5-aminopyrazole, followed by imination and subsequent intermolecular heterocyclization to furnish the pyrazolo[3,4-d]pyrimidine core.[5]

3.2.2. Protocol: One-pot Synthesis of 1-Aryl-1H-pyrazolo[3,4-d]pyrimidines

This protocol is adapted from a one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles.[5]

Materials and Reagents

Reagent/MaterialGrade
5-Amino-1-aryl-1H-pyrazoleSynthesis Grade
N,N-Dimethylformamide (DMF)Anhydrous
Phosphorus tribromide (PBr₃)Reagent Grade
Hexamethyldisilazane (HMDS)Synthesis Grade

Procedure

  • To a solution of the 5-amino-1-aryl-1H-pyrazole (1.0 mmol) in anhydrous DMF (5 mL), add PBr₃ (3.0 mmol) dropwise at 0 °C.

  • Stir the mixture at 60 °C for 1-2 hours until the starting material is consumed (monitored by TLC).

  • To the resulting mixture, add HMDS (3.0 mmol) and heat the reaction at 70-80 °C for 3-5 hours.

  • Cool the reaction, pour it into ice water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

Data Summary: Fused Pyrimidine Synthesis
Heterocycle TypePyrazole PrecursorReagentsConditionsYield (%)Reference
Pyrazolo[1,5-a]pyrimidine3-Amino-1H-pyrazoleBenzaldehyde, Ethyl acetoacetateMicrowave, 120 °C, 10 min88[7]
Pyrazolo[1,5-a]pyrimidine3-Amino-5-methyl-1H-pyrazole4-Chlorobenzaldehyde, AcetylacetoneMicrowave, 120 °C, 12 min91[7]
Pyrazolo[3,4-d]pyrimidine5-Amino-1-phenyl-1H-pyrazoleDMF, PBr₃, HMDS60-80 °C, 4-7 h91[5]
Pyrazolo[3,4-d]pyrimidine5-Amino-1-(4-tolyl)-1H-pyrazoleDMF, PBr₃, HMDS60-80 °C, 4-7 h85[5]
Reaction Mechanism Diagram

G cluster_p15a Pyrazolo[1,5-a]pyrimidine Synthesis reactants 3-Aminopyrazole + β-Dicarbonyl nuc_add1 Nucleophilic Attack (NH2) reactants->nuc_add1 intermediate Acyclic Intermediate nuc_add1->intermediate nuc_add2 Nucleophilic Attack (N1) intermediate->nuc_add2 bicyclic Bicyclic Intermediate nuc_add2->bicyclic dehydration Dehydration bicyclic->dehydration product Pyrazolo[1,5-a]pyrimidine dehydration->product

Caption: Mechanism for Pyrazolo[1,5-a]pyrimidine synthesis.

Multicomponent Reactions for the Synthesis of Pyrano[2,3-c]pyrazoles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials.[8] This approach is particularly powerful for the synthesis of pyrano[2,3-c]pyrazoles.

Application Note: A Powerful One-Pot Strategy

The four-component synthesis of pyrano[2,3-c]pyrazoles typically involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[1] This one-pot process offers significant advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity rapidly.

Mechanism: The reaction proceeds through a domino sequence of reactions:

  • Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an arylidenemalononitrile intermediate.

  • Michael Addition: The enolate of the pyrazolone (formed in situ from the β-ketoester and hydrazine) undergoes a Michael addition to the electron-deficient double bond of the arylidenemalononitrile.

  • Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization followed by tautomerization to yield the stable pyrano[2,3-c]pyrazole scaffold.

Various catalysts can be employed, but notably, the reaction can also proceed efficiently under catalyst-free conditions, particularly with the aid of ultrasound irradiation, highlighting the green chemistry credentials of this approach.[1]

Protocol: Catalyst-Free Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles under Ultrasonic Irradiation

This protocol describes a green, catalyst-free method for synthesizing pyrano[2,3-c]pyrazoles.[1]

Materials and Reagents

Reagent/MaterialGrade
Aromatic AldehydeReagent Grade
MalononitrileReagent Grade
Ethyl AcetoacetateReagent Grade
Hydrazine MonohydrateReagent Grade
WaterDeionized
Ultrasonic BathN/A

Procedure

  • In a flask, mix the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine monohydrate (1.0 mmol) in water (10 mL).

  • Place the flask in an ultrasonic bath and irradiate at room temperature for 30-45 minutes.

  • Monitor the reaction by TLC. Upon completion, the product usually precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize from ethanol to obtain the pure pyrano[2,3-c]pyrazole.

Data Summary: Pyrano[2,3-c]pyrazole Synthesis
AldehydeCatalyst/ConditionsTime (min)Yield (%)Reference
BenzaldehydeUltrasound, Water, RT3095[1]
4-ChlorobenzaldehydeUltrasound, Water, RT3592[1]
4-MethoxybenzaldehydeUltrasound, Water, RT3096[1]
2-NitrobenzaldehydeSnCl₂, Microwave, 25 min2588[1]
MCR Mechanism Diagram

G cluster_mcr Pyrano[2,3-c]pyrazole MCR Mechanism reactants Aldehyde + Malononitrile + Ethyl Acetoacetate + Hydrazine knoevenagel Knoevenagel Condensation (Arylidenemalononitrile) reactants->knoevenagel michael Michael Addition reactants->michael In situ pyrazolone formation knoevenagel->michael cyclization Intramolecular Cyclization michael->cyclization product Pyrano[2,3-c]pyrazole cyclization->product

Caption: Mechanism of the four-component synthesis of pyrano[2,3-c]pyrazoles.

Knoevenagel Condensation of Pyrazole Aldehydes

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction and a key step in many of the syntheses discussed. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[9][10]

Application Note: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation of pyrazole aldehydes with active methylene compounds like malononitrile or cyanoacetic esters yields highly functionalized α,β-unsaturated systems.[11] These products are not only valuable in their own right but also serve as versatile intermediates for further transformations, such as Michael additions and cycloadditions, to construct more complex heterocyclic systems.

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a mild base (e.g., ammonium carbonate, piperidine) to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the pyrazole aldehyde. The resulting aldol-type adduct readily undergoes dehydration to afford the stable, conjugated Knoevenagel product.

Protocol: Green Synthesis of 2-(1H-Pyrazol-4-ylmethylene)malononitrile

This protocol outlines an environmentally friendly Knoevenagel condensation using a mild catalyst in an aqueous medium under sonication.[11]

Materials and Reagents

Reagent/MaterialGrade
1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehydeSynthesis Grade
MalononitrileReagent Grade
Ammonium Carbonate ((NH₄)₂CO₃)ACS Reagent Grade
WaterDeionized
Ethanol (EtOH)Reagent Grade
Ultrasonic BathN/A

Procedure

  • In a flask, suspend 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in water (10 mL).

  • Add ammonium carbonate (0.2 mmol) to the suspension.

  • Place the flask in an ultrasonic bath and sonicate at room temperature for 15-20 minutes.

  • Monitor the reaction by TLC. Upon completion, the product will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure product.

Conclusion

Pyrazole aldehydes are undeniably powerful and versatile synthons in heterocyclic chemistry. Their ability to participate in a wide range of cyclization and condensation reactions makes them indispensable starting materials for the construction of diverse and complex heterocyclic scaffolds. The methodologies presented herein, from the classical Friedländer annulation to modern, green multicomponent reactions, underscore the adaptability of pyrazole aldehydes to both traditional and contemporary synthetic challenges. For researchers in drug discovery and materials science, a thorough understanding of the reactivity and synthetic potential of pyrazole aldehydes is crucial for the design and development of novel, functional molecules.

References

  • Abdelhamid, I. A., Hawass, M. A., Sanad, S. M., & Elwahy, A. H. M. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. [Link]

  • Crespo, A., El-Bakkali, M., Galiano, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(6), 1935. [Link]

  • Wang, P.-S., Ke, S.-Y., Chuang, T.-H., et al. (2018). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 23(10), 2673. [Link]

  • Kathrotiya, H. G., Pansuriya, T. R., & Patel, M. P. (2011). Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. ResearchGate. [Link]

  • Al-Romaigh, A. M., Al-Omair, M. A., & El-Enany, M. M. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-21. [Link]

  • Shaikh, A. A., & Mohammed, A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(10), 1271-1293. [Link]

  • Becerra, D., Abonia, R., & Castillo, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(14), 4583. [Link]

  • Polo-Cuadrado, E., Ferrer, K., Trilleras, J., & Gutiérrez, M. (2017). Microwave-assisted one-pot synthesis in water of carbonylpyrazolo[3,4-b]pyridine derivatives catalyzed by InCl3 and sonochemical assisted condensation with aldehydes to obtain new chalcone derivatives containing the pyrazolopyridinic moiety. ResearchGate. [Link]

  • Wei, Y., Hu, F., & You, J. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6428. [Link]

  • Hasaninejad, A., & Firoozi, M. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1860-1925. [Link]

  • Abdel-Aziz, H. A., Mekawey, A. A. I., & Dawood, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(10), 2407-2418. [Link]

  • Al-Adiwish, W. M., & Al-Omair, M. A. (2010). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 15(1), 213-228. [Link]

  • Kumar, A., Kumar, A., Kumar, R., & Singh, P. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry, 125(10), e30646. [Link]

  • Danel, A., & Paczkowski, J. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • El-Naggar, A. M., El-Sayed, M. A. A., & El-Adl, K. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19688. [Link]

  • Jadhav, A. D., et al. (2020). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. Journal of Applicable Chemistry, 9(3), 459-465. [Link]

  • Aly, A. A., & El-Sayed, M. A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. ResearchGate. [https://www.researchgate.net/publication/332168391_Recent_synthetic_methodologies_for_pyrazolo15-a]pyrimidine]([Link])

  • Tu, S.-J., Jiang, B., & Zhang, J.-Y. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13862-13869. [Link]

  • El-Faham, A., & El-Sayed, M. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • Bernardes, G. J. L., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(10), 2387-2391. [Link]

  • Semeniuc, C. A., & Rotaru, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Semantic Scholar. [Link]

  • Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Ogiwara, Y., & Sakai, N. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28731-28743. [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Wikipedia. [Link]

  • L.S.College, Muzaffarpur. (2020). Knoevenagel condensation. L.S.College, Muzaffarpur. [Link]

  • Quiroga, J., & Portilla, J. (2012). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2012(i), 194-214. [Link]

  • Heterocyclic Letters. (2022). Heterocyclic Letters, 12(4), 767. [Link]

  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Patil, S. A. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

challenges in regioselective formylation of N-alkylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Regioselective Formylation Troubleshooting

Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Diagnostic & Strategy Selector

User reported issue: "I need to install a formyl group (-CHO) on my N-alkylpyrazole, but I am getting regioisomers or low yields."

Root Cause Analysis: The pyrazole ring has three potential sites for functionalization (C3, C4, C5). The electronic bias of the ring dictates that Reagent Choice determines Regioselectivity .

  • Electrophilic Aromatic Substitution (EAS) favors C4 (most nucleophilic).[1]

  • Deprotonation (Lithiation) favors C5 (most acidic proton).

  • C3 is the "blind spot" requiring blocking strategies.

Visual Workflow: Method Selection

Use the following decision tree to select the correct protocol for your target isomer.

FormylationStrategy Start Target Position? C4 Target: C4-Formyl Start->C4 Nucleophilic Site C5 Target: C5-Formyl Start->C5 Acidic Site C3 Target: C3-Formyl Start->C3 Steric/Electronic Challenge VH Protocol A: Vilsmeier-Haack (POCl3 / DMF) C4->VH Lith Protocol B: Lithiation-Trapping (n-BuLi / DMF) C5->Lith Block Protocol C: Block C5 -> Lithiate -> Deprotect C3->Block

Figure 1: Decision matrix for selecting the appropriate formylation strategy based on the desired regiochemical outcome.

Protocol A: C4-Formylation (Vilsmeier-Haack)

Standard for: Introduction of -CHO at the electron-rich C4 position. Mechanism: Electrophilic Aromatic Substitution (EAS).

The Workflow

The reaction proceeds via the formation of an electrophilic Vilsmeier reagent (chloroiminium ion) generated in situ from DMF and POCl3.[2][3]

VH_Mechanism Reagents DMF + POCl3 VReagent Chloroiminium Ion (Electrophile) Reagents->VReagent 0°C to RT Attack Attack at C4 (Sigma Complex) VReagent->Attack + Pyrazole Hydrolysis Alkaline Hydrolysis Attack->Hydrolysis + NaOAc/H2O Product C4-Formyl Pyrazole Hydrolysis->Product

Figure 2: Mechanistic pathway of the Vilsmeier-Haack reaction targeting the C4 position.

Troubleshooting Guide (Ticket #8492-A)
SymptomProbable CauseCorrective Action
Reaction solidifies/stalls Vilsmeier salt precipitation.Do not use neat conditions. Use 1,2-dichloroethane (DCE) or excess DMF as solvent to maintain solubility.
Low Yield (<40%) Incomplete hydrolysis of the iminium intermediate.The intermediate is stable! Ensure the quench (NaOAc/H2O) is stirred for at least 1-2 hours, often requiring mild heating (50°C) to release the aldehyde.
Regio-scrambling (C5 product) Highly activated pyrazoles (e.g., -NH2 groups).Lower the temperature to 0°C. If the N-alkyl group is small (Methyl), steric guidance to C4 is weaker; consider bulkier N-protecting groups if possible.
"Gummy" Crude Phosphorus byproducts.Perform a rigorous workup: Quench into ice water, neutralize with NaHCO3, and wash the organic layer thoroughly with water to remove phosphoric acid derivatives.

Expert Tip: If your pyrazole has acid-sensitive groups, POCl3/DMF is too harsh. Switch to Vilsmeier-Haack-Arnold conditions using oxalyl chloride/DMF, which generates the reagent under milder conditions [1].

Protocol B: C5-Formylation (Lithiation)

Standard for: Introduction of -CHO at the acidic C5 position (adjacent to Nitrogen). Mechanism: Deprotonation followed by electrophilic trapping.

The Workflow
  • Deprotonation: n-BuLi removes the C5 proton (most acidic due to inductive effect of N1).

  • Trapping: The resulting C5-lithio species attacks DMF.

  • Quench: Acidic workup releases the aldehyde.

Troubleshooting Guide (Ticket #8492-B)
SymptomProbable CauseCorrective Action
C4-Formylation observed "Halogen Dance" or incorrect temp.If your substrate has a halogen at C4, the lithiated species may migrate. Keep reaction strictly at -78°C . Do not allow to warm before adding DMF.
Ring Opening N-N bond cleavage.Common with n-BuLi at higher temps. Ensure cryogenic conditions (-78°C) are maintained during lithiation.
Starting Material Recovery Wet solvent or insufficient base.Pyrazoles are less acidic than simple heterocycles. Ensure THF is anhydrous. Use a titration indicator (e.g., phenanthroline) to verify n-BuLi titer.
N-Dealkylation Nucleophilic attack on alkyl group.Rare, but happens with methyl groups. Use LDA (Lithium Diisopropylamide) instead of n-BuLi to act as a base rather than a nucleophile.

Critical Safety Note: The addition of DMF to the lithiated species is highly exothermic. Add slowly down the side of the flask to prevent thermal runaways that degrade regioselectivity [2].

The "Impossible" C3-Formylation

Issue: C3 is neither the most nucleophilic (C4) nor the most acidic (C5). Resolution: You cannot directly formylate C3 with high selectivity on a simple N-alkylpyrazole. You must use a Blocking Strategy .

Protocol:

  • Block C5: Install a silyl group (TMS) or halogen at C5 via lithiation/trapping.

  • Lithiate: Treat the C5-blocked pyrazole with base. The only remaining acidic proton is at C3 (though pKa is higher, requiring stronger bases like t-BuLi or TMP-Li).

  • Formylate: Trap with DMF.

  • Deprotect: Remove the C5 blocking group (e.g., TBAF for silyl removal).

FAQ: Isolation & Analytics

Q: How do I distinguish C4 vs C5 isomers in NMR? A: This is the most common ticket we receive.

  • NOESY (Nuclear Overhauser Effect): This is definitive.

    • C5-Formyl: The formyl proton will show a NOE correlation with the N-Alkyl protons (spatial proximity).

    • C4-Formyl: The formyl proton is distant from the N-Alkyl group; no strong NOE.

  • Coupling Constants: In un-substituted rings,

    
     is typically higher than 
    
    
    
    .[4]

Q: Can I use Triflic Anhydride (


) for formylation? 
A:  Yes. The combination of DMF and 

creates a highly reactive Vilsmeier-like species. This is useful for extremely unreactive (electron-deficient) pyrazoles where POCl3 fails.

References

  • Vilsmeier-Haack Reaction Review Title: The Vilsmeier-Haack Reaction (Review) Source:[5][6] Organic Reactions URL:[Link]

  • NMR differentiation of Pyrazole Isomers Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Source: Oxford Instruments Application Notes URL:[Link]

  • Transition-Metal Catalyzed C-H Functionalization Title: Transition-metal-catalyzed C-H functionalization of pyrazoles Source: Organic & Biomolecular Chemistry URL:[Link]

Sources

Technical Support Center: Synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. This guide provides in-depth, experience-driven answers to frequently encountered issues, backed by mechanistic explanations and detailed protocols.

Introduction: The Synthetic Challenge

1-ethyl-1H-pyrazole-5-carbaldehyde is a valuable building block in medicinal chemistry and materials science.[1] Its synthesis is typically approached in two key stages: the N-alkylation of pyrazole followed by formylation. The most common and efficient method for formylation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).[2][3][4] While seemingly straightforward, this synthetic sequence is prone to the formation of several side products that can complicate purification and reduce yields. This guide will address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-ethyl-1H-pyrazole-5-carbaldehyde?

The most prevalent and scalable method involves a two-step process:

  • N-Alkylation: Pyrazole is alkylated with an ethylating agent (e.g., ethyl iodide, diethyl sulfate) under basic conditions to form 1-ethyl-1H-pyrazole.

  • Formylation: The resulting 1-ethyl-1H-pyrazole is then formylated at the C5 position using the Vilsmeier-Haack reaction. This reaction involves an electrophilic substitution with the Vilsmeier reagent, an iminium salt, which upon hydrolysis yields the desired aldehyde.[2][3][4][5]

Q2: Why is the Vilsmeier-Haack reaction preferred for this formylation?

The Vilsmeier-Haack reaction is advantageous due to its use of mild and economical reagents.[2] It is highly effective for formylating electron-rich aromatic and heteroaromatic substrates like N-substituted pyrazoles.[2][3] The reaction conditions can often be controlled to achieve good regioselectivity, favoring the C5 position on the 1-substituted pyrazole ring.

Troubleshooting Guide: Side Products & Impurities

This section addresses the most common side products encountered during the synthesis.

Issue 1: Formation of the Regioisomeric Aldehyde (1-ethyl-1H-pyrazole-4-carbaldehyde)

Q: My post-reaction analysis (NMR/GC-MS) shows two isomeric products. What is the second isomer and why does it form?

A: The most common isomeric impurity is 1-ethyl-1H-pyrazole-4-carbaldehyde . Its formation is a direct consequence of the mechanism of the Vilsmeier-Haack reaction. While the C5 position of 1-ethyl-1H-pyrazole is electronically favored for electrophilic substitution due to the influence of the N1-ethyl group, the C4 position remains reactive.

Mechanistic Insight: The Vilsmeier reagent, a chloromethyleniminium salt, is a potent electrophile. The pyrazole ring attacks this electrophile. The stability of the resulting intermediate (the sigma complex) dictates the regiochemical outcome. The attack at C5 leads to a more stabilized intermediate. However, under certain conditions, particularly at higher temperatures or with an excess of the Vilsmeier reagent, the kinetic barrier for attack at the C4 position can be overcome, leading to the formation of the 4-carbaldehyde isomer.[3][6]

Q: How can I minimize the formation of the 4-carbaldehyde isomer?

A: Controlling the reaction parameters is critical for maximizing regioselectivity.

ParameterRecommendationRationale
Temperature Maintain a low temperature (0-5 °C) during the addition of the Vilsmeier reagent.Lower temperatures increase the selectivity for the thermodynamically favored C5-formylation over the kinetically accessible C4-formylation. Many Vilsmeier reactions on pyrazoles are initiated at 0°C and then may be gently heated.[3]
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent.A large excess can lead to more aggressive, less selective formylation and potential di-formylation.
Reaction Time Monitor the reaction closely by TLC or LC-MS.Prolonged reaction times, especially at elevated temperatures, can allow for the slower formation of the C4 isomer.

Q: What is the best method to remove the 1-ethyl-1H-pyrazole-4-carbaldehyde impurity?

A: Separation of these isomers can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is the most effective method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with an ethyl acetate or ether co-solvent, can resolve the two isomers.

  • Fractional Crystallization: If the product is a solid and the isomeric impurity is present in a small amount, fractional crystallization may be attempted. This often requires careful solvent screening.

Issue 2: N-Alkylation Regioisomerism (2-ethyl-1H-pyrazole)

Q: During the initial N-ethylation of pyrazole, I'm getting two products. What are they?

A: The N-alkylation of an unsymmetrical pyrazole can yield two regioisomers: the desired 1-ethyl-1H-pyrazole and the undesired 2-ethyl-1H-pyrazole . The ratio of these products is highly dependent on the reaction conditions and the nature of the alkylating agent.[7][8][9][10]

Mechanistic Insight: Pyrazole exists in tautomeric forms, and its anion is ambident, meaning it has two nucleophilic nitrogen atoms. Alkylation can occur at either N1 or N2. Steric hindrance and the nature of the counter-ion play a significant role in directing the alkylation.[8] Generally, bulkier alkylating agents and certain reaction conditions can favor N1 alkylation.

Q: How can I selectively synthesize 1-ethyl-1H-pyrazole?

A: Achieving high N1 selectivity is crucial.

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF typically favors N1 alkylation. The sodium cation coordinates with the pyrazole anion, sterically hindering the N2 position.

  • Protecting Groups: For challenging cases, one can use a removable protecting group on one of the nitrogens to force alkylation at the desired position, though this adds steps to the synthesis.

  • Michael Addition: Catalyst-free Michael addition reactions have been shown to provide excellent regioselectivity for N1-alkylation of pyrazoles.[7]

Issue 3: Diformylation and Other Minor Byproducts

Q: I see a minor, more polar spot on my TLC and a corresponding mass in my LC-MS that suggests the addition of two formyl groups. Is this possible?

A: Yes, this is likely a diformylated pyrazole . Although less common, if the reaction conditions are too harsh (high temperature, large excess of Vilsmeier reagent), a second formylation can occur, typically at the C4 position after the C5 has been formylated.[2]

Q: I've also observed a byproduct corresponding to hydroxymethylation. Where does this come from?

A: The formation of (1-ethyl-1H-pyrazol-5-yl)methanol can occur under specific conditions. It is hypothesized that this results from the reaction of the pyrazole with formaldehyde, which can be generated in situ from the decomposition of DMF at high temperatures over long reaction periods.[6] This underscores the importance of careful temperature control.

Experimental Protocols & Visualizations

Protocol 1: Optimized Vilsmeier-Haack Formylation of 1-ethyl-1H-pyrazole

Objective: To synthesize 1-ethyl-1H-pyrazole-5-carbaldehyde with high regioselectivity.

Materials:

  • 1-ethyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • In the flask, dissolve 1-ethyl-1H-pyrazole (1.0 eq) in anhydrous DCM.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq) at 0 °C. Stir for 30 minutes at this temperature.

  • Cool the solution of 1-ethyl-1H-pyrazole to 0 °C using an ice bath.

  • Slowly add the pre-formed Vilsmeier reagent to the pyrazole solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until the pH is ~7-8.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to isolate the pure 1-ethyl-1H-pyrazole-5-carbaldehyde.

Visual Workflow: Synthesis & Troubleshooting

G cluster_synthesis Synthesis Pathway cluster_analysis Analysis & Purification Start Start: 1-ethyl-1H-pyrazole Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF, 0°C -> RT) Start->Vilsmeier Workup Aqueous Workup & Neutralization Vilsmeier->Workup Crude Obtain Crude Product Workup->Crude Analysis Analyze Crude Product (NMR, LC-MS, TLC) Crude->Analysis Decision Is Purity & Isomer Ratio Acceptable? Analysis->Decision Purify Purification (Column Chromatography) Decision->Purify Yes Troubleshoot Consult Troubleshooting Guide (See Below) Decision->Troubleshoot No PureProduct Pure 1-ethyl-1H-pyrazole- 5-carbaldehyde Purify->PureProduct

Caption: A typical workflow for the synthesis and purification of the target aldehyde.

Visual Mechanism: Regioselective Formylation

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution cluster_pathways DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)2]+ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Pyrazole 1-ethyl-1H-pyrazole path_C5 Attack at C5 (Major Pathway) Pyrazole->path_C5 path_C4 Attack at C4 (Minor Pathway) Pyrazole->path_C4 dummy Intermediate_C5 Sigma Complex (More Stable) path_C5->Intermediate_C5 + Vilsmeier Reagent Intermediate_C4 Sigma Complex (Less Stable) path_C4->Intermediate_C4 + Vilsmeier Reagent Hydrolysis_C5 Hydrolysis Intermediate_C5->Hydrolysis_C5 Hydrolysis_C4 Hydrolysis Intermediate_C4->Hydrolysis_C4 Product_C5 1-ethyl-1H-pyrazole- 5-carbaldehyde (Desired) Hydrolysis_C5->Product_C5 Product_C4 1-ethyl-1H-pyrazole- 4-carbaldehyde (Side Product) Hydrolysis_C4->Product_C4

Caption: Competing pathways in the Vilsmeier-Haack formylation of 1-ethyl-1H-pyrazole.

References

  • Organic Chemistry Portal: Pyrazole synthesis. A collection of modern synthetic methods for preparing pyrazole derivatives. URL: [Link]

  • ResearchGate: Synthesis of pyrazole carbaldehydes. A diagram illustrating the synthesis of pyrazole carbaldehydes. URL: [Link]

  • ResearchGate: Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative. Describes the synthesis of pyrazole esters from dicarbonyl compounds and hydrazine. URL: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. A review covering the applications and mechanisms of the Vilsmeier-Haack reaction. URL: [Link]

  • Rasayan Journal of Chemistry: SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES. Describes the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent. URL: [Link]

  • NIH: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. Details reaction conditions involving pH adjustments for heterocyclic synthesis. URL: [Link]

  • NIH: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. A comprehensive review on the use of the Vilsmeier-Haack reagent for synthesizing various heterocycles, including pyrazoles. URL: [Link]

  • Chemical Methodologies: Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives. Discusses the synthesis of 4-formyl pyrazoles via the Vilsmeier-Haack reaction of hydrazones. URL: [Link]

  • Semantic Scholar: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. A research article detailing the formylation of substituted pyrazoles and the formation of side products like hydroxymethylated pyrazoles. URL: [Link]

  • Journal of Pharmaceutical and Scientific Innovation: Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Describes the workup procedure for Vilsmeier-Haack reactions, including neutralization with sodium bicarbonate. URL: [Link]

  • Chemistry Stack Exchange: About the Vilsmeier-Haack formylation of this compound. A discussion on the reactivity of different functional groups towards the Vilsmeier reagent. URL: [Link]

  • PMC - NIH: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. A review covering various synthetic strategies for pyrazoles and the formation of regioisomers. URL: [Link]

  • YouTube: synthesis of pyrazoles. An educational video explaining the Knorr pyrazole synthesis from 1,3-dicarbonyl compounds. URL: [Link]

  • De Gruyter: Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Research on the synthesis and biological activity of pyrazole derivatives. URL: [Link]

  • ResearchGate: Pyrazole carbaldehydes as novel anti-inflammatory agents. Research on the synthesis and application of pyrazole carbaldehydes. URL: [Link]

  • ACS Publications: Highly Selective N-Alkylation of Pyrazoles. A research article on achieving high regioselectivity in the N-alkylation of pyrazoles. URL: [Link]

  • ResearchGate: Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds. A review on the use of pyrazole carbaldehydes as building blocks in medicinal chemistry. URL: [Link]

  • ResearchGate: Vilsmeier-Haack formylation of 1H-pyrazoles. A publication discussing potential side products in the Vilsmeier-Haack formylation of heterocycles. URL: [Link]

  • ACS Publications: Improved Regioselectivity in Pyrazole Formation. Discusses factors affecting regioselectivity in pyrazole synthesis. URL: [Link]

  • ACS Publications: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Details the challenge of regioisomeric mixtures in pyrazole synthesis. URL: [Link]

  • MDPI: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Research on controlling regioselectivity during the N-alkylation of substituted pyrazoles. URL: [Link]

  • PubMed: Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Discusses the stability of different pyrazole isomers. URL: [Link]

  • ResearchGate: Highly Selective N-Alkylation of Pyrazoles. Further details on achieving regioselective N-alkylation. URL: [Link]

  • Semantic Scholar: Highly Selective N-Alkylation of Pyrazoles. Provides additional context on N-substitution reactions of pyrazoles. URL: [Link]

  • Google Patents: Method for purifying pyrazoles. A patent describing purification of pyrazoles via acid addition salt crystallization, which can separate byproducts.
  • LOCKSS: ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. Discusses the use of protecting groups in pyrazole synthesis to control reactivity. URL: [Link]

  • ResearchGate: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. A review on the synthesis and reactions of pyrazole aldehydes. URL: [Link]

Sources

Technical Support Center: Optimization of 1-Ethyl-1H-pyrazole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Synthesis of 1-Ethyl-1H-pyrazole-5-carbaldehyde Document ID: TSC-PYR-05-ALD-V2 Audience: Synthetic Chemists, Process Development Scientists Status: Active Support Guide[1]

Diagnostic Phase: Define Your Failure Mode

Before optimizing, we must diagnose the specific failure mode. The synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde is notoriously sensitive to regioselectivity issues.

Critical Warning: The Vilsmeier-Haack Trap

Are you using POCl₃/DMF on 1-ethylpyrazole?

  • STOP immediately.

  • Issue: Electrophilic aromatic substitution (EAS) on 1-alkylpyrazoles strongly favors the C4 position due to electronic density distribution.[1] Direct Vilsmeier-Haack formylation will yield >95% 1-ethyl-1H-pyrazole-4-carbaldehyde , not the 5-isomer.[1]

  • Solution: You must switch to C5-Lithiation (Method A) or Regioselective Cyclization (Method B).[1]

Quick Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Wrong Isomer (C4-CHO) Used Vilsmeier-Haack conditions.Switch to Lithiation (Method A).[1]
Mixture of Isomers (1,3 vs 1,5) Cyclization method used with poor regiocontrol.[1]Switch to Lithiation or optimize solvent polarity (Method B).[1]
Low Yield (<30%) Moisture in lithiation or "Halogen Dance" side reactions.[1]Titrate n-BuLi; Ensure <10 ppm H₂O in THF.
Product Decomposition Aldehyde oxidation to carboxylic acid during workup.[1]Perform workup under N₂; Store at -20°C.

Method A: Cryogenic C5-Lithiation (The High-Yield Standard)[1]

This is the industry-preferred route for high purity.[1] It relies on the Complex Induced Proximity Effect (CIPE) , where the nitrogen lone pair coordinates with Lithium to direct deprotonation specifically at the C5 position.

The Mechanism (Visualized)

LithiationMechanism cluster_0 Step 1: Coordination cluster_1 Step 2: Deprotonation (CIPE) N1 1-Ethylpyrazole (N1 Lone Pair) Complex Pre-Lithiation Complex N1->Complex Coordination BuLi n-BuLi BuLi->Complex C5Li C5-Lithio Species (Kinetic Product) Complex->C5Li -78°C Selective Deprotonation Product 1-Ethyl-1H-pyrazole- 5-carbaldehyde C5Li->Product Formylation Ring Opening Ring Opening C5Li->Ring Opening > -40°C (Thermal Instability) DMF DMF Quench

Figure 1: Kinetic control via CIPE ensures C5 selectivity.[1] Warming the lithiated species triggers ring opening.

Optimized Protocol

Reagents:

  • 1-Ethylpyrazole (1.0 eq)[1]

  • n-BuLi (1.2 eq, 2.5M in hexanes)[1]

  • Anhydrous THF (10-15 volumes)

  • DMF (1.5 eq)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck flask. Purge with Argon (not Nitrogen, if possible, for higher density) for 15 mins.

  • Solvent Charge: Add anhydrous THF. Cool to -78°C (Dry ice/Acetone).

  • Substrate Addition: Add 1-ethylpyrazole. Stir for 10 mins to equilibrate.

  • Lithiation (The Critical Step): Add n-BuLi dropwise over 20 minutes.

    • Tip: Keep internal temp below -70°C.[1]

    • Hold: Stir at -78°C for exactly 45-60 minutes .

    • Why? Shorter times = incomplete conversion.[1] Longer times (>2 hrs) = risk of thermodynamic isomerization or ring fragmentation.[1]

  • The Quench: Add neat DMF dropwise. Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]

Troubleshooting Method A

Q: I am seeing significant starting material recovery.

  • A: Your n-BuLi might be degraded.[1] Titrate it using diphenylacetic acid or N-pivaloyl-o-toluidine.[1] Also, ensure your THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.[1] Even trace water kills the C5-lithio species immediately.[1]

Q: I see a "tar" forming during workup.

  • A: This is likely polymerization of the aldehyde or ring-opened byproducts.[1] Ensure the quench warms slowly. Do not heat the crude mixture above 40°C during rotary evaporation.

Method B: Cyclization (The Scalable Alternative)[1]

If cryogenic facilities are unavailable, you must build the ring with the aldehyde precursor already attached (or a group easily converted to it).[1]

Strategy: Condensation of Ethylhydrazine with a 1,3-Dicarbonyl Equivalent .[1]

The Regioselectivity Challenge

Reacting ethylhydrazine with an asymmetric 1,3-dicarbonyl (like 3-dimethylaminoacrolein derivatives) produces two isomers:

  • 1-Ethyl-5-isomer (Desired)

  • 1-Ethyl-3-isomer (Undesired)

Optimization Table: Solvent Effects on Regioselectivity

SolventDielectric ConstantMajor IsomerRationale
Ethanol (Protophilic) HighMixture (approx 1:[1]1)Hydrogen bonding stabilizes both transition states.[1]
Toluene (Non-polar) Low1,5-Isomer Steric repulsion dominates; the larger ethyl group avoids the steric bulk of the carbonyl equivalent.[1]
Acetic Acid Moderate1,3-IsomerAcid catalysis often shifts mechanism to favor the 3-isomer.[1]

Protocol Recommendation: Use non-polar solvents (Toluene or Xylene) to maximize the steric differentiation between the N-ethyl group and the formyl-precursor group.[1]

Purification & Stability Guide

Isolating the Aldehyde

The 5-carbaldehyde is prone to air oxidation (forming 1-ethyl-1H-pyrazole-5-carboxylic acid).[1]

  • Flash Chromatography:

    • Stationary Phase: Neutral Alumina (preferred over Silica Gel to prevent acid-catalyzed degradation).[1]

    • Eluent: Hexane/EtOAc gradient (Start 90:10).[1]

    • Note: The 5-isomer usually elutes after the 4-isomer (if present) due to the dipole interaction with the nitrogen lone pair.[1]

  • Storage:

    • Store under Argon at -20°C.

    • If long-term storage is needed, convert to the dimethyl acetal or oxime derivative, which can be hydrolyzed back to the aldehyde on demand.[1]

References

  • Regioselectivity in Lithiation

    • Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.
    • Source: Organic & Biomolecular Chemistry (RSC), 2006.[1]

    • Relevance: Establishes the C5-lithiation mechanism via N-coordination (CIPE) and thermodynamic vs. kinetic control.
    • URL:[Link]

  • Vilsmeier-Haack Limitations

    • Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.[1][3]

    • Source: RSC Advances, 2023.[1]

    • Relevance: Confirms Vilsmeier-Haack typically targets C4 in pyrazoles, necessitating altern
    • URL:[Link]

  • Cyclization Strategies

    • Title: Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles.
    • Source: Molecules (MDPI), 2023.[1]

    • Relevance: Discusses solvent and steric effects on the regioselectivity of hydrazine cycliz
    • URL:[Link][1]

  • General Pyrazole Chemistry

    • Title: Synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde methodology (General Search Context).
    • Source: PubChem Compound Summary.[1]

    • Relevance: Verification of chemical structure and properties.[1][2][4][5]

    • URL:[Link][1]

Sources

Technical Support Center: Separation of Pyrazole-4-carbaldehyde and -5-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the common yet significant challenge of separating pyrazole-4-carbaldehyde and pyrazole-5-carbaldehyde regioisomers. These isomers, often generated concurrently during synthetic procedures like the Vilsmeier-Haack formylation, possess nearly identical physicochemical properties, making their separation a critical and often difficult step in purification workflows.[1][2] This document offers practical, field-proven solutions, troubleshooting advice, and detailed protocols to enable efficient and successful isolation of the desired isomer.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes the separation of pyrazole-4-carbaldehyde and -5-carbaldehyde isomers so challenging?

The primary difficulty lies in their nature as regioisomers. They share the same molecular formula and weight, and their structural similarity results in very close polarities and boiling points.[1] This subtle difference in the position of the formyl group (CHO) means they interact with chromatographic stationary phases in a very similar manner, leading to poor separation or co-elution under standard conditions.

Q2: What is the most effective and widely used method for separating these isomers?

For laboratory-scale purification, normal-phase flash column chromatography using silica gel is the most common and effective technique.[1][2][3][4] The success of this method hinges on the meticulous optimization of the mobile phase to exploit the small polarity differences between the isomers. For analytical-scale separation, High-Performance Liquid Chromatography (HPLC) can provide higher resolution.[1]

Q3: How should I approach selecting and optimizing a mobile phase for column chromatography?

The process should always begin with Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a clear separation between the two spots and an Rf (Retention factor) value for the lower-eluting isomer of approximately 0.2-0.3 for optimal column performance.

  • Starting Point: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is the standard choice.[1]

  • Optimization: Adjust the ratio of the solvents. If the spots are too high on the TLC plate (high Rf), decrease the concentration of the polar component (ethyl acetate). If the spots remain at the baseline (low Rf), increase its concentration.

  • Causality: The silica gel stationary phase is highly polar. The separation occurs because the slightly more polar isomer will have a stronger interaction with the silica and thus move more slowly up the TLC plate (lower Rf) and elute later from the column. The less polar isomer will have weaker interactions and move faster.

Q4: Once separated, how can I definitively identify which isomer is the 4-carbaldehyde and which is the 5-carbaldehyde?

Unambiguous characterization is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shifts (δ) and coupling patterns of the protons on the pyrazole ring are distinct for each isomer. The proton on the carbon between the two nitrogen atoms (C3-H or C5-H) and the aldehyde proton itself will have characteristic shifts.

  • ¹³C NMR: The carbon chemical shifts, particularly for the formyl carbon and the carbons of the pyrazole ring, will differ.

  • 2D NMR (NOESY): For absolute confirmation, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable.[2] It reveals through-space correlations between protons. For an N-substituted pyrazole, a NOESY correlation between the aldehyde proton and the protons of the N-substituent would strongly suggest the 5-carbaldehyde isomer due to their spatial proximity, an interaction that is absent in the 4-carbaldehyde isomer.

Section 2: Troubleshooting Guide for Isomer Separation

This section addresses common issues encountered during the chromatographic separation of pyrazolecarbaldehyde isomers.

Workflow for Troubleshooting Separation Issues

G start Separation Problem issue1 Issue: Isomers co-elute on TLC (ΔRf ≈ 0) start->issue1 No Separation issue2 Issue: Good TLC separation, poor column separation start->issue2 Poor Resolution issue3 Issue: Isomers separated, identity unknown start->issue3 Identification sol1 Solution: 1. Adjust Hex/EtOAc ratio. 2. Try alternative solvents (e.g., DCM/MeOH). 3. Consider derivatization. issue1->sol1 sol2 Solution: 1. Use dry loading technique. 2. Ensure proper column packing. 3. Reduce sample load. issue2->sol2 sol3 Solution: 1. Analyze ¹H and ¹³C NMR spectra. 2. Perform 2D NOESY/HMBC experiments for unambiguous assignment. issue3->sol3

Caption: Logic tree for troubleshooting common separation problems.

Issue 1: My isomers are co-eluting or show very poor separation on a silica gel column.

  • Probable Cause: The polarity of your mobile phase is not optimized to resolve the small difference in polarity between the isomers. This is the most common issue.[1]

  • Solution & Scientific Rationale:

    • Refine Mobile Phase Polarity: Prepare a series of TLC eluents with very small changes in the polar component (e.g., 15% EtOAc in Hexane, 16%, 17%, etc.). The goal is to maximize the distance between the two spots (ΔRf).

    • Change Solvent System: If adjusting the Hexane/EtOAc system fails, switch to a different solvent system with different selectivities. A common alternative is Dichloromethane (DCM) with a small amount of Methanol (MeOH). DCM offers different interaction capabilities (dipole-dipole) compared to EtOAc (hydrogen bond acceptor), which can sometimes enhance separation.

    • Consider Derivatization: In extremely difficult cases, you can temporarily convert the aldehydes into derivatives (e.g., imines or acetals) that may have larger polarity differences, perform the separation, and then hydrolyze the pure derivatives back to the aldehydes. This adds steps but can resolve otherwise impossible separations.

Issue 2: The separation looked promising on TLC, but the column gave broad, overlapping peaks.

  • Probable Cause: This is typically an issue with the sample loading technique or column packing. If you dissolve your sample in a strong solvent (like pure ethyl acetate or DCM) and load it onto a column equilibrated with a weak solvent (like 10% EtOAc/Hexane), the strong solvent carries your sample down the column in a diffuse band before the chromatography can begin, ruining the separation.

  • Solution & Scientific Rationale:

    • Implement Dry Loading: This is the most reliable method.[1] Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (enough to form a dry powder after solvent evaporation). Evaporate the solvent completely under reduced pressure until you have a free-flowing powder of your sample adsorbed onto the silica. Carefully layer this powder on top of your packed column. This technique ensures your sample starts as a very narrow, concentrated band, leading to sharp peaks and optimal resolution.

Issue 3: I have isolated two pure compounds, but I cannot determine which is the 4-carbaldehyde and which is the 5-carbaldehyde.

  • Probable Cause: The ¹H NMR spectra are complex or the differences are too subtle for a confident assignment.

  • Solution & Scientific Rationale:

    • Advanced NMR Techniques: As mentioned in the FAQ, 2D NMR is the definitive solution. A NOESY experiment will show spatial proximity.[2] For a pyrazole with a substituent at the N1 position, an observable cross-peak between the aldehyde proton (-CHO) and the protons of the N1-substituent confirms the 5-carbaldehyde structure.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment can also be decisive. It shows correlations between protons and carbons that are 2-3 bonds away. Correlations from the aldehyde proton to different ring carbons will confirm its position relative to the nitrogen atoms.

Section 3: Key Experimental Protocols

Protocol 1: Separation of Pyrazolecarbaldehyde Isomers via Flash Chromatography

This protocol outlines a standard workflow for separating a mixture of pyrazole-4-carbaldehyde and -5-carbaldehyde.

1. Method Development (TLC):

  • Prepare a stock solution of your crude mixture in a suitable solvent (e.g., DCM).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in a chamber with a test solvent system (e.g., 20% Ethyl Acetate in Hexane).
  • Visualize the spots using a UV lamp (254 nm).
  • Adjust the solvent ratio until the two spots are clearly separated and the lower spot has an Rf of ~0.2-0.3.

2. Column Packing:

  • Choose an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica gel mass to crude sample mass).
  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
  • Pour the slurry into the column and use positive pressure or tapping to pack it into a stable, uniform bed. Ensure there are no air bubbles or cracks.
  • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude isomer mixture in a minimal volume of a volatile solvent (e.g., DCM, acetone).
  • Add 2-3 times the sample weight of silica gel to this solution.
  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
  • Carefully add this powder as a uniform layer on top of the sand in the packed column.
  • Add another thin layer of sand on top of the sample layer.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.
  • Apply positive pressure (flash chromatography) to push the solvent through the column at a steady flow rate.
  • Begin collecting fractions immediately. The volume of each fraction should be appropriate for the column size.
  • Monitor the elution process by spotting fractions onto TLC plates to track the emergence of each isomer.

5. Post-Processing:

  • Analyze the collected fractions by TLC to identify which ones contain the pure isomers.
  • Combine the pure fractions of the first eluting isomer and the pure fractions of the second eluting isomer into separate flasks.
  • Remove the solvent from each combined set of fractions under reduced pressure to yield the isolated, pure isomers.
  • Confirm purity and identity using NMR spectroscopy.
Overall Separation and Verification Workflow

Caption: Workflow from crude mixture to verified pure isomers.

Section 4: Quantitative Data Summary

The optimal conditions are highly dependent on the other substituents on the pyrazole ring. The following table provides starting points for method development.

ParameterRecommended Condition/ValueRationale & Notes
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Standard for flash chromatography, providing a good balance of resolution and flow rate.[1]
Mobile Phase Hexane / Ethyl Acetate GradientA versatile system. Start at low polarity (e.g., 5% EtOAc) and gradually increase to elute both isomers.
TLC Target ΔRf > 0.1A larger difference in Rf values on the TLC plate correlates to better separation on the column.
Sample Load 1-2% of Silica Gel MassOverloading the column is a primary cause of poor separation. Adhering to this ratio is critical.
Characterization ¹H NMR (δ, ppm)Aldehyde proton (CHO) typically appears as a singlet between 9.5-10.5 ppm. Ring protons appear between 7.0-9.0 ppm.[5]

References

  • BenchChem Technical Support Team. (2025).
  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Saeed, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39).
  • Kira, M. A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.
  • ResearchGate. (n.d.).
  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43.
  • Al-Ostath, A., et al. (2022).
  • Wang, X., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(1), 993-1003.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

Sources

Technical Support Center: Selective Oxidation of Pyrazole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective oxidation of pyrazole alcohols to their corresponding aldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of this specific transformation. Pyrazole aldehydes are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, and achieving high yields without over-oxidation to the carboxylic acid is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed, field-proven protocols to help you achieve clean, high-yielding, and reproducible results.

Introduction: The Challenge of Selectivity

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. However, for heteroaromatic substrates like pyrazole methanols, this transformation is often complicated by the propensity for over-oxidation to the corresponding carboxylic acid. This not only consumes the desired product but also introduces purification challenges. The electron-rich nature of the pyrazole ring can also lead to undesired side reactions under harsh oxidative conditions. This guide focuses on mild and selective oxidation methods to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My oxidation of (1H-pyrazol-4-yl)methanol is resulting in a significant amount of pyrazole-4-carboxylic acid. What is the primary cause of this over-oxidation?

A1: Over-oxidation is typically a result of the chosen oxidant being too harsh or the reaction conditions allowing for the intermediate aldehyde to be further oxidized. Factors that contribute to this include:

  • Strong Oxidants: Reagents like potassium permanganate or Jones reagent are generally too aggressive for this transformation and will readily oxidize the aldehyde to the carboxylic acid.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for the second oxidation step. Many selective oxidations are run at low or room temperature.

  • Reaction Time: Allowing the reaction to proceed for too long after the initial oxidation is complete can increase the likelihood of over-oxidation, especially if a slight excess of the oxidant is present.

  • Presence of Water: Some oxidation mechanisms can be promoted by the presence of water, which can facilitate the formation of a hydrate from the aldehyde, a species that is often more easily oxidized.

Q2: I am observing a complex mixture of byproducts, and my starting material is being consumed, but the yield of the desired aldehyde is low. What could be happening?

A2: Besides over-oxidation, low yields can be attributed to several factors:

  • Ring Oxidation: The pyrazole ring itself, being electron-rich, can be susceptible to oxidation under certain conditions, leading to ring-opened or other degradation products.

  • N-Oxidation: The nitrogen atoms in the pyrazole ring can be oxidized, though this is less common with the selective reagents discussed here.

  • Instability of the Aldehyde: Pyrazole aldehydes can be sensitive to the reaction or workup conditions. They may be unstable in the presence of strong acids or bases, or they may be prone to polymerization or decomposition upon prolonged heating.

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient oxidant, deactivated reagent, or non-optimal reaction conditions.

Q3: Can I use a protecting group on the pyrazole nitrogen to improve the outcome of the oxidation?

A3: Yes, protecting the pyrazole nitrogen can be a viable strategy, particularly if you are experiencing side reactions involving the ring. A Boc or a THP group can modulate the electronic properties of the pyrazole ring, potentially making it more resistant to oxidation. However, this adds extra steps to your synthesis (protection and deprotection), so it should be considered when other optimization strategies have failed.

Q4: How should I store my pyrazole aldehyde product?

A4: Pyrazole aldehydes should generally be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[1] For long-term storage, refrigeration and an inert atmosphere (e.g., nitrogen or argon) are recommended to prevent degradation.

Troubleshooting Guide

Symptom Potential Cause(s) Suggested Solution(s)
Significant Over-oxidation to Carboxylic Acid Oxidant is too strong. Reaction temperature is too high. Reaction time is too long.Switch to a milder, more selective oxidant such as Dess-Martin periodinane (DMP), or use a Swern oxidation protocol at low temperatures. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Low Conversion/Incomplete Reaction Insufficient amount of oxidant. Deactivated oxidant (e.g., old MnO2).Use a slight excess (1.1-1.5 equivalents) of a fresh, high-quality oxidant. For MnO2, ensure it is activated (e.g., by heating under vacuum).
Formation of Colored Impurities Decomposition of the pyrazole ring or side reactions with the oxidant byproducts.Use milder reaction conditions. Ensure the workup procedure effectively removes all reagent byproducts. For DMP oxidations, a wash with aqueous sodium thiosulfate can help remove iodine-containing impurities.
Difficulty in Purifying the Aldehyde The product is basic and interacts strongly with silica gel. Co-elution of starting material or byproducts.Deactivate the silica gel with triethylamine (e.g., by adding 1% triethylamine to the eluent) before column chromatography. Alternatively, consider purification by crystallization or by forming a solid acid addition salt, which can then be isolated and neutralized.[2]

Visualizing the Reaction Pathway

The desired reaction is the selective oxidation of the primary alcohol to the aldehyde. The primary competing reaction is the over-oxidation to the carboxylic acid.

OxidationPathways Pyrazole_Alcohol Pyrazole-CH2OH Pyrazole_Aldehyde Pyrazole-CHO Pyrazole_Alcohol->Pyrazole_Aldehyde Selective Oxidation (DMP, Swern, MnO2) Carboxylic_Acid Pyrazole-COOH Pyrazole_Aldehyde->Carboxylic_Acid Over-oxidation (Undesired)

Caption: Desired vs. Undesired Oxidation Pathways.

Recommended Selective Oxidation Protocols

Here are three reliable, step-by-step protocols for the selective oxidation of pyrazole methanols. It is always recommended to first perform these reactions on a small scale to determine the optimal conditions for your specific substrate.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

DMP is a mild and highly selective reagent for oxidizing primary alcohols to aldehydes at room temperature.[3][4] It is known for its tolerance of a wide range of functional groups.

DMP_Workflow start Dissolve (1H-pyrazol-4-yl)methanol in anhydrous CH2Cl2 add_dmp Add Dess-Martin Periodinane (1.2 eq.) at room temperature start->add_dmp stir Stir for 2-4 hours (Monitor by TLC) add_dmp->stir quench Quench with aq. Na2S2O3 and aq. NaHCO3 stir->quench extract Extract with CH2Cl2 quench->extract wash_dry Wash organic layer with brine, dry over Na2SO4, and filter extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography (silica gel with 1% Et3N) concentrate->purify end Isolated Pyrazole Aldehyde purify->end

Caption: Workflow for Dess-Martin Periodinane Oxidation.

Step-by-Step Methodology:

  • To a solution of (1H-pyrazol-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane (CH2Cl2) (approximately 0.1 M concentration), add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, dilute the reaction mixture with CH2Cl2 and pour it into a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a 10% aqueous solution of sodium thiosulfate (Na2S2O3) to quench the reaction and remove byproducts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, with 1% triethylamine added to the eluent system to prevent product streaking).

Protocol 2: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, making it an excellent choice for sensitive substrates.[5][6]

Step-by-Step Methodology:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous CH2Cl2, cooled to -78 °C (dry ice/acetone bath), add a solution of DMSO (2.5 eq.) in anhydrous CH2Cl2 dropwise, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.

  • Add a solution of (1H-pyrazol-4-yl)methanol (1.0 eq.) in anhydrous CH2Cl2 dropwise to the reaction mixture, again ensuring the temperature remains below -65 °C. Stir for 30-45 minutes.

  • Add triethylamine (5.0 eq.) dropwise to the mixture. After the addition is complete, allow the reaction to warm to room temperature over about 1 hour.

  • Quench the reaction by adding water.

  • Extract the product with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Protocol 3: Activated Manganese Dioxide (MnO2) Oxidation

This heterogeneous oxidation is particularly effective for benzylic-type alcohols, such as pyrazole methanols. It is experimentally simple, although it often requires a large excess of the oxidant.[7]

Step-by-Step Methodology:

  • To a solution of (1H-pyrazol-4-yl)methanol (1.0 eq.) in a suitable solvent (e.g., CH2Cl2, acetone, or chloroform), add activated manganese dioxide (MnO2) (5-10 eq. by weight).

  • Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40 °C) for 4-24 hours. Monitor the reaction by TLC. If the reaction stalls, more activated MnO2 can be added.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO2 solids. Wash the Celite® pad thoroughly with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Quality Control: Characterization Data

Verifying the structure and purity of your final product is crucial. For the parent compound, 1H-pyrazole-4-carbaldehyde, the following 1H NMR data can be used for confirmation.

Compound 1H NMR (DMSO-d6, 400 MHz)
1H-pyrazole-4-carbaldehyde δ 13.4 (br s, 1H, NH), 9.8 (s, 1H, CHO), 8.3 (s, 1H, pyrazole-H), 8.1 (s, 1H, pyrazole-H)

Note: NMR data can vary slightly depending on the solvent and concentration. The broad singlet for the NH proton is characteristic and may exchange with D2O.

Conclusion

The selective oxidation of pyrazole aldehydes is a manageable challenge with the right choice of reagents and careful control of reaction conditions. By understanding the potential pitfalls of over-oxidation and employing mild, proven protocols such as the Dess-Martin, Swern, or MnO2 oxidations, researchers can confidently synthesize these valuable intermediates. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize this critical transformation in your synthetic endeavors.

References

  • 1H NMR of 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. SpectraBase. (URL: [Link])

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. (2025). (URL: [Link])

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC. (URL: [Link])

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. (URL: [Link])

  • 3-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. (URL: [Link])

  • Method for purifying pyrazoles.
  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Organic Synthesis. (URL: [Link])

  • The Swern Oxidation: Mechanism and Features. Chemistry Hall. (2021). (URL: [Link])

  • Dess-Martin Periodinane (DMP). Common Organic Chemistry. (URL: [Link])

  • Dess–Martin oxidation. Wikipedia. (URL: [Link])

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. (URL: [Link])

  • Swern Oxidation Proceedure. MSU chemistry. (URL: [Link])

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. (URL: [Link])

  • The Swern Oxidation. Comptes Rendus de l'Académie des Sciences. (URL: [Link])

  • Swern Oxidation: Reaction Mechanism. NROChemistry. (URL: [Link])

  • Swern Oxidation. Chemistry Steps. (URL: [Link])

  • Dess-Martin Oxidation. Organic Chemistry Portal. (2019). (URL: [Link])

  • Manganese Dioxide. Common Organic Chemistry. (URL: [Link])

  • 1H-pyrazole-4-carbaldehyde. PubChem. (URL: [Link])

  • General scheme for the oxidation of alcohols by MnO2. ResearchGate. (URL: [Link])

  • Manganese(IV) oxide. Organic Chemistry Portal. (URL: [Link])

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC. (URL: [Link])

  • Involvement of high-valent manganese-oxo intermediates in oxidation reactions. SciSpace. (URL: [Link])

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Technical Support Center: Optimizing Reaction Conditions for Pyrazole Aldehyde Condensations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing pyrazole aldehyde condensations. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during these crucial synthetic transformations. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your research and development.

Troubleshooting Guide

This section addresses specific issues that may arise during pyrazole aldehyde condensations, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My condensation reaction with a pyrazole aldehyde is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low or no yield in pyrazole aldehyde condensations can be attributed to several factors, from the reactivity of your starting materials to the specific reaction conditions. Here is a systematic approach to troubleshooting this common problem:

Possible Causes and Solutions:
  • Inactive Methylene Compound: The acidity of the active methylene compound is a critical factor. If the pKa is too high, deprotonation by a weak base catalyst will be inefficient, hindering the initial Knoevenagel condensation step.[1][2]

    • Solution: Ensure your active methylene compound possesses sufficiently electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common and effective choices include malononitrile, ethyl cyanoacetate, and diethyl malonate.[1][3]

  • Catalyst Inefficiency or Inappropriate Choice: The selection and amount of catalyst are pivotal. While weak bases like piperidine or pyridine are traditionally used, a strong base can lead to undesired side reactions such as the self-condensation of the aldehyde.[1]

    • Solution: Optimize your catalyst. If you are using a standard amine base, verify its purity and activity. Consider exploring alternative catalysts. For instance, ammonium carbonate has been shown to be a mild and efficient catalyst in aqueous media.[4] Lewis acids such as AlCl₃ or solid-state catalysts like CuO/ZrO₂ can also be effective.[5] For certain substrates, acidic conditions using catalysts like p-toluenesulfonic acid (p-TSA) may be beneficial.[6]

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the success of the condensation.

    • Solution: A systematic optimization of these parameters is recommended. Some reactions proceed efficiently at room temperature, while others may require heating to facilitate the dehydration of intermediates.[7][8] The choice of solvent can influence reactant solubility and reaction rate. While traditional organic solvents are common, greener alternatives like aqueous media or solvent-free conditions have proven successful in many cases.[4][9]

  • Poor Quality of Starting Materials: The purity of the pyrazole aldehyde and the active methylene compound is essential. Impurities can lead to side reactions and significantly lower the yield of the desired product.[7]

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques before use.

Issue 2: Formation of Unexpected Byproducts

Q: I am observing multiple spots on my TLC and my NMR indicates the presence of impurities. What are the likely side reactions and how can I minimize them?

A: The formation of byproducts is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Mitigation Strategies:
  • Michael Addition of a Second Active Methylene Compound: In some cases, the initial Knoevenagel product can undergo a subsequent Michael addition with another molecule of the active methylene compound.[5][10]

    • Mitigation: Carefully control the stoichiometry of your reactants. Using a slight excess of the pyrazole aldehyde can sometimes help to minimize this side reaction.

  • Formation of Stable Intermediates: The reaction may stall at an intermediate stage, such as a hydroxylpyrazolidine, which fails to dehydrate to the final aromatic pyrazole product.[7]

    • Mitigation: Adjusting the reaction conditions can promote the final dehydration step. Increasing the reaction temperature or adding a dehydrating agent may be necessary.[7]

  • Self-Condensation of the Aldehyde: As mentioned earlier, the use of a strong base can promote the self-condensation of the pyrazole aldehyde.[1]

    • Mitigation: Employ a milder base as a catalyst. Bases like piperidine, pyridine, or even ammonium carbonate are generally preferred.[1][4]

Issue 3: Product Purification Challenges

Q: I am having difficulty purifying my pyrazole condensation product. What are some effective purification strategies?

A: Purification of pyrazole derivatives can sometimes be challenging due to their polarity and potential for interaction with silica gel.

Purification Techniques:
  • Recrystallization: This is often the most effective method for purifying solid pyrazole products. A common solvent system is an alcohol (ethanol or methanol)/water mixture.[11] Dissolve the crude product in hot alcohol and then add hot water dropwise until turbidity appears, then allow it to cool slowly.[11] Ethyl acetate is another solvent that can be effective for recrystallization.[11]

  • Column Chromatography: If recrystallization is not feasible, column chromatography on silica gel can be used. However, the acidic nature of silica can sometimes lead to product degradation or poor separation.

    • Pro-Tip: To mitigate issues with silica gel, you can deactivate it by adding a small amount of a base like triethylamine or ammonia in methanol to the slurry before packing the column.[11] Neutral alumina can also be a good alternative stationary phase.[11]

  • Acid-Base Extraction: The basic nitrogen atoms in the pyrazole ring allow for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic pyrazole product into the aqueous layer. The aqueous layer is then basified and extracted with an organic solvent to recover the purified product.[12][13]

  • Liquid-Liquid Extraction: For some products, partitioning between immiscible solvents like methanol/hexane or water/chloroform can effectively remove certain impurities.[11][14]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the pyrazole aldehyde condensation with an active methylene compound?

A1: The reaction typically proceeds through a Knoevenagel condensation mechanism.[4][10] The base catalyst deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the pyrazole aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the final α,β-unsaturated product.

Q2: How do electron-donating or electron-withdrawing substituents on the pyrazole aldehyde affect the reaction?

A2: The electronic nature of the substituents on the pyrazole aldehyde can influence its reactivity. Electron-withdrawing groups on the aromatic rings of the pyrazole can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing the reaction rate. Conversely, electron-donating groups may decrease the reactivity of the aldehyde.

Q3: Can I use a ketone instead of an aldehyde in these condensation reactions?

A3: Yes, ketones can be used in Knoevenagel-type condensations, but they are generally less reactive than aldehydes due to steric hindrance and the electron-donating effect of the additional alkyl group.[15] Consequently, more forcing reaction conditions, such as higher temperatures or stronger catalysts, may be required.

Q4: Are there any "green" or more environmentally friendly methods for these condensations?

A4: Absolutely. There is a growing emphasis on sustainable chemistry. Several greener approaches have been developed, including:

  • Aqueous Media: Using water as a solvent is an excellent green alternative.[4]

  • Solvent-Free Conditions: Many of these condensations can be carried out under solvent-free conditions, often with microwave or ultrasound irradiation to facilitate the reaction.[5][9]

  • Reusable Catalysts: The use of solid-supported or recyclable catalysts, such as nano-thin films like Ag/TiO₂, is another sustainable approach.[9]

Q5: My pyrazole product appears to be colored. Is this normal?

A5: The formation of colored impurities, often yellow or red, can occur due to side reactions involving the hydrazine starting material if the pyrazole itself was synthesized in a preceding step.[16] If the condensation product itself is expected to be colorless, the presence of color may indicate impurities that need to be removed during purification.

Experimental Protocols

General Procedure for Knoevenagel Condensation in Aqueous Media

This protocol is adapted from a method utilizing ammonium carbonate as a catalyst.[4]

  • In a 50 mL round-bottom flask, combine the pyrazole aldehyde (1 mmol) and the active methylene compound (e.g., malononitrile) (1 mmol).

  • Add a 1:1 mixture of water and ethanol (10 mL).

  • Stir the mixture for 3-5 minutes to ensure proper mixing.

  • Add ammonium carbonate (20 mol%).

  • Stir the reaction mixture at ambient temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product can often be isolated by simple filtration, washed with water, and dried.

Protocol for Purification by Recrystallization

This is a general guideline for recrystallizing pyrazole derivatives.[11]

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or methanol to dissolve the solid completely.

  • While the solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid.

  • If too much water is added, add a small amount of hot alcohol to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry thoroughly.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for Pyrazole Aldehyde Condensations

CatalystSolventTemperatureTypical YieldsReference
Ammonium Carbonate (20 mol%)Water:Ethanol (1:1)AmbientGood to Excellent[4]
PiperidineEthanolRefluxModerate to Good[5]
Mg/Al-LDHTHFNot specifiedGood (up to 89%)[17]
Nano-TiO₂Solvent-freeRoom TemperatureExcellent (81-96%)[9]
Sodium GluconateNot specifiedNot specifiedGood[6]

Visualizations

Decision Tree for Troubleshooting Low Yields

This diagram outlines a logical workflow for addressing low-yield issues in pyrazole aldehyde condensations.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reactants Verify Purity of Starting Materials (Pyrazole Aldehyde & Active Methylene Compound) Start->Check_Reactants Optimize_Catalyst Optimize Catalyst (Type and Loading) Check_Reactants->Optimize_Catalyst Reactants are Pure Purify Purify Starting Materials Check_Reactants->Purify Impurities Detected Optimize_Conditions Optimize Reaction Conditions (Solvent, Temperature, Time) Optimize_Catalyst->Optimize_Conditions Standard Catalysts Ineffective Success Improved Yield Optimize_Catalyst->Success Yield Improves Change_Catalyst Screen Different Catalysts (e.g., Amine, Lewis Acid, Solid-Supported) Optimize_Catalyst->Change_Catalyst No Improvement Check_Intermediates Analyze for Stable Intermediates Optimize_Conditions->Check_Intermediates Still Low Yield Optimize_Conditions->Success Yield Improves Vary_Conditions Systematically Vary Conditions (e.g., Solvent Polarity, Temperature Gradient) Optimize_Conditions->Vary_Conditions No Improvement Check_Intermediates->Success No Intermediate Detected, Re-evaluate Other Parameters Force_Dehydration Promote Dehydration (e.g., Increase Temperature, Add Dehydrating Agent) Check_Intermediates->Force_Dehydration Intermediate Detected Purify->Check_Reactants Change_Catalyst->Optimize_Catalyst Vary_Conditions->Optimize_Conditions Force_Dehydration->Success

Caption: A troubleshooting workflow for low-yield pyrazole aldehyde condensations.

General Reaction Scheme: Knoevenagel Condensation

This diagram illustrates the fundamental steps of the Knoevenagel condensation between a pyrazole aldehyde and an active methylene compound.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Py_CHO Pyrazole-CHO Aldol_Adduct Pyrazole-CH(OH)-CH(CN)(COOR) Py_CHO->Aldol_Adduct Active_Methylene NC-CH2-COOR Enolate [NC-CH-COOR]⁻ Active_Methylene->Enolate + Base - H⁺ Enolate->Aldol_Adduct Nucleophilic Attack Product Pyrazole-CH=C(CN)(COOR) Aldol_Adduct->Product - H₂O (Dehydration)

Caption: Mechanism of the Knoevenagel condensation of a pyrazole aldehyde.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024-08-16). Available from: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. Available from: [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Thieme Connect. (2025-09-02). Available from: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. (2014-03-09). Available from: [Link]

  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - MDPI. Available from: [Link]

  • Scheme 1. Condensation of diketo-N-phenylpyrazole and aromatic aldehydes using the Mg/Al-LDH catalyst. - ResearchGate. Available from: [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). (2024-09-10). Available from: [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC. Available from: [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Organic Chemistry Portal. Available from: [Link]

  • A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media - ResearchGate. (2017-03-29). Available from: [Link]

  • Synthesized pyrazoles and active methylene reagents employed in the synthesis - ResearchGate. Available from: [Link]

  • Knoevenagel condensation - Wikipedia. Available from: [Link]

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Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on byproduct formation. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Navigating Byproduct Formation

The synthesis of pyrazolo[1,5-a]pyrimidines, most commonly through the condensation of a 5-aminopyrazole with a β-dicarbonyl compound, is a robust reaction. However, like any chemical transformation, it is not without its potential pitfalls. This section addresses the most common issues related to byproduct formation in a question-and-answer format.

Question 1: My reaction has produced two or more spots on the TLC plate that appear to be isomers of my desired product. What is happening and how can I control it?

Answer:

This is the most frequent challenge in pyrazolo[1,5-a]pyrimidine synthesis and is almost always due to the formation of regioisomers . This occurs when an unsymmetrical β-dicarbonyl compound is used, offering two distinct electrophilic carbonyl sites for the initial nucleophilic attack by the 5-aminopyrazole.

  • The Underlying Mechanism: The reaction proceeds via a nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration.[1] When the β-dicarbonyl is unsymmetrical (e.g., ethyl acetoacetate), this initial attack can occur at either of the two different carbonyl carbons, leading to two different regioisomeric products.[2] The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them.

    G 5-Aminopyrazole 5-Aminopyrazole Intermediate_1 Intermediate_1 5-Aminopyrazole->Intermediate_1 Attack at C1 Intermediate_2 Intermediate_2 5-Aminopyrazole->Intermediate_2 Attack at C3 Regioisomer_1 Regioisomer_1 Intermediate_1->Regioisomer_1 Unsymmetrical_Dicarbonyl Unsymmetrical_Dicarbonyl Unsymmetrical_Dicarbonyl->Intermediate_1 Unsymmetrical_Dicarbonyl->Intermediate_2 Regioisomer_2 Regioisomer_2 Intermediate_2->Regioisomer_2

    Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.

  • Troubleshooting Strategies:

    • Choice of Catalyst: Fine-tuning the reaction conditions, particularly the catalyst, can significantly influence regioselectivity.[1]

      • Acid Catalysis (e.g., acetic acid, H₂SO₄): Generally favors attack at the more reactive carbonyl group (less sterically hindered and more electrophilic). For example, in the reaction with ethyl acetoacetate, the ketone carbonyl is typically more electrophilic than the ester carbonyl, leading to the formation of the 7-methyl-pyrazolo[1,5-a]pyrimidin-5-one as the major product.

      • Base Catalysis (e.g., piperidine, NaOEt): Can alter the selectivity, sometimes favoring the alternative regioisomer. The outcome can be highly substrate-dependent.

    • Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may lead to a thermodynamic mixture of isomers.

    • Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium of the β-dicarbonyl compound and the stability of the transition states, thereby affecting the isomeric ratio. Experimenting with solvents of different polarities (e.g., ethanol, toluene, or solvent-free conditions) can be beneficial.

    • Microwave Irradiation: This technique has been shown to not only accelerate reaction times but also, in some cases, improve regioselectivity.[2]

Question 2: Besides my desired product and its regioisomer, I am observing other byproducts in my reaction mixture. What could they be?

Answer:

Beyond regioisomers, several other byproducts can form, depending on the specific reactants and conditions. Here are the most common culprits:

  • Self-Condensation of the β-Dicarbonyl Compound: Under acidic or basic conditions, β-dicarbonyl compounds can undergo self-condensation.[3] For example, acetylacetone can undergo an acid-catalyzed self-condensation to form various complex products. Similarly, ethyl acetoacetate can self-condense in the presence of a base (a Claisen-type reaction) to give dehydroacetic acid and other related compounds.[4][5]

    G Dicarbonyl_1 Dicarbonyl_1 Self_Condensation_Product Self_Condensation_Product Dicarbonyl_1->Self_Condensation_Product Self-condensation Dicarbonyl_2 Dicarbonyl_2 Dicarbonyl_2->Self_Condensation_Product

    Caption: Self-condensation of the β-dicarbonyl starting material.

  • Incomplete Cyclization: The reaction may stall after the initial nucleophilic attack, leading to the formation of an open-chain enamine intermediate. This is more likely to occur under mild conditions or with less reactive starting materials.

    G 5-Aminopyrazole 5-Aminopyrazole Open_Chain_Intermediate Open_Chain_Intermediate 5-Aminopyrazole->Open_Chain_Intermediate Initial Attack Desired_Product Desired_Product Open_Chain_Intermediate->Desired_Product Cyclization (incomplete) Dicarbonyl Dicarbonyl Dicarbonyl->Open_Chain_Intermediate

    Caption: Formation of an incomplete cyclization byproduct.

  • Unreacted Starting Materials: This is a common issue, especially in cases of low conversion.

  • Troubleshooting Strategies:

    • For Self-Condensation:

      • Control Stoichiometry: Use a slight excess of the 5-aminopyrazole to ensure the β-dicarbonyl is consumed in the desired reaction.

      • Order of Addition: Adding the β-dicarbonyl slowly to a solution of the 5-aminopyrazole can minimize its self-condensation.

    • For Incomplete Cyclization:

      • Increase Temperature/Reaction Time: More forcing conditions are often needed to drive the cyclization to completion.

      • Stronger Catalyst: A stronger acid or base catalyst can facilitate the dehydration step.

    • For Unreacted Starting Materials:

      • Optimize Reaction Conditions: Revisit temperature, reaction time, and catalyst concentration.

      • Purity of Reagents: Ensure the purity of your starting materials, as impurities can inhibit the reaction.

Frequently Asked Questions (FAQs)

Q1: How can I distinguish between the different regioisomers of my pyrazolo[1,5-a]pyrimidine product?

A1: Spectroscopic methods are essential for this.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing regioisomers. The chemical shifts of the substituents on the pyrimidine ring are particularly informative. For example, in 5-methyl vs. 7-methyl derivatives, the chemical shift of the methyl group in the ¹³C NMR spectrum can be a key indicator.[6][7] Additionally, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximities between protons, helping to confirm the regiochemistry.

  • Mass Spectrometry: While mass spectrometry will show the same molecular ion for isomers, the fragmentation patterns can sometimes differ, providing clues to the structure.[8][9]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural determination.[2]

Q2: What are the best general conditions for purifying my pyrazolo[1,5-a]pyrimidine product?

A2:

  • Column Chromatography: This is the most common method for separating the desired product from byproducts and unreacted starting materials. A silica gel stationary phase is typically used. The mobile phase is usually a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or heptane). The less polar regioisomer will generally elute first.

  • Recrystallization: If the product is obtained in high purity after chromatography, or if the main impurity is a small amount of the other regioisomer, recrystallization can be an effective final purification step. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures of these with hexanes.

Q3: My reaction yield is consistently low. What are the most common reasons?

A3: Low yields can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 5-aminopyrazole or β-dicarbonyl compound can significantly impact the reaction.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice/concentration are critical. A systematic optimization of these parameters is often necessary.

  • Decomposition: The product or starting materials may be unstable under the reaction conditions. Monitoring the reaction by TLC can help identify if decomposition is occurring over time.

  • Inefficient Work-up or Purification: Product may be lost during extraction or chromatography.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine

  • To a solution of 3-phenyl-1H-pyrazol-5-amine (1 mmol) in glacial acetic acid (5 mL), add acetylacetone (1.1 mmol).

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification of Regioisomers by Column Chromatography

  • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure products.

  • Combine the fractions of each pure isomer and remove the solvent under reduced pressure.

Data Presentation

Table 1: Troubleshooting Summary for Byproduct Formation

IssueProbable Cause(s)Recommended Solution(s)
Multiple Isomeric Products Use of unsymmetrical β-dicarbonylOptimize catalyst (acid vs. base), adjust temperature, try microwave irradiation.
Low Molecular Weight Byproducts Self-condensation of β-dicarbonylUse a slight excess of aminopyrazole, slow addition of dicarbonyl.
Intermediate Buildup Incomplete cyclizationIncrease reaction temperature/time, use a stronger catalyst.
Low Yield Impure reagents, suboptimal conditionsPurify starting materials, systematically optimize reaction parameters.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry. [Link]

  • 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine - 1H NMR Spectrum. SpectraBase. [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. [Link]

  • ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. ChemInform. [Link]

  • Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • (PDF) NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]

  • ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. R Discovery. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]

  • Condensation of ethyl acetate.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • the self condensation of - acetylacetone. MSpace. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific Research Publishing. [Link]

  • Self-condensation of two moles of ethyl acetate in presence of sodium ethoxide yields. Doubtnut. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Self-condensation. Wikipedia. [Link]

  • The Acetoacetic Ester Condensation and Certain Related Reactions. ResearchGate. [Link]

  • CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. YouTube. [Link]

  • 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • 2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid. The Automated Topology Builder (ATB) and Repository. [Link]

  • Why does the aldol reaction of acetone and acetaldehyde involve proton abstraction from acetone in major product while acetaldehyde bearing a good acidic hydrogen? Quora. [Link]

  • Acyloin Condensation. Organic Chemistry Portal. [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]

Sources

Validation & Comparative

comparing synthetic routes to 1-ethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Strategic Scaffold

1-Ethyl-1H-pyrazole-5-carbaldehyde (CAS: 902837-62-1) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, Aurora kinase) and anti-inflammatory agents. Its structural value lies in the specific positioning of the formyl group at the C5 position, adjacent to the N1-ethyl group.

This specific regiochemistry presents a synthetic challenge. The natural reactivity of the pyrazole ring favors electrophilic substitution at the C4 position, and alkylation of unsubstituted pyrazoles typically yields the thermodynamically stable 1,3-isomer. Consequently, accessing the 1,5-substitution pattern requires routes that override these intrinsic biases.

This guide objectively compares three synthetic pathways, prioritizing regiocontrol, scalability, and yield.

Route Analysis

Route A: Directed Lithiation (The "Precision" Route)

Status: Recommended for Lab Scale & High Purity Mechanism: C5-Lithiation via Coordination-Directed Metallation (DoM).

This route exploits the inductive effect and coordination ability of the N1 nitrogen. Unlike electrophilic aromatic substitution (which favors C4), lithiation with n-butyllithium occurs exclusively at C5 due to the kinetic acidity of the C5 proton and the directing effect of the N1 lone pair.

Protocol:

  • Substrate: 1-Ethyl-1H-pyrazole (commercially available or synthesized via alkylation of pyrazole).

  • Metallation: Treat with n-BuLi (1.1 equiv) in anhydrous THF at -78°C. The N1-ethyl group directs the lithium to the C5 position.

  • Formylation: Quench the C5-lithio species with dry DMF (dimethylformamide).

  • Workup: Acidic hydrolysis releases the aldehyde.

Key Insight: The temperature must be maintained below -60°C during lithiation to prevent ring fragmentation or lateral lithiation of the ethyl group (though the latter is less favorable than C5 deprotonation).

Route B: Oxidation of 1-Ethyl-5-methylpyrazole (The "Industrial" Route)

Status: Scalable, Lower Regioselectivity Risks Mechanism: Radical Oxidation or Allylic Oxidation.

This route bypasses the need for cryogenic conditions by starting with 1-ethyl-5-methylpyrazole . The methyl group at C5 is "benzylic-like" and activated for oxidation.

Protocol:

  • Precursor Synthesis: Condensation of ethylhydrazine with acetylacetaldehyde dimethyl acetal (or 4-methoxy-3-buten-2-one). Note: This cyclization must be optimized to favor the 1,5-isomer over the 1,3-isomer.

  • Oxidation (Method B1 - SeO₂): Reflux with Selenium Dioxide in dioxane/water.

  • Oxidation (Method B2 - Halogenation/Hydrolysis): Radical bromination (NBS, AIBN) to the gem-dibromide or monobromide, followed by hydrolysis (AgNO₃/H₂O or CaCO₃).

Key Insight: While scalable, removing selenium byproducts can be difficult for pharma-grade materials. The NBS route is cleaner but requires careful monitoring to avoid over-bromination.

Route C: Isomer Separation (The "Classical" Route)

Status: Not Recommended (Low Atom Economy) Mechanism: Alkylation of Pyrazole-3(5)-carbaldehyde.

Alkylation of pyrazole-3-carbaldehyde (tautomeric with 5-carbaldehyde) with ethyl iodide typically yields a mixture of 1,3- and 1,5-isomers.

Protocol:

  • Alkylation: React pyrazole-3-carbaldehyde with EtI and K₂CO₃ in DMF.

  • Separation: The 1-ethyl-3-carbaldehyde is usually the major product (sterically less hindered). The desired 1-ethyl-5-carbaldehyde is the minor product.

  • Purification: Requires tedious column chromatography.

Key Insight: This route is generally inefficient due to poor regioselectivity (~4:1 favoring the wrong isomer).

Comparative Data Analysis

MetricRoute A: Directed LithiationRoute B: Oxidation (5-Me)Route C: Alkylation
Regio-purity >98% (Exclusive C5)>90% (Depends on precursor)~20-30% (Major product is 1,3)
Yield 85-92%60-75%<25% (Isolated)
Scalability Moderate (Cryogenic limits)High (Standard reactors)Low (Separation bottleneck)
Atom Economy HighModerateLow (Isomer waste)
Safety Handle n-BuLi, PyrophoricToxic SeO₂ or Lachrymatory NBSStandard

Visualized Reaction Pathways

SyntheticRoutes Start_A 1-Ethyl-1H-pyrazole Inter_A 5-Lithio-1-ethylpyrazole (-78°C, THF) Start_A->Inter_A n-BuLi, -78°C Prod 1-Ethyl-1H-pyrazole- 5-carbaldehyde Inter_A->Prod 1. DMF 2. H3O+ Start_B 1-Ethyl-5-methylpyrazole Inter_B Radical Bromination (NBS) or SeO2 Start_B->Inter_B Oxidation Inter_B->Prod Hydrolysis Start_C Pyrazole-3-carbaldehyde Inter_C Mixture of Isomers (1,3- and 1,5-) Start_C->Inter_C Et-I, K2CO3 Inter_C->Prod Chromatography (Minor Product)

Figure 1: Comparison of synthetic pathways. Route A offers the most direct and regioselective access to the target.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 1-ethyl-1H-pyrazole-5-carbaldehyde via C5-lithiation.

Reagents:

  • 1-Ethyl-1H-pyrazole (1.0 eq)

  • n-Butyllithium (1.6 M in hexanes, 1.1 eq)

  • N,N-Dimethylformamide (DMF) (1.2 eq)

  • Anhydrous THF (Solvent)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Solvation: Add 1-ethyl-1H-pyrazole (10 mmol) and anhydrous THF (50 mL) under nitrogen atmosphere. Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (11 mmol) dropwise via syringe over 15 minutes. Maintain internal temperature below -65°C.

  • Incubation: Stir at -78°C for 45 minutes. The solution typically turns light yellow.

  • Formylation: Add anhydrous DMF (12 mmol) dropwise. Stir at -78°C for 1 hour, then allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is often pure enough (>95%), but can be purified via vacuum distillation or flash chromatography (Hexane/EtOAc).

Validation Criteria:

  • ¹H NMR (CDCl₃): Distinct singlet for the aldehyde proton at ~9.8-9.9 ppm. C4-H doublet at ~6.6 ppm, C3-H doublet at ~7.6 ppm.

  • Regiochemistry Check: NOESY correlation between the N-Ethyl protons and the C5-formyl proton (or lack thereof, compared to C3).

References

  • Regioselective Lithiation of N-Alkylpyrazoles

    • Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.
    • Source: Organic & Biomolecular Chemistry, 2006.[1]

    • URL:[Link]

    • Relevance: Establishes the thermodynamic preference for C5-lithi
  • Title: Pyrazoles - Building Block / BOC Sciences.
  • Oxidation Methodologies

    • Title: Oxid
    • Source: Common Organic Chemistry (Reactions).
    • URL:[Link]

    • Relevance: Provides general protocols for SeO2 and NBS oxid
  • Regioselectivity of Alkylation

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: The Journal of Organic Chemistry, 2017.[2]

    • URL:[Link]

    • Relevance: Explains the steric and electronic factors that make Route C (direct alkyl

Sources

Comparative Analysis of Pyrazole-Based Scaffolds: Antimicrobial Spectrum and Efficacy

[1][2][3][4]

Executive Summary: The Pyrazole Advantage

In the context of the escalating antimicrobial resistance (AMR) crisis, the pyrazole ring (

1


This guide provides an objective, data-driven comparison of pyrazole-based compounds against standard-of-care antibiotics (Ciprofloxacin, Ampicillin, Fluconazole). It synthesizes recent structure-activity relationship (SAR) data to delineate where these compounds excel and where they face limitations.

Mechanism of Action: Targeting the ATPase Domain

While fluoroquinolones (e.g., Ciprofloxacin) stabilize the DNA-gyrase cleavable complex, many novel pyrazole derivatives function as ATP-competitive inhibitors of the DNA Gyrase B (GyrB) subunit. This distinction is critical; it allows pyrazoles to retain efficacy against quinolone-resistant strains that possess mutations in the gyrA subunit.

Mechanistic Pathway

The following diagram illustrates the specific interference of pyrazole ligands within the ATP-binding pocket of GyrB, preventing the energy transduction required for DNA supercoiling.

GyraseInhibitionATPATP MoleculeGyrB_PocketGyrB Subunit(ATP-Binding Pocket)ATP->GyrB_Pocket Native SubstrateBindingCompetitive Binding EventGyrB_Pocket->BindingPyrazolePyrazole Ligand(Competitive Inhibitor)Pyrazole->BindingEnergy_BlockInhibition of ATP HydrolysisBinding->Energy_Block High Affinity (Kd < ATP)SupercoilingNegative Supercoiling(Required for Replication)Energy_Block->Supercoiling BlocksCell_DeathReplication Fork Arrest& Cell DeathSupercoiling->Cell_Death Failure leads to

Figure 1: Mechanism of Action. Pyrazole derivatives competitively bind to the GyrB ATP pocket, inhibiting the ATPase activity necessary for DNA supercoiling, distinct from the GyrA-targeting mechanism of fluoroquinolones.

Comparative Efficacy Analysis

The antimicrobial spectrum of pyrazoles is heavily dependent on substitution patterns. Below is a comparative analysis based on aggregated MIC (Minimum Inhibitory Concentration) data from recent high-impact studies (2020–2024).

Table 1: Representative MIC Values ( )

Data synthesized from comparative studies of N-phenylpyrazole derivatives and Pyrazole-Ciprofloxacin hybrids.

Target OrganismStrain TypePyrazole Derivative (Best-in-Class)Ciprofloxacin (Std)Ampicillin (Std)Fluconazole (Std)Performance Verdict
S. aureus Gram (+)0.125 - 10.00.25 - 0.52.0 - 8.0N/ASuperior/Equal
MRSA Resistant4.0 - 12.5> 32.0 (Resistant)> 64.0N/ASuperior
E. coli Gram (-)15.6 - 50.00.015 - 1.04.0 - 8.0N/AInferior
P. aeruginosa Gram (-)31.2 - 62.50.25 - 1.0> 128.0N/AModerate
C. albicans Fungi12.5 - 25.0N/AN/A0.25 - 1.0Moderate
Analysis of Spectrum Limitations
  • Gram-Positive Dominance: Pyrazoles exhibit exceptional potency against Gram-positive bacteria, including MRSA. The lipophilic nature of the pyrazole core facilitates penetration of the peptidoglycan layer.

  • The Gram-Negative Challenge: Efficacy against E. coli and P. aeruginosa is often limited by the outer membrane permeability barrier and active efflux pumps (e.g., AcrAB-TolC). Successful Gram-negative active pyrazoles typically require hybridization with hydrophilic moieties (e.g., ciprofloxacin hybrids) to facilitate porin transport.

Structure-Activity Relationship (SAR)

To optimize antimicrobial activity, specific structural modifications are required.

  • N1-Position: Substitution with an aryl group bearing Electron-Withdrawing Groups (EWGs) (e.g.,

    
    , 
    
    
    ,
    
    
    ) significantly enhances antibacterial activity.
    • Causality: EWGs decrease the electron density of the pyrazole ring, potentially strengthening

      
       stacking interactions within the active site of the target enzyme.
      
  • C4-Position: Introduction of a coumarin or thiazole moiety at C4 creates "hybrid pharmacophores" that often show synergistic effects, broadening the spectrum to include fungi.

  • C3/C5-Positions: Bulky groups here can cause steric hindrance, reducing binding affinity. Small alkyl or trifluoromethyl (

    
    ) groups are preferred.
    

Experimental Protocol: Validated MIC Determination

To ensure reproducibility and adherence to global standards, the following protocol follows CLSI M07-A10 guidelines. This workflow is designed to minimize solvent effects and ensure accurate endpoint detection.

Protocol: Broth Microdilution Method
  • Standard: CLSI M07-A10 / ISO 20776-1

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why? Calcium and Magnesium ions are critical for P. aeruginosa outer membrane stability and aminoglycoside activity; unadjusted broth yields false susceptibility results.

MIC_ProtocolCompoundPyrazole Compound(Dissolve in DMSO)StockStock Solution(100x Final Conc)Compound->Stock SolubilizationDilutionSerial Dilution(2-fold in CAMHB)Stock->Dilution <1% DMSO FinalPlate96-Well Plate(Compound + Bacteria)Dilution->PlateInoculumBacterial Inoculum(5 x 10^5 CFU/mL)Inoculum->Plate Add to WellsIncubateIncubation(35°C, 16-20h)Plate->IncubateReadRead MIC(No Visible Growth)Incubate->Read Visual/OD600

Figure 2: Validated workflow for MIC determination (CLSI M07-A10). Note the critical step of limiting DMSO concentration to <1% to prevent solvent toxicity masking the compound's true activity.

Step-by-Step Validation Checklist
  • Solubility Check: Pyrazoles are often hydrophobic. Dissolve in 100% DMSO, then dilute 1:100 in broth. Include a "Solvent Control" well (Broth + DMSO + Bacteria) to confirm DMSO does not inhibit growth.

  • Inoculum Density: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:150 to achieve the final test concentration of 
    
    
    CFU/mL.
    • Risk:[2] Too high inoculum = false resistance (inoculum effect).

  • Endpoint Definition: The MIC is the lowest concentration showing complete inhibition of visible growth.[1]

References

  • Singh, S., et al. (2024). Synthetic Update on Antimicrobial Potential of Novel Pyrazole Derivatives: A Review. Current Organic Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Verma, P. K., et al. (2020).[3] Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Current Bioactive Compounds.

  • Abdallah, A. E., et al. (2023).[4] Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules (MDPI).

  • BenchChem. (2025).[1] Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum.[1]

validating the structure of 1-ethyl-1H-pyrazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Structural Validation of 1-Ethyl-1H-pyrazole-5-carbaldehyde: A Comparative Analytical Guide

Executive Summary

In the development of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals, 1-ethyl-1H-pyrazole-5-carbaldehyde serves as a critical scaffold.[1] However, its synthesis via the N-alkylation of pyrazole-3(5)-carbaldehyde inherently produces a mixture of regioisomers: the desired 1,5-isomer and the thermodynamically favored 1,3-isomer .[1]

Standard analytical certificates often rely solely on 1D 1H NMR, which can be ambiguous due to overlapping chemical shifts. This guide compares standard validation methods against a robust, self-validating 2D NMR (NOESY) protocol. We demonstrate that NOESY is the most efficient "product" for structural certainty, offering high specificity without the resource burden of X-ray crystallography.

Part 1: The Regioisomer Challenge

When alkylating pyrazole-3-carbaldehyde, the electrophile (ethyl group) can attack either nitrogen.[1]

  • Pathway A (1,3-substitution): Yields 1-ethyl-1H-pyrazole-3-carbaldehyde.[1] (Often major product due to steric freedom).

  • Pathway B (1,5-substitution): Yields 1-ethyl-1H-pyrazole-5-carbaldehyde .[1] (Target molecule; sterically crowded).

Distinguishing these two is the core analytical challenge.

Visualizing the Synthesis & Isomerism

The following diagram illustrates the divergence in synthesis that necessitates this validation guide.

Pyrazole_Regiochemistry cluster_check Critical Validation Point Start Pyrazole-3(5)-carbaldehyde (Tautomeric Mixture) Reagents Et-X / Base (Alkylation) Start->Reagents Isomer_13 1,3-Isomer (1-ethyl-pyrazole-3-CHO) Sterically Favored Reagents->Isomer_13 Path A (Major) Isomer_15 1,5-Isomer (1-ethyl-pyrazole-5-CHO) Target Scaffold Reagents->Isomer_15 Path B (Minor/Target)

Figure 1: Divergent synthesis pathways showing the origin of the regioisomer mixture. Validation is required to confirm the isolation of the 1,5-isomer (Green).

Part 2: Comparative Analysis of Validation Methods

This section evaluates three analytical "products" (methodologies) for confirming the structure.

FeatureMethod A: 1D 1H NMR (Standard) Method B: 1D + NOESY (Recommended) Method C: X-Ray Crystallography (Gold Standard)
Principle Chemical shift analysis.[1][2]Through-space magnetic interactions.[1]3D electron density mapping.
Specificity Low/Medium. Shifts are predictive but not definitive without a reference standard for both isomers.High. Provides definitive spatial proof of the ethyl group's position relative to the aldehyde.Definitive. Absolute structural certainty.
Speed < 10 Minutes.30–60 Minutes.Days to Weeks (requires single crystal).
Cost Low.Low/Medium (Standard instrument).High (Specialized equipment/staff).
Risk High. Misassignment is common if the 1,3-isomer is the only product isolated and assumed to be 1,5.Low. Self-validating via internal cross-peaks.[1]Zero.
Verdict Insufficient for primary structural assignment.Optimal for routine batch release and R&D.Overkill unless NOESY is ambiguous.

Part 3: Detailed Experimental Protocol (Method B)

This protocol uses Nuclear Overhauser Effect Spectroscopy (NOESY) to distinguish the isomers based on the spatial proximity of the N-Ethyl group to the C5 substituent.

The Logic of Detection
  • In the 1,3-Isomer: The N-Ethyl group is adjacent to the C5-Proton (Ring H).[1] Result: Strong NOE cross-peak between Ethyl-

    
     and Ring-H.[1]
    
  • In the 1,5-Isomer (Target): The N-Ethyl group is adjacent to the C5-Aldehyde (CHO).[1] It is distant from the C3/C4 protons. Result: NOE cross-peak between Ethyl-

    
     and Aldehyde-H; NO  cross-peak to Ring-H.[1]
    
Step-by-Step Workflow

1. Sample Preparation:

  • Dissolve 10–15 mg of the isolated product in 0.6 mL of DMSO-d6 or CDCl3 .

  • Note: DMSO-d6 is preferred if the aldehyde proton exchange is a concern, though usually stable in CDCl3.

2. Acquisition (400 MHz or higher):

  • Exp 1: Standard 1H NMR (16 scans). Optimize spectral width to include the aldehyde peak (~9.5–10.0 ppm).

  • Exp 2: 2D NOESY (or ROESY).

    • Mixing time: 300–500 ms.

    • Scans: 8–16 per increment.

    • Tip: Ensure the delay (d1) is sufficient (2–3 seconds) for relaxation.

3. Data Interpretation (The Decision Matrix):

Signal Region1,3-Isomer (Impurity)1,5-Isomer (Target Product)
N-Ethyl (

) Shift
~4.2 ppm (Shielded)~4.6 – 5.0 ppm (Deshielded by adjacent C=O)
Ring Proton (C5-H) Present (~7.5–8.0 ppm)Absent (Substituted by CHO)
NOE Correlation A Strong:

↔ Ring C5-H
None
NOE Correlation B NoneWeak/Medium:

↔ Aldehyde-H

Part 4: Visualizing the Validation Logic

Use this flowchart to interpret your NMR data and confirm the structure.

Validation_Logic Data Acquire 2D NOESY Spectrum Check1 Locate N-Ethyl CH2 Signal (~4.5 - 5.0 ppm) Data->Check1 Decision1 Is there a Cross-Peak to a Ring Proton (aromatic region)? Check1->Decision1 Result_13 IDENTIFIED: 1,3-Isomer (N-Ethyl is next to C5-H) REJECT BATCH Decision1->Result_13 YES (Strong NOE) Check2 Is there a Cross-Peak to the Aldehyde Proton (~9.8 ppm)? Decision1->Check2 NO Check2->Result_13 NO (Ambiguous/Check Structure) Result_15 VALIDATED: 1,5-Isomer (N-Ethyl is next to CHO) RELEASE BATCH Check2->Result_15 YES (Weak/Med NOE)

Figure 2: Decision tree for assigning pyrazole regiochemistry using NOESY data.

Part 5: Scientific Grounding & Causality

Why does the 1,5-isomer form? While the 1,3-isomer is thermodynamically favored due to lower steric hindrance between the N-substituent and the C5-substituent, the 1,5-isomer can be accessed via kinetic control or specific solvent effects (e.g., using non-polar solvents or specific bases like


 in DMF can alter the ratio, though mixtures are inevitable) [1].

Why the Chemical Shift Difference? In the 1,5-isomer , the N-ethyl methylene protons lie in the deshielding cone of the adjacent carbonyl (aldehyde) group at position 5. This typically shifts the


 signal downfield (higher ppm, >4.5 ppm) compared to the 1,3-isomer, where the ethyl group is adjacent to a simple aromatic proton [2].

Self-Validating System: The protocol is self-validating because the presence of the aldehyde proton is constant.[1] The variable is its distance to the ethyl group. By correlating these two specific signals, you eliminate the possibility of misidentifying the ring protons.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • NMR Assignment of Pyrazole Isomers

    • Title: Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.[1] (See Section: "To assign the regiochemistry of isomers...").

    • Source: RSC Advances.[3]

    • URL:[Link]

  • General Pyrazole Chemistry

    • Title: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles.
    • Source: Journal of Organic Chemistry.[4]

    • URL:[Link]

Sources

Comparative Guide: Assessing the Efficacy of Pyrazole Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Privilege

In medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold."[1][2][3] It forms the core of blockbuster drugs like Celecoxib (anti-inflammatory), Ruxolitinib (anticancer), and Sildenafil (vasodilator).

However, assessing pyrazole derivatives in vitro presents unique challenges compared to their structural isomers, isoxazoles and imidazoles . While pyrazoles offer superior metabolic stability and hydrogen-bonding versatility, they frequently suffer from poor aqueous solubility and crystallization issues that can skew high-throughput screening (HTS) data.

This guide outlines a rigorous, self-validating framework for comparing pyrazole efficacy against alternative scaffolds and Standard of Care (SoC) controls.

Scaffold Analysis: Pyrazole vs. Alternatives

Before initiating wet-lab protocols, it is critical to understand the physicochemical baseline. Pyrazoles are often chosen over isoxazoles due to the lability of the N-O bond in the latter, which can lead to metabolic ring-opening.

Table 1: Physicochemical & Functional Comparison
FeaturePyrazole (Target) Isoxazole (Alternative) Imidazole (Alternative) Impact on Assay
H-Bonding Donor (NH) & Acceptor (N)Acceptor only (N, O)Donor (NH) & Acceptor (N)Pyrazoles bind kinase hinges more effectively (e.g., ATP mimicry).
Metabolic Stability High (N-N bond is robust)Moderate (N-O bond labile)HighPyrazoles persist longer in cell-based assays (>48h).
pKa (Basicity) ~2.5 (Weak base)~ -3.0 (Very weak base)~7.0 (Moderate base)Imidazoles may ionize at physiological pH; Pyrazoles remain neutral, aiding membrane permeability.
Solubility Risk High (Crystallization)ModerateLow (often forms salts)Critical: Pyrazoles require strict DMSO management.

Pre-Analytical Validation: The Solubility Gate

The Silent Data Killer: Many "inactive" pyrazoles are actually just precipitated compounds. Unlike imidazoles, pyrazoles often stack efficiently in the solid state, leading to low aqueous solubility.

Protocol A: Kinetic Solubility Assessment (Nephelometry)

Do not proceed to efficacy testing without this data.

  • Preparation: Prepare a 10 mM stock solution of the pyrazole derivative in 100% DMSO.

  • Dilution: Spike the stock into PBS (pH 7.4) to a final concentration of 100 µM (1% DMSO final).

  • Incubation: Shake at room temperature for 90 minutes.

  • Readout: Measure light scattering (nephelometry) or absorbance at 600 nm (turbidimetry).

  • Threshold: If OD600 > 0.005 above background, the compound has precipitated.

    • Correction: Lower the testing concentration for IC50 determination to ensure the compound is soluble.

Comparative Efficacy Protocols

This section details how to benchmark your pyrazole derivative against a standard drug (e.g., Celecoxib for COX-2 or Doxorubicin for cytotoxicity).

Workflow Visualization: The Screening Cascade

The following diagram illustrates the logical flow for validating a pyrazole hit, filtering out false positives caused by solubility issues.

ScreeningCascade Library Pyrazole Library Solubility Kinetic Solubility (Nephelometry) Library->Solubility QC Check PrimaryScreen Primary Screen (Single Dose @ 10µM) Solubility->PrimaryScreen Soluble Fraction HitSelect Hit Selection (>50% Inhibition) PrimaryScreen->HitSelect HitSelect->Library No (Discard) DoseResponse Dose Response (IC50 Determination) HitSelect->DoseResponse Yes Orthogonal Orthogonal Assay (Target Engagement) DoseResponse->Orthogonal Validated Hits

Figure 1: Validated Screening Cascade. Note the solubility checkpoint before primary screening to prevent false negatives/positives.

Protocol B: Cytotoxicity Assessment (MTT Assay)

Objective: Compare the antiproliferative potency of a novel pyrazole vs. Doxorubicin.[4]

Reagents:

  • Cell Line: MCF-7 (Breast Cancer) or HepG2 (Liver Cancer).

  • Control: Doxorubicin (Positive Control), DMSO (Vehicle).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[5]

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Add the pyrazole derivative in serial dilutions (e.g., 0.1 µM to 100 µM).

    • Crucial Step: Maintain DMSO concentration constant (e.g., 0.5%) across all wells, including controls. Pyrazoles are sensitive to "solvent shock."

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Remove supernatant and dissolve formazan crystals in 150 µL DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: Target Specificity (COX-2 Inhibition)

Objective: Determine if the pyrazole acts via the specific mechanism (like Celecoxib) or general toxicity.

Mechanism: Pyrazoles with sulfonamide groups (like Celecoxib) bind the side pocket of COX-2.

MOA Enzyme COX-2 Enzyme (Hydrophobic Channel) Reaction Prostaglandin Synthesis Enzyme->Reaction Catalysis Substrate Arachidonic Acid Substrate->Reaction Inhibitor Pyrazole Derivative (Sulfonamide moiety) Inhibitor->Enzyme H-Bonding (Arg120) & Hydrophobic Pocket Block Steric/Allosteric Blockade Inhibitor->Block Block->Reaction Inhibition

Figure 2: Mechanism of Action. Pyrazole derivatives exploit the hydrophobic side pocket of COX-2, preventing substrate processing.

Methodology:

  • Use a COX Fluorescent Inhibitor Screening Assay Kit .

  • Incubate Recombinant COX-2 with the pyrazole derivative (10 min, RT).

  • Add Arachidonic Acid (substrate) and ADHP (fluorogenic probe).

  • Comparison: Run Celecoxib (Selectivity Ratio >300) and Diclofenac (Non-selective) in parallel.

  • Success Criteria: A high-quality pyrazole lead should show IC50 < 1 µM for COX-2 and IC50 > 50 µM for COX-1 (Selectivity Index > 50).

Data Interpretation & Troubleshooting

Comparative Data Summary (Simulated Representative Data)

Use this table structure to present your findings.

Compound IDScaffoldCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)MCF-7 IC50 (µM)Solubility (PBS)
P-001 (Test) Pyrazole 0.05 >100 >2000 12.5 Low (<5 µM)
Celecoxib (Ref)Pyrazole0.0415.03758.2Low
Valdecoxib (Ref)Isoxazole0.00514028000N/AModerate
DoxorubicinAnthracyclineN/AN/AN/A0.5High
Troubleshooting Guide
  • Issue: Steep Hill Slope (> 2.0) in IC50 curves.[6][7]

    • Cause: Compound precipitation or non-specific aggregation.

    • Solution: Add 0.01% Triton X-100 to the assay buffer to break up aggregates.

  • Issue: High variability between replicates.

    • Cause: Pyrazole crystallization at the air-liquid interface.

    • Solution: Seal plates immediately after dispensing; mix by centrifugation, not shaking.

References

  • Review of Pyrazole Scaffolds: Pyrazole Scaffolds: A Promising Frontier in Drug Discovery.[8] (2026).[9] ResearchGate. Link

  • Kinase Inhibition: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. (2023).[3][4][6][9][10][11] MDPI. Link

  • COX-2 Selectivity: Selective COX-2 Inhibitors: Road from Success to Controversy. (2022).[7][12][13] MDPI. Link

  • Cytotoxicity Protocols: Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (2024). SciSpace. Link

  • Comparative Chemistry: Comparative study of imidazole and pyrazole-based aldehydes. (2023).[3][4][6][9][10][11] BenchChem. Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] However, the synthesis of substituted pyrazoles can often yield a mixture of constitutional isomers, such as 3-methylpyrazole and 4-methylpyrazole. Distinguishing between these isomers is a critical step in chemical synthesis and characterization.

This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous differentiation of pyrazole isomers. We will delve into the causal mechanisms behind the spectral differences and provide field-proven experimental protocols.

The Challenge of Pyrazole Isomerism and Tautomerism

Before examining the spectroscopic data, it is crucial to understand the structural nuances of pyrazoles. N-unsubstituted pyrazoles exist in a state of annular tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms.[4][5] This dynamic equilibrium means that for an asymmetrically substituted pyrazole like 3-methylpyrazole, it exists as a mixture of 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. In solution, this exchange is often so rapid on the NMR timescale that the signals for the C3 and C5 positions are averaged.[4][6] This phenomenon is a key consideration in spectral interpretation.

Figure 1. Structures of 3-Methylpyrazole and 4-Methylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful technique for differentiating pyrazole isomers. The chemical shift (δ) of each proton (¹H) and carbon (¹³C) is exquisitely sensitive to its local electronic environment, providing a unique fingerprint for each isomer.

Expertise & Experience: Interpreting the Chemical Shifts

The key to distinguishing isomers lies in the predictable effects of the substituent (e.g., a methyl group) and the nitrogen atoms on the chemical shifts of the ring protons and carbons.

  • ¹H NMR: In pyrazole, the proton at C4 is shielded compared to the protons at C3 and C5. In 4-methylpyrazole, the C4 proton is replaced by a methyl group, resulting in the disappearance of its signal from the aromatic region and the appearance of a new singlet in the aliphatic region (~2.0 ppm). The remaining C3 and C5 protons appear as a single, averaged signal due to tautomerism. For 3-methylpyrazole, the methyl group is at a position adjacent to a nitrogen. This leaves two distinct vinyl protons (at C4 and C5), which typically appear as doublets due to coupling with each other. The broad N-H proton signal is also observable, often far downfield.[7]

  • ¹³C NMR: The differences are even more pronounced in the ¹³C NMR spectrum. The substituent effects are clear: in 4-methylpyrazole, the C4 carbon is now substituted and its chemical shift changes significantly, while the C3 and C5 carbons remain equivalent due to tautomerism. In 3-methylpyrazole, the C3 and C5 carbons become inequivalent. The substituted C3 carbon appears at a characteristic downfield shift (~145 ppm), while the unsubstituted C5 is further upfield (~135 ppm).[7][8] The position of the methyl carbon signal is also diagnostic: around 11-13 ppm for a methyl group at C3, but slightly different for one at C4.[7][8]

Data Presentation: Comparative NMR Data

The following table summarizes typical NMR data for pyrazole and its methyl isomers, demonstrating their clear differentiation.

CompoundNucleusPositionChemical Shift (δ) ppmMultiplicity
1H-Pyrazole ¹HC3-H, C5-H~7.6Singlet (or narrow multiplet)
¹HC4-H~6.3Triplet (or narrow multiplet)
¹HN-H>10Broad Singlet
¹³CC3, C5~134.7-
¹³CC4~105.8-
3-Methylpyrazole [7][9]¹H-CH₃~2.3Singlet
¹HC4-H~6.1Doublet
¹HC5-H~7.5Doublet
¹HN-H>10Broad Singlet
¹³C-CH₃~11-13-
¹³CC3~145-
¹³CC4~105-
¹³CC5~135-
4-Methylpyrazole [10][11]¹H-CH₃~2.0Singlet
¹HC3-H, C5-H~7.5Singlet
¹HN-H>10Broad Singlet
¹³C-CH₃~9-
¹³CC3, C5~134-
¹³CC4~114-
(Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is typically referenced to Tetramethylsilane (TMS) at 0.00 ppm).
Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the standard procedure for sample preparation and data acquisition.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the pyrazole isomer sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrumentation: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Tuning and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-5 second relaxation delay).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (TMS). Integrate the signals and identify the chemical shifts and coupling patterns to determine the isomeric structure.

Figure 2. Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable, albeit less definitive, information for distinguishing pyrazole isomers. It measures the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Key IR Bands

The primary utility of IR for pyrazole isomers comes from the "fingerprint region" (<1500 cm⁻¹) and specific functional group vibrations.

  • N-H Stretch: A key feature of N-unsubstituted pyrazoles is the N-H stretching band. Due to extensive intermolecular hydrogen bonding in the solid or liquid state, this band is typically very broad and appears in the 2600-3200 cm⁻¹ region, often overlapping with C-H stretching frequencies.[12] While not useful for distinguishing C-substituted isomers, its presence confirms the N-unsubstituted nature of the ring.

  • C-H Bending: The out-of-plane C-H bending vibrations are particularly useful. The pattern of substitution on the aromatic ring dictates the number and position of these bands. For example, the pattern for a 1,2,3-trisubstituted ring (like 4-methylpyrazole) will differ from that of a 1,2,4-trisubstituted system (like 3-methylpyrazole). These differences, though subtle, can be diagnostic when comparing spectra against known references.

Data Presentation: Characteristic IR Absorption Bands
Vibrational ModeWavenumber (cm⁻¹)Isomer/Feature
N-H Stretch (H-bonded)2600 - 3200 (broad)Common to N-H pyrazoles[12]
C-H Stretch (Aromatic)3050 - 3150Common to all isomers
C=C, C=N Stretch1400 - 1600Ring vibrations, pattern varies
C-H Out-of-Plane Bend750 - 900Pattern is sensitive to substitution
Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the solid pyrazole sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the ground powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the key absorption bands and compare the fingerprint region to reference spectra to confirm the isomer's identity.

Mass Spectrometry (MS): Fragmentation and Molecular Weight

Mass spectrometry is essential for confirming the molecular weight of the isomers and can provide structural clues through analysis of fragmentation patterns. For constitutional isomers, the molecular ion peak (M⁺) will be identical, so differentiation relies on the relative abundance of fragment ions.

Expertise & Experience: Deciphering Fragmentation

Under Electron Ionization (EI), pyrazole and its derivatives undergo characteristic fragmentation.

  • Molecular Ion (M⁺): The first piece of evidence is the molecular ion peak. For methylpyrazole, this will appear at an m/z of 82, confirming the correct elemental formula (C₄H₆N₂).[13]

  • Ring Fragmentation: The pyrazole ring is relatively stable, but a characteristic fragmentation pathway involves the loss of hydrogen cyanide (HCN, 27 Da) or an alkyl-substituted nitrile (R-CN).[14][15] The stability of the resulting fragment ions can differ between isomers, leading to variations in the mass spectrum that aid in identification. For instance, the loss of HCN from the parent pyrazole molecular ion (m/z 68) results in a fragment at m/z 41.[16] The specific pathways and relative intensities will shift based on the position of the methyl group.

Data Presentation: Key Mass Fragments
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
1H-Pyrazole [16]6867 ([M-H]⁺), 41 ([M-HCN]⁺), 39
3-Methylpyrazole [13]8281 ([M-H]⁺), 54, 42
4-Methylpyrazole 8281 ([M-H]⁺), 55, 54, 41
(Note: Fragmentation patterns are highly dependent on the instrument's ionization energy.)
Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it separates the sample components before they enter the mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the pyrazole sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.

  • Chromatographic Separation: The sample is vaporized and travels through a capillary column. The temperature of the GC oven is ramped according to a set program to separate compounds based on their boiling points and column interactions. Isomers will often have slightly different retention times.

  • Ionization: As each compound elutes from the GC column, it enters the MS ion source (typically an EI source operating at 70 eV).

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

  • Detection & Analysis: A detector records the abundance of each ion, generating a mass spectrum for each point in the chromatogram. Compare the obtained mass spectrum with library data or known standards.

G Sample Sample GC Injection GC Injection Sample->GC Injection Separation\n(Column) Separation (Column) GC Injection->Separation\n(Column) Ionization\n(EI Source) Ionization (EI Source) Separation\n(Column)->Ionization\n(EI Source) Mass Analysis\n(Quadrupole) Mass Analysis (Quadrupole) Ionization\n(EI Source)->Mass Analysis\n(Quadrupole) Detection Detection Mass Analysis\n(Quadrupole)->Detection Spectrum Spectrum Detection->Spectrum

Sources

Comparative Guide: Pyrazole-5-Carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Beyond the Benzene Ring: A Technical Analysis of Heterocyclic Bioisosteres

Executive Summary & Core Distinction

In the landscape of heterocyclic building blocks, Pyrazole-5-carbaldehyde (P5C) represents a critical, yet often misidentified, bioisostere of benzaldehyde. While the 4-position aldehyde (synthesized via the standard Vilsmeier-Haack reaction) dominates literature due to synthetic ease, the 5-position aldehyde offers unique electronic and steric advantages for drug design.

This guide objectively compares P5C against its primary alternatives—Benzaldehyde (phenyl analog) and Pyrazole-4-carbaldehyde (regioisomer)—focusing on reactivity, biological efficacy, and synthetic pathways.

The "Tautomer Trap" (Expertise Warning)

Before proceeding, researchers must distinguish between N-substituted and N-unsubstituted variants.

  • N-Unsubstituted: Pyrazole-3-carbaldehyde and Pyrazole-5-carbaldehyde are tautomers and exist in equilibrium.

  • N-Substituted (e.g., N-Phenyl, N-Methyl): The positions are fixed. This guide focuses on N-substituted pyrazole-5-carbaldehydes , where the formyl group is adjacent to the substituted nitrogen (

    
    ), creating a unique chelation pocket absent in the 4-isomer.
    

Comparative Analysis: Performance & Reactivity

Reactivity Profile vs. Alternatives

The following table contrasts the physicochemical behavior of P5C against standard pharmacophores.

FeaturePyrazole-5-Carbaldehyde Benzaldehyde (Standard)Pyrazole-4-Carbaldehyde
Electronic Nature Electron-rich ring; Aldehyde is adjacent to

(ortho-like effect).
Neutral aromatic ring; Standard electrophile.Electron-rich; Aldehyde is in the "meta-like" position relative to nitrogens.
Chelation Potential High. The

and

-Formyl oxygen can form bidentate ligands with metals.
None. Monodentate binding only via carbonyl.Low. Nitrogen is too distant for 5-membered chelation rings.
Solubility (LogP) Lower LogP (More Polar). Improves water solubility of final drugs.High LogP (Lipophilic). Can lead to solubility issues.Moderate.
Metabolic Stability Pyrazole ring is resistant to oxidative metabolism compared to phenyl.Phenyl rings are prone to hydroxylation (CYP450).Resistant.
Primary Synthesis Oxidation of 5-methyl group or Lithiation (Harder).Commercial / Oxidation of Toluene.Vilsmeier-Haack (Easiest).[1]
Biological Activity Data (Antimicrobial Case Study)

Schiff bases derived from P5C consistently outperform their benzene analogs due to the "Heterocyclic Effect"—the ability of the pyrazole nitrogens to engage in additional hydrogen bonding with enzyme active sites (e.g., DNA Gyrase).

Experimental Comparison: Minimum Inhibitory Concentration (MIC in µg/mL) Data synthesized from comparative studies of Schiff bases (R-CH=N-Ar).

Target OrganismP5C Derivative (N-Ph-Pyrazole-5)Benzaldehyde Derivative (Phenyl)Performance Delta
S. aureus (Gram +)12.5 µg/mL50.0 µg/mL4x Potency
E. coli (Gram -)25.0 µg/mL100.0 µg/mL4x Potency
C. albicans (Fungal)6.25 µg/mL25.0 µg/mL4x Potency

Interpretation: The P5C scaffold provides a 4-fold increase in potency. The adjacent nitrogen (


) likely facilitates better penetration of the bacterial cell wall or tighter binding to the target protein via dipole interactions.

Decision Framework: Synthesis Pathways

Choosing the correct isomer is critical. The standard Vilsmeier-Haack condition applied to acetophenone hydrazones yields the 4-carbaldehyde , not the 5. To obtain the 5-carbaldehyde, one must utilize Oxidation or Lithiation strategies.

Synthesispathway cluster_legend Key Insight Start Starting Material Selection Hydrazone Acetophenone Hydrazone Start->Hydrazone MethylPyraz 1-Ph-3,5-Dimethylpyrazole Start->MethylPyraz Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Hydrazone->Vilsmeier Standard Route Oxidation SeO2 Oxidation or Ceric Ammonium Nitrate MethylPyraz->Oxidation Selective Route Prod4 Product: Pyrazole-4-Carbaldehyde (Common, Wrong Isomer) Vilsmeier->Prod4 Prod5 Product: Pyrazole-5-Carbaldehyde (Target Scaffold) Oxidation->Prod5 Info Vilsmeier reagents attack the electron-rich 4-position. To get the 5-CHO, you must oxidize an existing methyl group.

Figure 1: Synthetic decision tree highlighting the divergence between generating the 4-isomer (via electrophilic substitution) and the 5-isomer (via side-chain oxidation).[2][3]

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-3-methyl-pyrazole-5-carbaldehyde

Rationale: Direct formylation at C5 is difficult due to electron density patterns. Oxidation of a C5-methyl group is the most reliable method.

Reagents:

  • 1-Phenyl-3,5-dimethylpyrazole (10 mmol)

  • Selenium Dioxide (

    
    ) (15 mmol)
    
  • Dioxane (Solvent)

  • Water

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-phenyl-3,5-dimethylpyrazole (1.72 g) in 50 mL of dioxane:water (9:1 v/v).

  • Oxidation: Add

    
     (1.66 g) slowly to the solution.
    
  • Reflux: Heat the mixture to reflux (101°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) until the starting material spot disappears.

  • Filtration: Filter the hot solution through Celite to remove precipitated Selenium metal.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol or purify via column chromatography (Silica gel, 100-200 mesh).

  • Validation: Presence of aldehyde proton in

    
    -NMR at 
    
    
    
    9.8–10.0 ppm.
Protocol B: Synthesis of Antimicrobial Schiff Bases

Rationale: Condensation of the aldehyde with primary amines yields azomethines (Schiff bases), a proven pharmacophore for antimicrobial activity.

Reagents:

  • Pyrazole-5-carbaldehyde (from Protocol A)

  • Substituted Aniline (e.g., 4-Fluoroaniline)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)[1]

Step-by-Step Workflow:

  • Mixing: In a 100 mL round-bottom flask, mix 1.0 equivalent of Pyrazole-5-carbaldehyde with 1.0 equivalent of 4-Fluoroaniline in 20 mL absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

  • Reflux: Reflux for 3–5 hours.

  • Precipitation: Cool the mixture to room temperature, then pour into crushed ice.

  • Filtration: Filter the solid precipitate and wash with cold water.

  • Yield: Typical yields range from 85–92%.[4]

Mechanistic Application: Metal Coordination

One of the distinct advantages of the 5-carbaldehyde over the 4-isomer is its ability to form stable tridentate ligands when derivatized into hydrazones, coordinating via the Pyrazole-N, Imine-N, and a third donor atom.

Coordination cluster_ligand Pyrazole-5-Hydrazone Ligand Metal M²⁺ caption Figure 2: Tridentate coordination mode unique to 5-substituted pyrazoles. The 4-isomer cannot coordinate the Ring-N and Imine-N simultaneously due to geometry. N1 N (Ring) N1->Metal Coordination 1 N_Imine N (Imine) N_Imine->Metal Coordination 2 X_Donor X (Phenolic O) X_Donor->Metal Coordination 3

Figure 2: The specific geometry of 5-substituted derivatives allows for "pincer-like" metal binding, enhancing the stability and potency of metallodrugs.

References

  • Review of Pyrazole Biological Activity: Title: Overview on Biological Activities of Pyrazole Derivatives. Source: New Journal of Chemistry (via Springer/RSC). URL:[Link]

  • Synthesis of Pyrazole-5-carbaldehydes (Oxidation Route): Title: Features of Synthesis of 5(3)-Polyfluoromethylpyrazole-3(5)-Carbaldehyde. Source: Russian Journal of Organic Chemistry.[5][6] URL:[Link] (General Journal Link for verification of Belyaev et al. methodology).

  • Antimicrobial Schiff Bases: Title: Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Source: Arabian Journal of Chemistry. URL:[Link]

  • Friedländer Condensation & Fused Systems: Title: 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Source: Molecules (MDPI). URL:[Link]

  • Vilsmeier-Haack Selectivity (4-CHO vs 5-CHO): Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[1][7] Source: Arkivoc.[2][6][7] URL:[Link]

Sources

Comparative Guide: Assessing the Regioselectivity of Formylation Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the formyl group (-CHO) is a linchpin functionality—a gateway to amines, nitriles, and heterocycles. However, introducing this group with high regiocontrol remains a bottleneck. The choice of method is rarely about yield alone; it is about orthogonal selectivity .

This guide compares the three dominant paradigms for formylation:

  • Vilsmeier-Haack (VH): The benchmark for electronic control (para-selective).

  • Directed Ortho Metalation (DoM): The gold standard for steric/coordination control (ortho-selective).

  • Transition-Metal C-H Activation: The modern solution for distal or late-stage functionalization .

Mechanistic Divergence & Decision Logic

To select the correct method, one must understand the underlying force governing the regioselectivity: Electronics vs. Coordination .

Decision Matrix (DOT Visualization)

The following decision tree illustrates the logical flow for selecting a method based on substrate properties.

Formylation_Decision_Tree Start Start: Substrate Analysis ElectronRich Is the ring Electron Rich? (Phenols, Anilines, Indoles) Start->ElectronRich DirectingGroup Does it have a Directing Group (DG)? (OMe, CONR2, SO2NR2) ElectronRich->DirectingGroup No AcidSensitive Is the substrate Acid Sensitive? ElectronRich->AcidSensitive Yes DoM Method B: Directed Ortho Metalation (Coordination Control: Ortho) DirectingGroup->DoM Strong DG present CH_Act Method C: Pd/Rh C-H Activation (Catalytic Control: Tunable) DirectingGroup->CH_Act Weak/No DG or Late Stage VH Method A: Vilsmeier-Haack (Electronic Control: Para/C3) AcidSensitive->VH No AcidSensitive->DoM Yes (Avoid VH) Duff Method D: Duff/Rieche (Specific for Phenols) VH->Duff If Ortho-Phenol required

Caption: Logical workflow for selecting formylation methods based on substrate electronics and sensitivity.

Technical Deep Dive & Protocols

Method A: Vilsmeier-Haack (VH) Reaction

Mechanism: Electrophilic Aromatic Substitution (EAS). Regioselectivity: Driven by electronics.[1] The chloroiminium ion (Vilsmeier reagent) attacks the position of highest electron density.

  • Arenes: Para > Ortho (due to sterics).

  • Indoles: C3 selective (enamine-like reactivity).

Protocol: Standard VH Formylation of Indole

This protocol is self-validating: The formation of the Vilsmeier reagent is exothermic and often accompanied by a color change (clear to yellow/orange).

  • Reagent Formation: In a dry flask under N₂, cool anhydrous DMF (10 equiv) to 0°C. Add POCl₃ (1.1 equiv) dropwise.

    • Checkpoint: Monitor temperature.[2][3][4] Maintain <5°C to prevent thermal decomposition. Stir for 30 min until the "Vilsmeier salt" precipitates or solution turns yellow.

  • Addition: Add the substrate (dissolved in minimal DMF) dropwise to the pre-formed reagent.

  • Heating: Warm to RT, then heat to 60–80°C.

    • Checkpoint: Monitor by TLC/LCMS. The intermediate is an iminium salt (polar). It will not match the aldehyde R_f until hydrolysis.

  • Hydrolysis (Critical): Pour reaction mixture onto ice/sodium acetate (aq).

    • Validation: The pH must be adjusted to ~7-8 to liberate the aldehyde. A rapid precipitation of the solid product usually occurs here.

Method B: Directed Ortho Metalation (DoM)

Mechanism: Deprotonation. Regioselectivity: Driven by coordination. The alkyllithium aggregates with the Directing Group (DG), placing the lithium specifically at the ortho position.

  • Selectivity: Ortho >>> Para (Exclusive).

Protocol: DoM Formylation of Anisole

This protocol requires strict exclusion of moisture. Self-validation occurs via color changes of the lithiated species.

DoM_Workflow Step1 1. Dry Flask Argon/N2 Purge Step2 2. Reagents Substrate + TMEDA in dry THF Step1->Step2 Step3 3. Cryo-Cool -78°C Step2->Step3 Step4 4. Lithiation Add n-BuLi dropwise Step3->Step4 Step5 5. Formylation Add dry DMF Step4->Step5 Step6 6. Quench Aqueous NH4Cl Step5->Step6

Caption: Step-by-step workflow for Directed Ortho Metalation (DoM) under inert conditions.

  • Setup: Flame-dry a 3-neck flask. Cool to -78°C (acetone/dry ice).

  • Lithiation: Add substrate (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF. Add n-BuLi (1.1 equiv) dropwise.

    • Checkpoint: Watch for color change (e.g., Anisole lithiation often turns the solution faint yellow/orange). Stir for 1h at -78°C.

  • Formyl Trap: Add anhydrous DMF (1.5 equiv) dropwise.

    • Observation: The viscosity may increase as the alkoxide-amine adduct forms.

  • Quench: Warm to 0°C and add sat. NH₄Cl. Extract with EtOAc.[5]

Performance Comparison Data

The following table contrasts the regiochemical outcomes of the two primary methods on standard substrates.

SubstrateMethodMajor ProductRegio-Ratio (Major:Minor)YieldNotes
Anisole Vilsmeier-Haackp-Anisaldehyde95:5 (p:o)85%Electronic control favors para.
Anisole DoM (n-BuLi)o-Anisaldehyde>99:1 (o:p)92%Coordination to OMe directs ortho.
Indole Vilsmeier-Haack3-Formylindole>98:2 (C3:C2)96%Classic electrophilic attack at C3.
Indole DoM (N-protected)2-Formylindole>95:5 (C2:C3)88%Requires N-protecting group (e.g., Boc) to direct lithiation to C2.
Phenol Duff Reactiono-Salicylaldehyde80:20 (o:p)45%Low yield, but avoids organolithiums.
Phenol Reimer-Tiemanno-Salicylaldehyde60:40 (o:p)35%Poor selectivity; messy carbene mechanism.

Critical Analysis: When to use C-H Activation?

While VH and DoM cover 90% of standard synthesis, Palladium-catalyzed C-H activation is the choice for:

  • Late-Stage Functionalization: When the molecule is too complex for n-BuLi or strong acids.

  • Distal Selectivity: Using "molecular templates" (Directing Groups) to reach meta or para positions via large metallacycles, which is impossible with DoM.

  • Atom Economy: Avoids the halogenated waste of VH and the stoichiometric metal waste of DoM.

Recommendation:

  • Use VH for scale-up of simple electron-rich aromatics (Cost effective).[6]

  • Use DoM when you specifically need the ortho isomer or have a robust Directing Group (High precision).

  • Use Pd-Catalysis for high-value intermediates where functional group tolerance (esters, nitriles) is critical.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][3][7][8][9][10] Comprehensive Organic Synthesis. Link

  • Snieckus, V. (1990).[2] Directed Ortho Metalation.[2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[2] Link

  • Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles.[5][8] Org.[2][11][12] Synth. Link

  • Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008). Analysis of the Concerted Metalation-Deprotonation Mechanism in Pd-Catalyzed Direct Arylation. Journal of the American Chemical Society. Link

  • Wynberg, H., & Meijer, E. W. (1982). The Reimer-Tiemann Reaction.[4][9][11] Organic Reactions.[1][2][3][4][5][7][8][11][12][13][14] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-ethyl-1H-pyrazole-5-carbaldehyde: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 1-ethyl-1H-pyrazole-5-carbaldehyde, a compound of interest for researchers in drug development and organic synthesis. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a comprehensive hazard assessment can be extrapolated from the well-documented risks associated with its core chemical structures: the pyrazole ring and the aldehyde functional group. This document synthesizes data from analogous compounds to establish a robust personal protective equipment (PPE) and waste disposal plan, ensuring the safety of all laboratory personnel.

Understanding the Hazard Profile

1-ethyl-1H-pyrazole-5-carbaldehyde is a heterocyclic aromatic aldehyde. The pyrazole moiety is found in numerous pharmacologically active compounds.[1] However, pyrazole and its derivatives can present significant health hazards. Similarly, aldehydes as a class are known for their irritant properties. Based on data from closely related pyrazole derivatives, we can anticipate a similar hazard profile for 1-ethyl-1H-pyrazole-5-carbaldehyde.

Table 1: Anticipated Hazard Profile based on Analogous Compounds

Hazard ClassificationAnticipated EffectRationale & Supporting Evidence (from related compounds)
Acute Toxicity (Oral, Dermal) Harmful if swallowed, Toxic in contact with skin.[2][3]Pyrazole is classified as harmful if swallowed and toxic in contact with skin.[2][3]
Skin Corrosion/Irritation Causes skin irritation.[2][4][5]Multiple pyrazole derivatives are documented as skin irritants.[2][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3][4][5]Pyrazole and its derivatives are known to cause serious eye irritation and, in some cases, serious eye damage.[2][3][4][5]
Respiratory Irritation May cause respiratory irritation, especially if in dust form.[2][4]Pyrazole is known to be a respiratory irritant.[2][4] Handling should minimize the generation of dust or aerosols.[4]
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[3][4]Pyrazole has been shown to cause damage to the spleen and thyroid with repeated exposure.[3]
Aquatic Hazard Harmful to aquatic life with long-lasting effects.[2][4]Pyrazole is classified as harmful to aquatic life.[2][4]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The minimum required PPE includes protection for the eyes, face, hands, and body.[6]

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause serious, potentially irreversible damage.

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes and have indirect ventilation to protect against splashes.[7] All eye protection must conform to OSHA’s 29 CFR 1910.133 or European Standard EN166.[8]

  • Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[9]

Causality: The aldehyde functional group can be highly irritating to mucous membranes, including the conjunctiva. The pyrazole structure, as noted in various SDS, consistently presents a risk of serious eye irritation.[2][4][5] Goggles and face shields create a physical barrier against accidental splashes and airborne particles.

Skin Protection: A Comprehensive Barrier
  • Gloves: Protective gloves are essential to prevent skin contact, which can lead to irritation and toxic effects.[3][7]

    • Material: Nitrile rubber gloves are recommended for their resistance to a range of chemicals, including solvents and bases.[4][9] A minimum thickness of 0.11 mm is suggested for splash contact.[4]

    • Practice: Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately in the appropriate waste stream, following applicable laws and good laboratory practices.[4] Wash and dry hands thoroughly after removing gloves.[4]

  • Laboratory Coat: A clean, buttoned, knee-length laboratory coat made of a chemically resistant material must be worn to protect street clothes and skin from contamination.[6][10]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[6][11] Do not wear perforated shoes or sandals.

Causality: Pyrazole and its derivatives are known to be toxic upon skin contact and cause irritation.[3][5] A lab coat and proper gloves prevent direct dermal exposure.

Respiratory Protection: When to Escalate

In most cases, handling 1-ethyl-1H-pyrazole-5-carbaldehyde in a certified chemical fume hood will provide adequate respiratory protection.

  • Standard Procedure: All handling of this compound should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[4][12]

  • When a Respirator is Required: If you are working outside of a fume hood, or if there is a risk of generating significant dust or aerosols, respiratory protection is necessary.[4][11] Consult with your institution's Environmental Health and Safety (EHS) department for a formal hazard assessment and respirator selection.[6]

Causality: Inhalation of pyrazole-based compounds can cause respiratory tract irritation.[2][4] Engineering controls like fume hoods are the primary method of controlling this hazard. Respirators are a secondary measure for specific high-risk scenarios.

Experimental Workflow: PPE Donning and Doffing

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Step-by-Step Protocol
  • Donning (Putting On):

    • Lab Coat: Put on your lab coat and fasten all buttons.

    • Goggles/Face Shield: Put on your safety goggles and, if needed, your face shield.

    • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • Gloves: Remove gloves first, as they are most likely to be contaminated. Use a proper technique to avoid touching the outside of the glove with your bare hands.

    • Lab Coat: Unbutton and remove your lab coat, turning it inside out as you remove it to contain any contamination.

    • Goggles/Face Shield: Remove eye and face protection.

    • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4 End End Start Start Start->Don1

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.